Msx-2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
261717-18-4 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione |
InChI |
InChI=1S/C21H22N4O4/c1-4-11-25-20(27)18-19(24(21(25)28)12-6-13-26)22-17(23(18)2)10-9-15-7-5-8-16(14-15)29-3/h1,5,7-10,14,26H,6,11-13H2,2-3H3/b10-9+ |
InChI Key |
FWLDDFYHEQMIGG-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)/C=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)C=CC3=CC(=CC=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MSX-2; MSX 2; MSX2; |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Msx2 in Embryonic Development: A Technical Guide
An In-depth Exploration of the Msx2 Homeobox Gene in Orchestrating Embryonic Morphogenesis
The Msx2 gene, a member of the muscle segment homeobox family, is a critical transcription factor that plays a multifaceted and essential role during embryonic development.[1][2][3] Its precise spatiotemporal expression is fundamental for the proper formation of a wide array of structures, including the craniofacial skeleton, limbs, heart, and neural tube. This technical guide provides a comprehensive analysis of the core functions of Msx2 in embryogenesis, detailing its involvement in key signaling pathways, the phenotypic consequences of its dysregulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governed by Msx2.
Core Functions and Molecular Mechanisms
Msx2 encodes a protein that acts as a transcriptional repressor, controlling the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][3][4] This regulatory function is central to shaping developing tissues and ensuring the correct formation of organs. The Msx2 protein binds to specific DNA sequences, thereby modulating the transcription of its target genes.[1]
Mutations in the MSX2 gene in humans can lead to significant developmental anomalies. For instance, haploinsufficiency of MSX2 is associated with parietal foramina, a condition characterized by incomplete skull ossification.[5][6] Conversely, gain-of-function mutations can result in craniosynostosis, the premature fusion of cranial sutures.[6][7][8] These clinical findings underscore the critical dose-dependent role of Msx2 in skeletal development.
Msx2 in Key Developmental Processes
The influence of Msx2 extends across multiple embryonic tissues and organ systems. Its function is often intertwined with other developmental genes and signaling pathways, highlighting the complexity of the regulatory networks governing morphogenesis.
Craniofacial Development
Msx2 is a master regulator of craniofacial morphogenesis.[9] Its expression is prominent in the developing craniofacial prominences, including the maxillary, mandibular, and frontonasal processes.[10] Studies in chick and mouse embryos have shown that Msx2 is crucial for the proper development of the skull, facial bones, and teeth.[5][10][11] It plays a vital role in regulating the balance between cell proliferation and apoptosis in neural crest-derived cells, which are essential for craniofacial morphogenesis.[3][8] In conjunction with its homolog Msx1, Msx2 is indispensable for the formation of the craniofacial skeleton.[12]
Limb Development
In the developing limb, Msx1 and Msx2 are co-expressed in the apical ectodermal ridge (AER) and the underlying mesenchyme.[13][14] While single knockouts of either Msx1 or Msx2 do not result in a discernible limb phenotype, the double knockout of both genes leads to severe limb abnormalities.[13][14] These include truncated limbs and the absence of anterior skeletal elements, demonstrating their redundant and essential roles in limb outgrowth and patterning.[13][14] Msx genes are involved in mediating signals from the AER to the underlying mesenchyme, a critical interaction for limb development.[15] The mesenchymal expression of Msx1 and Msx2 is specifically required for the proper signaling of Sonic hedgehog (Shh) and Bone Morphogenetic Protein 4 (Bmp4) to determine digit number and identity.[15]
Heart Development
Msx2 also plays a significant role in cardiac development. Its expression is observed in the cardiac neural crest, the outflow tract, and the developing conduction system.[2][16][17] In the heart, Msx2 function is intricately linked with the Pax3 transcription factor. Pax3 directly represses Msx2 expression, and the upregulation of Msx2 in the absence of functional Pax3 is a key factor in the cardiac defects seen in Splotch mutant mice, a model for human Waardenburg syndrome.[16][17] Msx1 and Msx2 together are crucial for the survival of secondary heart field precursors and for regulating the proliferation of cardiac neural crest cells in the outflow tract.[18] They also interact with T-box transcription factors to regulate the expression of genes critical for heart function, such as Connexin43.[19]
Signaling Pathways Involving Msx2
Msx2 is a key downstream effector and mediator of several major signaling pathways that are fundamental to embryonic development.
BMP Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway is a primary regulator of Msx2 expression.[1][6][8] BMPs, such as BMP2 and BMP4, induce the expression of Msx2 in a variety of developmental contexts, including craniofacial and limb development.[8] Msx2, in turn, mediates many of the downstream effects of BMP signaling, including the regulation of cell death.[20] The BMP-Msx2 signaling axis is crucial for apoptosis in the interdigital webbing, leading to the separation of digits.[7]
Wnt Signaling
Recent studies have also implicated Msx2 as a downstream target of the canonical Wnt signaling pathway. In certain cellular contexts, activation of the Wnt/β-catenin pathway leads to the upregulation of Msx2 expression.[21] This interaction has been particularly noted in the context of certain cancers, where Msx2 acts as an oncogenic downstream target of activated Wnt signaling.[21] In embryonic development, this pathway is also relevant, for instance, in the context of osteoblast differentiation where Msx2 can enhance canonical Wnt signaling.[12]
Pax3-Msx2 Regulatory Axis
In the developing neural crest and heart, a critical regulatory relationship exists between Pax3 and Msx2. Pax3, a paired-box transcription factor, directly binds to the Msx2 promoter and represses its transcription.[16] This negative regulation is essential for the proper development of cardiac neural crest cells. Loss of Pax3 function leads to an upregulation of Msx2, which in turn causes defects in aorticopulmonary septation.[16][17]
Phenotypes of Msx2 Dysregulation in Mouse Models
The study of genetically engineered mouse models has been instrumental in dissecting the in vivo functions of Msx2.
| Genotype | Phenotype | Reference |
| Msx2 Knockout (Msx2-/-) | - Defects in skull ossification (persistent calvarial foramen)- Defective tooth, hair follicle, and mammary gland development- Abnormal development of the cerebellum leading to seizures- Defects in endochondral bone formation | [5][7] |
| Msx1/Msx2 Double Knockout (Msx1-/-;Msx2-/-) | - Severe limb truncations- Absence of anterior skeletal elements (radius/tibia, thumb/hallux)- Complete absence of craniofacial bone- Conotruncal heart anomalies | [12][13][14][18] |
| Msx2 Overexpression | - Craniosynostosis (Boston type) in a mouse model with a P148H mutation- Cranial neural tube defects | [7][17] |
Key Experimental Protocols
The following section outlines the general principles of key experimental techniques used to investigate Msx2 function.
Whole Mount In Situ Hybridization
This technique is used to visualize the spatial expression pattern of a specific mRNA, such as Msx2, within a whole embryo or tissue.
Experimental Workflow:
Protocol Details:
-
Embryo Collection and Fixation: Embryos are dissected at the desired developmental stage and fixed overnight in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe for Msx2 is synthesized by in vitro transcription from a linearized plasmid containing the Msx2 cDNA.
-
Hybridization: Fixed embryos are pre-hybridized and then hybridized with the DIG-labeled probe at an elevated temperature (e.g., 65-70°C) overnight.
-
Washing: A series of stringent washes are performed to remove the unbound probe.
-
Immunodetection: Embryos are incubated with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
-
Color Development: The location of the bound antibody, and thus the Msx2 mRNA, is visualized by a colorimetric reaction using NBT (nitro blue tetrazolium) and BCIP (5-bromo-4-chloro-3-indolyl phosphate) as substrates for AP.
-
Imaging: Embryos are cleared and imaged using a stereomicroscope.
Generation of Knockout Mice using Cre-LoxP System
The Cre-LoxP system is a powerful tool for creating tissue-specific or conditional knockouts of genes like Msx2.
Experimental Workflow:
Protocol Details:
-
Generation of a "Floxed" Allele: A targeting vector is constructed to insert two loxP sites flanking a critical exon of the Msx2 gene. This vector is introduced into embryonic stem (ES) cells, and correctly targeted cells are selected.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to establish a line of mice carrying the "floxed" Msx2 allele.
-
Breeding with a Cre-Expressing Line: The floxed Msx2 mice are bred with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in the limb mesenchyme).
-
Conditional Deletion: In the offspring that inherit both the floxed Msx2 allele and the Cre transgene, Cre recombinase will be expressed in the target tissue, leading to the excision of the floxed exon and the inactivation of the Msx2 gene in that specific tissue.
-
Phenotypic Analysis: The resulting conditional knockout mice are then analyzed for developmental defects in the targeted tissue.
Conclusion
Msx2 is a homeobox gene of paramount importance in embryonic development. Its role as a transcriptional regulator, intricately woven into the BMP, Wnt, and other signaling pathways, makes it a central node in the genetic networks that control the formation of the craniofacial skeleton, limbs, and heart. The dose-dependent nature of its function is highlighted by the diverse pathologies that arise from its mutation. A thorough understanding of Msx2's molecular functions and regulatory interactions is crucial for deciphering the complexities of organogenesis and for developing potential therapeutic strategies for congenital abnormalities. Further research into the upstream regulators and downstream targets of Msx2 will continue to illuminate the precise mechanisms by which this pivotal gene orchestrates embryonic morphogenesis.
References
- 1. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Expression of homeobox genes Msx-1 (Hox-7) and Msx-2 (Hox-8) during cardiac development in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Msx2 deficiency in mice causes pleiotropic defects in bone growth and ectodermal organ formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. WikiGenes - Msx2 - msh homeobox 2 [wikigenes.org]
- 8. Msh homeobox 2 - Wikipedia [en.wikipedia.org]
- 9. Bioinformatic analysis of Msx1 and Msx2 involved in craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of Msx-1 and this compound reveals roles for these genes in craniofacial, eye, and axial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Msx1; Msx2 double mutants reveals multiple roles for Msx genes in limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Msx1 and Msx2 in limb mesenchyme modulate digit number and identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. A role for transcription factor Msx2 in vivo in cardiac neural crest cell development - ProQuest [proquest.com]
- 18. Msx1 and Msx2 regulate survival of secondary heart field precursors and post-migratory proliferation of cardiac neural crest in the outflow tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Msx1 and Msx2 are functional interacting partners of T-box factors in the regulation of Connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Msx-2 Signaling Pathway Interactions in Vertebrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Msh homeobox 2 (Msx-2) is a critical transcription factor involved in a multitude of developmental processes in vertebrates, including craniofacial, limb, and neural development. Its function is intricately linked to major signaling pathways such as Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt), and Fibroblast Growth Factor (FGF). Dysregulation of this compound signaling is implicated in various congenital abnormalities and diseases, including craniosynostosis and cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the core interactions of the this compound signaling pathway, presenting quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the signaling networks.
Core Signaling Interactions of this compound
This compound does not operate in isolation; rather, it is a key node in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation. The most well-documented interactions are with the BMP, Wnt, and FGF signaling cascades.
This compound and the BMP Signaling Pathway
The BMP pathway is a primary upstream regulator of this compound expression. BMPs, belonging to the TGF-β superfamily, bind to their serine/threonine kinase receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). These activated Smads then translocate to the nucleus and, in concert with other co-activators, directly bind to the this compound promoter to induce its transcription.[1][2] This induction is crucial for processes such as osteogenic differentiation and programmed cell death during development.[1] Conversely, inhibitors of the BMP pathway, such as Noggin, have been shown to repress this compound expression.
dot
Caption: BMP signaling cascade leading to this compound expression.
This compound and the Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a dual role in its interaction with this compound. On one hand, Wnt signaling can act upstream of this compound. Activation of the Wnt pathway, through ligands like WNT3A, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to directly activate the transcription of target genes, including this compound.[3][4][5] On the other hand, this compound can modulate Wnt signaling. For instance, this compound has been shown to upregulate the expression of Wnt ligands such as Wnt7a and downregulate the Wnt inhibitor Dickkopf-1 (Dkk1), thereby amplifying Wnt signaling in a positive feedback loop.[6]
dot
Caption: Bidirectional interaction between Wnt signaling and this compound.
This compound and the FGF Signaling Pathway
FGF signaling is another key regulator of this compound expression, particularly during craniofacial and limb development. FGF ligands, such as FGF2 and FGF9, bind to their cognate FGF receptors (FGFRs), activating downstream signaling cascades, most notably the Ras-MAPK pathway. This leads to the activation of transcription factors that induce this compound expression.[7][8] this compound, in turn, can mediate some of the downstream effects of FGF signaling. For example, this compound and the transcription factor Runx2 can cooperate to regulate the expression of FGF target genes.[7]
dot
Caption: FGF signaling pathway leading to this compound expression.
Quantitative Data on this compound Signaling Interactions
Precise quantitative data on the binding affinities and kinetics of this compound interactions are still emerging. However, studies employing quantitative proteomics and gene expression analyses have provided valuable insights into the functional consequences of these interactions.
Regulation of Protein Expression by this compound
A quantitative proteomics study using iTRAQ labeling in myoblasts overexpressing this compound identified several downstream regulatory proteins. The following table summarizes a selection of differentially expressed proteins, highlighting the fold change in their expression.[9]
| Protein | Function | Fold Change (this compound OE vs. Control) |
| Myosin Heavy Chain (MHC) | Muscle contraction | Downregulated |
| Actin, alpha skeletal muscle 1 (Acta1) | Cytoskeleton, muscle contraction | Downregulated |
| Cytochrome P450 family members | Metabolism | Variably regulated |
| Glycolytic enzymes | Energy metabolism | Variably regulated |
Note: Specific fold-change values were not consistently reported in the abstract. "Downregulated" and "Variably regulated" are qualitative summaries based on the text.
Regulation of Gene Expression by Upstream Signals
Quantitative PCR (qPCR) has been utilized to measure the change in this compound mRNA levels in response to upstream signaling pathway activation.
| Signaling Pathway | Stimulus | Cell Type | Fold Change in this compound mRNA | Reference |
| Wnt | WNT3A (50 ng/ml) | IOSE80 | ~2.5-fold increase | [4] |
| Wnt | GSK3β inhibitor (SB216736) | MDAH2774 | Time-dependent increase up to ~6-fold | [4] |
| BMP | BMP-2 (100 ng/ml) | C2C12 | Upregulated | [10] |
| FGF | FGF9/FGF18 | C2C12 | Upregulated | [8] |
Note: The exact fold changes can vary depending on the experimental conditions and time points.
Detailed Methodologies for Key Experiments
The study of this compound signaling interactions relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for three key experimental approaches.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions to which this compound or its regulatory transcription factors (e.g., Smads, TCF/LEF) bind in vivo.
Experimental Workflow:
dot
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with a ChIP-validated antibody against this compound (e.g., Abbexa, GTX129870) or the transcription factor of interest.[11][12] A negative control immunoprecipitation should be performed with a non-specific IgG.
-
Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for putative this compound target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of a promoter in response to this compound or upstream signaling molecules.
Experimental Workflow:
dot
Caption: Workflow for a dual-luciferase reporter assay.
Protocol:
-
Construct Preparation:
-
Clone the promoter region of a putative this compound target gene (e.g., Runx2 P1 promoter) upstream of the firefly luciferase gene in a reporter vector (e.g., pGL3-Basic).[10][13][14]
-
Prepare an expression vector for this compound and a control vector expressing a reporter like Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., C2C12, ROS17/2.8) in a multi-well plate.
-
Co-transfect the cells with the firefly luciferase reporter construct, the this compound expression vector (or a vector for an upstream signaling component), and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity by adding a luciferase assay reagent containing luciferin and measuring the luminescence.
-
Subsequently, add a Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in the presence of this compound (or the signaling stimulus) to the control to determine the effect on promoter activity.
-
Yeast Two-Hybrid (Y2H) Screen
Objective: To identify novel protein-protein interactions with this compound.
Experimental Workflow:
dot
Caption: Workflow for a Yeast Two-Hybrid (Y2H) screen.
Protocol:
-
Bait and Prey Construct Generation:
-
Clone the full-length coding sequence of this compound in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a "bait" vector.
-
Construct a "prey" library by cloning a cDNA library from a relevant tissue or cell type in-frame with the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation and Mating:
-
Transform a yeast strain with the bait plasmid and select for transformants.
-
Transform a yeast strain of the opposite mating type with the prey library.
-
Mate the bait-containing yeast with the prey library-containing yeast to generate diploid yeast cells expressing both bait and prey fusion proteins.
-
-
Selection of Interacting Proteins:
-
Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter gene substrate (e.g., X-gal).
-
The reporter genes are under the control of a promoter that is activated by the reconstituted transcription factor (DBD-bait interacting with AD-prey).
-
Only yeast cells in which the bait and prey proteins interact will grow on the selective medium.
-
-
Identification and Validation of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Validate the interaction using independent methods such as co-immunoprecipitation or in vitro pull-down assays.
-
Conclusion
The this compound signaling pathway is a central regulator of vertebrate development, with its activity tightly controlled by and integrated with the BMP, Wnt, and FGF signaling pathways. Understanding the intricate molecular interactions within this network is crucial for deciphering the mechanisms of normal development and the pathogenesis of various diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate and target the this compound signaling pathway for therapeutic benefit. Future research focusing on obtaining precise quantitative data on binding affinities and the dynamics of these interactions will further enhance our understanding and ability to modulate this critical signaling nexus.
References
- 1. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MSX2 is an oncogenic downstream target of activated WNT signaling in ovarian endometrioid adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF2 promotes Msx2 stimulated PC-1 expression via Frs2/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global Quantitative Proteomics Analysis Reveals the Downstream Signaling Networks of Msx1 and Msx2 in Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abbexa.com [abbexa.com]
- 12. Anti-MSX2 antibody (GTX129870) | GeneTex [genetex.com]
- 13. Application of the dual-luciferase reporter assay to the analysis of promoter activity in Zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase reporfer construction and analysis of promoter region of mouse interferon-γ receptor β gene [cjpt.magtechjournal.com]
Msx-2 Expression Profile in Developing Tissues: A Technical Guide
Introduction
The Muscle segment homeobox 2 (Msx-2) gene, a member of the msh homeobox gene family, encodes a transcription factor crucial for the organogenesis and tissue interactions that govern embryonic development.[1][2][3] this compound is a key regulator of cell proliferation, differentiation, and survival. Its expression is particularly prominent in regions of epithelial-mesenchymal interactions, and it plays a vital role in the development of various structures, including the craniofacial skeleton, limbs, neural crest, and mammary glands.[3][4][5][6] Dysregulation of this compound has been implicated in several craniofacial and developmental abnormalities.[4][7][8] This guide provides an in-depth overview of the this compound expression profile in key developing tissues, details common experimental methodologies used for its detection, and illustrates the signaling pathways in which it is involved.
Data Presentation: this compound Expression
The expression of this compound is dynamically regulated in a spatiotemporal manner across various embryonic tissues. The following tables summarize the observed expression patterns primarily in mouse models, a common system for studying developmental biology.
Table 1: this compound Expression in Craniofacial Development
| Tissue/Structure | Embryonic Stage (Mouse) | This compound Expression Level/Location | Notes |
| Frontal Bone Primordium | E10.5 - E12.5 | Co-expressed with Msx1 in presumptive primordium.[4] | Required for osteogenesis in the cranial neural crest lineage within this primordium.[4][7] |
| Parietal Bone Primordium | Early Development | Not expressed in the mesoderm giving rise to the primordium.[4] | Expression is detected only when osteogenic differentiation begins.[4] |
| Cranial Neural Crest (CNC) | Pre-migratory & Migratory | Expressed.[9] | This compound upregulation in the absence of Pax3 leads to abnormal aortopulmonary septation.[10] |
| Mandibular Process | E9.5 - E10.5 | Transiently expressed in multipotent mesenchymal precursor cells.[11] | Marks early mesenchymal precursors with broad differentiation potential.[11] |
| Cranial Base | Restricted Stages | Observed in the underlying perichondrium.[12] | |
| Teeth | Development | Expressed in ameloblasts.[2] | Plays a role in controlling the formation of mineralized tissues.[2] |
Table 2: this compound Expression in Limb Development
| Tissue/Structure | Embryonic Stage (Mouse) | This compound Expression Level/Location | Notes |
| Limb Field | Earliest stages | Highly expressed.[5][13] | Co-expressed with Msx1.[13] |
| Apical Ectodermal Ridge (AER) | Subsequent stages | Prominently expressed.[5][13] | Msx genes are necessary for the regression of the AER at later stages.[13] |
| Subjacent Mesenchyme | Subsequent stages | Prominently expressed.[5][13] | Mesenchymal expression is required for proper Shh and Bmp4 signaling.[14] |
| Ventral Ectoderm | Early stages | Overlapping expression with Bmp4 and Bmp7.[13] | Proposed to be a downstream effector of Bmp signaling in AER formation.[13] |
Table 3: this compound Expression in Other Developing Tissues
| Tissue/Structure | Species | Developmental Stage | This compound Expression Level/Location |
| Spinal Cord (Dorsal Progenitors) | Mouse | E9.5 - E10.5 | Transiently induced in Atoh1+ dp1 cells.[15] |
| Neural Crest | Xenopus | Neurula | Expressed in identical patterns to Msx1.[16][17] |
| Uterus (Pre-implantation) | Mouse | Days 1-5 of gestation | Overlapping expression with Msx1 in epithelial and stromal compartments.[18][19] |
| Mammary Gland | Mouse | Embryonic | Implicated in branching morphogenesis.[3] |
| Primordial Germ Cells | Mouse | E7.5 - E8.0 | Strongly expressed in embryonic and extraembryonic mesoderm, including the allantois.[20] |
| Cardiac Neural Crest | Mouse | Post-implantation | Expression is negatively regulated by Pax3.[10][21] |
Signaling Pathways and Logical Relationships
This compound functions as a critical node in several signaling pathways that are fundamental to development. Its expression is regulated by, and in turn influences, key signaling molecules like Bone Morphogenetic Proteins (BMPs) and Wingless-related integration site (Wnt) proteins.
BMP Signaling Pathway in Limb and Craniofacial Development
BMP signaling is a primary upstream regulator of this compound. In limb development, BMPs secreted from the ectoderm induce this compound expression in the underlying mesenchyme, which is crucial for AER formation and dorsoventral patterning.[13] Similarly, in craniofacial development, BMP signaling influences osteogenic differentiation through factors including this compound.[1][2]
Caption: BMP signaling cascade leading to the activation of this compound expression.
Wnt Signaling and this compound Regulation
This compound is also a downstream effector of the canonical Wnt signaling pathway.[22] In the pre-implantation uterus, Msx genes suppress Wnt signaling; their absence leads to elevated Wnt activity, which in turn promotes epithelial proliferation and prevents embryo implantation.[18]
Caption: this compound as a downstream target and regulator of Wnt signaling.
Pax3-Msx2 Regulatory Relationship in Neural Crest
In the developing cardiac neural crest, a direct regulatory relationship exists where Pax3 negatively regulates Msx2 expression. The proper septation of the heart's outflow tract is dependent on this repression, as unchecked Msx2 expression in the absence of functional Pax3 leads to severe cardiac defects.[10][21]
Caption: Pax3 negatively regulates Msx2 in cardiac neural crest development.
Experimental Protocols
The analysis of this compound expression relies on several key molecular biology techniques to visualize mRNA and protein localization within tissues.
Experimental Workflow: Detecting this compound Expression
A typical workflow for analyzing this compound expression involves tissue collection and preparation, followed by specific molecular assays such as in situ hybridization (ISH) for mRNA or immunohistochemistry (IHC) for protein, and often includes quantitative methods like qRT-PCR for validation.
Caption: General workflow for analyzing this compound expression in developing tissues.
RNA In Situ Hybridization (ISH)
This technique is used to detect the location of Msx2 mRNA transcripts directly within tissue sections, providing precise spatial expression data.[12][23][24]
a. Probe Preparation:
-
Linearize a plasmid vector containing the Msx2 cDNA template.
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe via in vitro transcription. A sense probe should also be prepared as a negative control.[12]
-
Purify the probe and verify its concentration and integrity.
b. Tissue Preparation & Hybridization:
-
Fix embryonic tissues in 4% paraformaldehyde (PFA) overnight at 4°C.[25][26]
-
Process tissues through a sucrose gradient and embed in OCT for frozen sections or process for paraffin embedding.
-
Cut sections (12-14 µm) and mount on slides.[25]
-
Permeabilize sections with Proteinase K treatment.[23]
-
Prehybridize slides in hybridization buffer for at least 1 hour at 65°C.[26]
-
Denature the DIG-labeled probe by heating to 95°C for 2 minutes and immediately chill on ice.[24]
-
Apply the probe diluted in hybridization buffer to the sections and incubate overnight in a humidified chamber at 65°C.[23][26]
c. Washing and Detection:
-
Perform high-stringency washes using SSC buffers at 65°C to remove non-specifically bound probe.[23]
-
Treat with RNase A to digest any remaining single-stranded probe.[23]
-
Block the sections with a blocking solution (e.g., MABT with 2% BSA or serum).[24]
-
Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[26]
-
Wash extensively to remove unbound antibody.
-
Develop the signal using a chromogenic substrate such as NBT/BCIP, which produces a purple precipitate where the probe is bound.[26]
-
Counterstain if desired, dehydrate, and mount for imaging.
Immunohistochemistry (IHC)
IHC is used to detect the location of the this compound protein within tissues, providing complementary data to ISH.[19][27][28]
a. Tissue Preparation:
-
Prepare paraffin-embedded or frozen tissue sections as described for ISH.
-
Perform antigen retrieval if using paraffin sections, typically by heat-induced epitope retrieval (HIER) in a citrate buffer.
-
Permeabilize the sections with a detergent like Triton X-100.
b. Staining:
-
Block non-specific antibody binding sites using a blocking buffer containing normal serum from the species in which the secondary antibody was raised.
-
Incubate the sections with a primary antibody specific to this compound overnight at 4°C.
-
Wash the slides extensively with a wash buffer (e.g., PBS with Tween-20).
-
Incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
Wash again, then incubate with an avidin-biotin-enzyme complex (e.g., HRP).
-
Develop the signal with a suitable chromogenic substrate (e.g., DAB for HRP, which produces a brown stain).
-
Counterstain with hematoxylin to visualize cell nuclei.
c. Analysis:
-
Dehydrate the slides through an ethanol series and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Image using a bright-field microscope to analyze the subcellular localization and distribution of this compound protein.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the relative abundance of Msx2 mRNA in a tissue sample, providing quantitative data that can complement the spatial information from ISH and IHC.[19][29]
a. RNA Extraction and cDNA Synthesis:
-
Dissect the tissue of interest and immediately homogenize it in an RNA lysis buffer to preserve RNA integrity.
-
Extract total RNA using a column-based kit or Trizol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
b. Real-Time PCR:
-
Prepare a PCR reaction mix containing cDNA template, forward and reverse primers specific for Msx2, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence increase in real-time as the PCR product accumulates.
-
Include a no-template control to check for contamination and a housekeeping gene (e.g., Gapdh, Rplp0) for normalization.[19]
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for Msx2 and the housekeeping gene in each sample.
-
Calculate the relative expression of Msx2 using the ΔΔCt method, normalizing the Msx2 signal to the housekeeping gene and comparing it to a control sample.
References
- 1. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Msx2 msh homeobox 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Msx-1 and this compound in mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Msx1; Msx2 double mutants reveals multiple roles for Msx genes in limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of this compound during development, regeneration, and wound healing in axolotl limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioinformatic analysis of Msx1 and Msx2 involved in craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. A role for transcription factor Msx2 in vivo in cardiac neural crest cell development - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Developmentally regulated expression of MSX1, MSX2 and Fgfs in the developing mouse cranial base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Msx1 and Msx2 in limb mesenchyme modulate digit number and identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 18. Msx homeobox genes critically regulate embryo implantation by controlling paracrine signaling between uterine stroma and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Msx1 and Msx2 function together in the regulation of primordial germ cell migration in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. researchgate.net [researchgate.net]
- 23. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. mskcc.org [mskcc.org]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of MSX1, RYK, NFκB p65, and CCL4 Proteins and MSX2, RYK, and PTX3 Genes in Human Cleft Lip Tissue [mdpi.com]
- 29. MSX2 Initiates and Accelerates Mesenchymal Stem/Stromal Cell Specification of hPSCs by Regulating TWIST1 and PRAME - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Targets of the Msx-2 Homeobox Protein: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Msh homeobox 2 (Msx-2) protein is a member of the muscle segment homeobox gene family of transcription factors, which play pivotal roles in embryonic development, tissue regeneration, and disease pathogenesis. Functioning as both a transcriptional repressor and, in some contexts, an activator, this compound is integral to orchestrating complex gene expression programs that govern cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various cancers, including those of the ovary and pancreas, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the known transcriptional targets of this compound, detailing the experimental evidence and methodologies used for their identification and validation. It is designed to serve as a resource for researchers investigating this compound-mediated signaling pathways and for professionals in drug development targeting these pathways.
Core Transcriptional Targets of this compound
The transcriptional targets of this compound are diverse and context-dependent, varying with cell type and the activating signaling pathways. High-throughput screening methods, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq), have identified numerous direct and indirect targets.
Direct Transcriptional Targets Identified by ChIP-seq
A key study by Vrljicak et al. (2021) performed ChIP-seq for this compound in human trophoblast stem cells (hTSCs), revealing 11,494 this compound binding sites. These sites were predominantly located in intronic and distal intergenic regions, suggesting a major role for this compound in enhancer-mediated gene regulation[1]. The direct targets identified in this study are crucial for maintaining stemness and regulating differentiation.
Table 1: Summary of this compound ChIP-seq Data in Human Trophoblast Stem Cells
| Genomic Feature | Percentage of this compound Peaks |
| Promoters | ~12% |
| Intronic Regions | ~46% |
| Distal Intergenic Areas | ~32% |
Data sourced from Vrljicak et al., PNAS, 2021.[1]
Differentially Expressed Genes Upon this compound Perturbation
Genetic manipulation of this compound levels has been instrumental in identifying its downstream targets. In hTSCs, depletion of this compound led to the upregulation of 522 genes and downregulation of 152 genes, confirming its primary role as a transcriptional repressor in this context. A significant overlap was observed between genes directly bound by this compound and those derepressed upon its knockdown, solidifying their status as direct targets.
Table 2: Key Transcriptional Targets of this compound in Human Trophoblast Stem Cells
| Gene Symbol | Regulation by this compound | Function |
| PSG family | Repression | Pregnancy-specific glycoproteins |
| INSL4 | Repression | Insulin-like 4 |
| SDC1 | Repression | Syndecan 1 |
| TBX3 | Repression | T-box transcription factor 3 |
| GCM1 | Repression | Glial cells missing transcription factor 1 |
| CGB | Repression | Chorionic gonadotropin beta subunit |
| SOX2 | Repression | SRY-box transcription factor 2 |
Data compiled from Vrljicak et al., PNAS, 2021 and other cited literature.
Signaling Pathways Regulating and Regulated by this compound
This compound does not function in isolation; its activity is tightly controlled by and integrated into major signaling networks crucial for development and disease.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of this compound expression. In ovarian endometrioid adenocarcinoma, this compound has been identified as a direct downstream target of β-catenin/TCF signaling[2]. Activation of the Wnt pathway, either through Wnt3a ligand stimulation or inhibition of GSK3β, leads to a potent induction of MSX2 gene expression. Chromatin immunoprecipitation studies have confirmed that the β-catenin/TCF4 complex directly binds to TCF binding elements within the MSX2 gene locus[2].
Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is another key upstream regulator of this compound. BMPs, members of the TGF-β superfamily, signal through serine/threonine kinase receptors to phosphorylate Smad transcription factors (Smad1/5/8). These activated Smads then complex with Smad4 and translocate to the nucleus to regulate the expression of target genes, including Msx2. In human pluripotent stem cells, this compound is a direct target of BMP signaling and plays a crucial role in mediating the differentiation towards mesendoderm.
Experimental Protocols
The identification and validation of this compound transcriptional targets rely on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is adapted from Vrljicak et al., PNAS, 2021 for the identification of this compound binding sites in human trophoblast stem cells.
1. Cell Fixation and Chromatin Preparation:
-
Culture hTSCs to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Lyse cells in a buffer containing protease inhibitors.
-
Shear chromatin to an average size of 200-700 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the chromatin with an anti-Msx-2 antibody overnight at 4°C with rotation. A non-specific IgG should be used as a negative control. An "input" sample (chromatin without antibody) should be saved.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
3. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).
4. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of this compound enrichment.
-
Annotate peaks to the nearest genes and perform motif analysis to identify the this compound binding consensus sequence.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to validate the direct binding of this compound to a putative DNA binding site.
1. Probe Preparation:
-
Synthesize complementary oligonucleotides (~30-50 bp) corresponding to the putative this compound binding site.
-
Label one oligonucleotide at the 5' end with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded probe.
-
Purify the probe.
2. Binding Reaction:
-
In a microcentrifuge tube, combine recombinant this compound protein or nuclear extract containing this compound with a binding buffer (containing non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).
-
Add the labeled probe to the reaction mixture.
-
For competition assays, add an excess of unlabeled probe (specific competitor) or a mutated, non-binding probe (non-specific competitor) to separate reactions before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
3. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the free probe has migrated a sufficient distance.
-
Transfer the DNA to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A "shifted" band indicates the formation of a protein-DNA complex.
Luciferase Reporter Assay
This assay is used to determine if this compound can regulate the transcriptional activity of a target gene's promoter.
1. Plasmid Construction:
-
Clone the promoter region of the putative this compound target gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Create a co-expression vector for this compound.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization of transfection efficiency.
2. Cell Transfection and Lysis:
-
Co-transfect the promoter-reporter construct, the this compound expression vector (or an empty vector control), and the normalization control vector into a suitable cell line.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Lyse the cells using a passive lysis buffer.
3. Luciferase Activity Measurement:
-
Add the cell lysate to a luminometer plate.
-
Measure Firefly luciferase activity by adding its specific substrate and quantifying the emitted light.
-
Quench the Firefly luciferase reaction and add the Renilla luciferase substrate to measure its activity in the same well.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant change in the normalized luciferase activity in the presence of this compound indicates transcriptional regulation.
Conclusion
The this compound homeobox protein is a critical transcriptional regulator with a complex and context-dependent set of target genes. Its role as a downstream effector of major signaling pathways like Wnt and BMP places it at the nexus of developmental and pathological processes. The continued application of high-throughput and targeted molecular techniques will further elucidate the full spectrum of this compound transcriptional targets and their regulatory networks, paving the way for the development of novel therapeutic strategies targeting this compound-driven diseases. This guide provides a foundational resource for researchers embarking on the study of this multifaceted transcription factor.
References
phenotype of Msx-2 knockout mouse models
An In-depth Technical Guide to the Phenotype of Msx-2 Knockout Mouse Models
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Msh homeobox 2 (Msx2) gene encodes a transcription factor that is a critical regulator of cellular proliferation, differentiation, and apoptosis during embryonic development. As a key downstream effector in the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, Msx2 plays an indispensable role in the morphogenesis of the craniofacial skeleton, teeth, ectodermal organs, and limbs. Mouse models harboring a null mutation for the Msx2 gene have been instrumental in elucidating its function and modeling human congenital anomalies. This guide provides a comprehensive overview of the phenotype observed in Msx2 knockout mice, details the experimental protocols used for their characterization, and summarizes key quantitative findings and the signaling pathways involved.
Core Phenotype of Msx2-Deficient Mice (Msx2-/-)
The targeted disruption of the Msx2 gene in mice leads to a range of pleiotropic defects, primarily affecting bone and ectodermal structures. The phenotype closely resembles aspects of human MSX2 haploinsufficiency, which results in a condition known as Parietal Foramina (PFM).[1]
Craniofacial and Skeletal Defects
The most striking phenotype in Msx2 knockout mice is observed in the skull. These mice exhibit significant defects in skull ossification, characterized by a persistent open calvarial foramen (hole in the top of the skull).[1] This is a direct result of impaired proliferation of osteoprogenitor cells at the osteogenic fronts during the development of the calvaria.[1] In addition to the calvarial defects, Msx2-/- mice also show deficiencies in endochondral bone formation in the axial and appendicular skeletons.[1] This is linked to deficits in the Parathyroid hormone/Parathyroid hormone-related peptide (Pth/Pthrp) receptor signaling pathway.[1]
While single Msx2 null mutants have no gross limb abnormalities, the combined knockout of Msx1 and Msx2 results in severe limb malformations, including the loss of anterior skeletal elements like the radius and thumb, highlighting the functional redundancy of these genes in limb development.[2]
Ectodermal Organ Abnormalities
Msx2 deficiency also impacts the development of several ectodermal organs. Observed defects include:
-
Tooth Development: Abnormalities in tooth morphogenesis are a consistent feature.[1][3]
-
Hair Follicles: Mice lacking Msx2 display alopecia (hair loss) and have stubby, curly whiskers.[1][3]
-
Mammary Glands: Impaired development of the mammary glands is also reported.[1][3]
Neurological Manifestations
Msx2 mutant mice can present with seizures, which are associated with the abnormal development of the cerebellum.[1][3]
Quantitative Phenotypic Data
The following table summarizes the principal phenotypic changes observed in mouse models with altered Msx2 gene function.
| Phenotypic Parameter | Genotype | Observed Change | Associated Structure/Process | Reference |
| Skull Ossification | Msx2-/- | Defective; persistent calvarial foramen | Cranial Bones (Intramembranous Ossification) | [1] |
| Osteoprogenitor Proliferation | Msx2-/- | Decreased | Calvarial Osteogenic Front | [1] |
| Frontal Bone Primordium | Msx1-/-;Msx2-/- | Complete Absence | Cranial Neural Crest Cell Differentiation | [4] |
| Limb Development | Msx2-/- | No major limb abnormalities | Appendicular Skeleton | [2] |
| Limb Development | Msx1-/-;Msx2-/- | Severe; loss of anterior skeletal elements | Appendicular Skeleton | [2] |
| Tooth Development | Msx2-/- | Defective Morphogenesis | Dentition | [1][3] |
| Hair Follicles | Msx2-/- | Alopecia; abnormal whiskers | Ectodermal Appendages | [1] |
| Mammary Gland Development | Msx2-/- | Impaired | Ectodermal Glands | [1] |
| Cerebellum Development | Msx2-/- | Abnormal Lobules | Central Nervous System | [1][3] |
Key Signaling Pathways Involving Msx2
Msx2 functions as a crucial nuclear effector for multiple developmental signaling pathways. Its expression is tightly regulated, and its absence disrupts downstream cellular processes.
Bone Morphogenetic Protein (BMP) Signaling
Msx2 is a well-established direct target of the BMP signaling pathway.[5][6] BMPs, particularly BMP2, BMP4, and BMP6, induce the expression of Msx2, which in turn mediates the osteogenic effects of these growth factors.[7][8] The pathway involves the phosphorylation of Smad transcription factors (Smad1/5/8), which then complex with Smad4 and translocate to the nucleus to activate target genes, including Msx2.[7][8]
Wnt/β-catenin Signaling
Emerging evidence indicates that Msx2 is also a direct downstream target of the canonical Wnt/β-catenin signaling pathway.[9][10] Activation of this pathway leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes, including Msx2.[9]
Experimental Protocols
The characterization of Msx2 knockout mice involves a multi-disciplinary approach combining genetic engineering, advanced imaging, and histological and molecular analyses.
Generation of Msx2 Knockout Mice
The standard method for creating germline Msx2 knockout mice involves homologous recombination in embryonic stem (ES) cells.[11]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Msx2 gene with a selectable marker cassette (e.g., neomycin resistance). This insertion creates a null allele. For reporter lines, a gene like lacZ (encoding β-galactosidase) can be knocked in to visualize the endogenous expression pattern of Msx2.[12]
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector via homologous recombination are selected for using antibiotics (e.g., G418 for neomycin resistance).
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocyst-stage embryos, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric and Germline Mice: The resulting chimeric offspring (composed of both host and donor ES cells) are bred to wild-type mice. Germline transmission of the targeted allele is confirmed in the progeny by PCR-based genotyping.
-
Breeding: Heterozygous (Msx2+/-) mice are intercrossed to generate homozygous knockout (Msx2-/-), heterozygous, and wild-type littermates for comparative analysis.
Skeletal Phenotyping
A standardized pipeline is used to analyze skeletal phenotypes in genetically engineered mice.[13][14][15]
-
Micro-Computed Tomography (µCT): This high-resolution 3D imaging technique is the gold standard for quantifying bone architecture.[13][16]
-
Procedure: Femora and skulls are dissected from adult mice, fixed, and scanned using a µCT system.
-
Analysis: Software is used to reconstruct 3D images and quantify key trabecular and cortical bone parameters, such as Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), cortical thickness (Ct.Th), and bone mineral density (BMD).[13][15]
-
-
Histology and Histomorphometry:
-
Whole-Mount Staining: Embryos or newborn pups are stained with Alcian Blue (for cartilage) and Alizarin Red S (for mineralized bone) to visualize overall skeletal patterning and ossification defects.
-
Sectioning and Staining: Long bones and calvaria are decalcified (if necessary), embedded in paraffin, sectioned, and stained.[17]
-
Dynamic Histomorphometry: Mice are injected with fluorescent labels (e.g., calcein and alizarin) at specific time intervals before sacrifice.[17] Analysis of undecalcified bone sections under a fluorescence microscope allows for the quantification of dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
-
Conclusion
The Msx2 knockout mouse model has been invaluable for dissecting the genetic and molecular pathways governing skeletal and ectodermal development. The striking craniofacial defects, particularly the persistent calvarial foramen, provide a robust model for studying human PFM. Furthermore, analysis of these mice has cemented the role of Msx2 as a critical downstream node in the BMP and Wnt signaling networks, which are fundamental to osteogenesis. Future research utilizing conditional knockout strategies will further refine our understanding of Msx2's temporal and tissue-specific roles in development, homeostasis, and disease.
References
- 1. Msx2 deficiency in mice causes pleiotropic defects in bone growth and ectodermal organ formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. WikiGenes - Msx2 - msh homeobox 2 [wikigenes.org]
- 4. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on global gene expression in Msx2 knock-out mice (completed) - Faculty of Dentistry [odont.uio.no]
- 13. Generation and Characterization of Mouse Models for Skeletal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and Characterization of Mouse Models for Skeletal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid phenotyping of knockout mice to identify genetic determinants of bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bone Phenotyping Approaches in Human, Mice and Zebrafish – Expert Overview of the EU Cost Action GEMSTONE (“GEnomics of MusculoSkeletal traits TranslatiOnal NEtwork”) [frontiersin.org]
- 17. Skeletal Phenotype Analysis of a Conditional Stat3 Deletion Mouse Model [jove.com]
Msx2: A Pivotal Regulator of Epithelial-Mesenchymal Transition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The homeobox transcription factor Msx2 has emerged as a critical regulator of the epithelial-mesenchymal transition (EMT), a fundamental cellular process implicated in embryonic development, tissue regeneration, and disease progression, including cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Msx2's involvement in EMT, detailing the intricate signaling pathways, downstream target genes, and the experimental methodologies used to elucidate its function. Through a synthesis of current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to investigate Msx2 as a potential therapeutic target.
Introduction to Msx2 and EMT
Epithelial-mesenchymal transition is a complex biological process wherein epithelial cells shed their characteristic cobblestone morphology and cell-cell adhesion, acquiring a motile, spindle-shaped mesenchymal phenotype. This transition is orchestrated by a network of signaling pathways that converge on the activation of key transcription factors. Among these, Muscle segment homeobox 2 (Msx2) has been identified as a significant driver of EMT in various biological contexts.[1][2]
Msx2 is a member of the Msh homeobox gene family of transcription factors, known to play crucial roles in mediating epithelial-mesenchymal interactions during embryogenesis, particularly in craniofacial, limb, and mammary gland development.[1] Emerging evidence strongly indicates that the aberrant expression of Msx2 is associated with the progression of several cancers, primarily by promoting an invasive and metastatic phenotype through the induction of EMT.[1][3][4]
Molecular Mechanisms of Msx2-induced EMT
Msx2 orchestrates the EMT program through its influence on a multitude of signaling pathways and the direct or indirect regulation of genes that govern cell adhesion, cytoskeletal architecture, and motility.
Key Signaling Pathways
1. The Cripto-1/c-Src Pathway: In mouse mammary epithelial cells, Msx2 has been shown to induce EMT by upregulating the expression of Cripto-1, a member of the epidermal growth factor-CFC family.[1][2] This upregulation of Cripto-1 subsequently leads to the activation of the tyrosine kinase c-Src pathway in a Nodal-independent manner.[1] The activation of c-Src is a critical downstream event that contributes to the acquisition of an invasive phenotype.[1][2] Inhibition of c-Src has been demonstrated to revert the mesenchymal characteristics of Msx2-overexpressing cells back to an epithelial-like state.[1]
2. The BMP4/Smad and MAPK Pathways: In pancreatic cancer cells, Bone Morphogenetic Protein 4 (BMP4) acts as a potent inducer of EMT by markedly inducing the expression of Msx2.[3] This induction is mediated through the collaborative action of the Smad signaling pathway and the ERK and p38 MAPK pathways.[3] The subsequent upregulation of Msx2 is indispensable for the BMP4-mediated downregulation of the epithelial marker E-cadherin and upregulation of the mesenchymal marker vimentin, leading to enhanced cell migration.[3]
3. Regulation of EMT-Associated Transcription Factors: Msx2 knockdown in pancreatic cancer cells has been shown to reverse EMT, a process accompanied by a significant reduction in the mRNA expression of the key EMT-inducing transcription factors Snail and Twist.[5] This suggests that Msx2 may act upstream of these critical regulators to orchestrate the broader transcriptional changes associated with EMT.
Downstream Effects on EMT Markers
The induction of EMT by Msx2 is characterized by hallmark changes in the expression of key cellular markers. A consistent finding across multiple studies is the profound downregulation of E-cadherin, a cornerstone of epithelial cell-cell adhesion, upon Msx2 overexpression.[1][2][5] Concurrently, Msx2 promotes the upregulation of mesenchymal markers, including vimentin and N-cadherin, which are essential for the acquisition of a migratory and invasive phenotype.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of Msx2 in EMT.
| Cell Line | Transfection/Treatment | Change in E-cadherin Expression | Change in Vimentin Expression | Change in N-cadherin Expression | Reference |
| NMuMG | Stable Msx2 cDNA transfection | Downregulated | Upregulated | Upregulated | [1][2] |
| PANC-1 | Msx2 shRNA knockdown | Significantly Increased | Significantly Lowered | Not Reported | [5] |
| Panc-1 | BMP4 treatment | Downregulated | Upregulated | Not Reported | [3] |
| Cell Line | Treatment | Effect on Invasion/Migration | Reference |
| NMuMG-Msx2 | c-Src specific inhibitor (SU6656) | Inhibition of invasive behavior | [1] |
| PANC-1 | Msx2 shRNA knockdown | Suppressed invasion and metastasis | [5] |
| Panc-1 | BMP4 treatment | Enhanced cell migration | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of Msx2 in EMT.
Stable Transfection of Msx2
This protocol describes the generation of a stable cell line overexpressing Msx2.
1. Plasmid Construction:
- The full-length cDNA of Msx2 is cloned into a mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker, such as neomycin resistance.
2. Transfection:
- Cells (e.g., NMuMG) are seeded in 6-well plates and grown to 70-80% confluency.
- The Msx2 expression vector or an empty vector control is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
3. Selection of Stable Clones:
- 48 hours post-transfection, the cells are cultured in a selection medium containing an appropriate concentration of the selection antibiotic (e.g., G418).
- The medium is replaced every 3-4 days.
- Resistant colonies that appear after 2-3 weeks are isolated and expanded.
4. Verification of Msx2 Overexpression:
- Msx2 expression in the stable clones is confirmed by RT-PCR and Western blotting.
siRNA-mediated Knockdown of Msx2
This protocol details the transient knockdown of Msx2 expression using small interfering RNA (siRNA).
1. siRNA Design and Synthesis:
- Validated siRNAs targeting Msx2 and a non-targeting control siRNA are commercially synthesized.
2. Transfection:
- Cells are seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.
- siRNA duplexes are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) following the manufacturer's protocol.
3. Post-transfection Analysis:
- Cells are harvested at 48-72 hours post-transfection.
- The efficiency of Msx2 knockdown is assessed by RT-PCR and Western blotting.
- Functional assays (e.g., wound healing, transwell invasion) are performed to evaluate the phenotypic consequences of Msx2 depletion.
Wound Healing Assay
This assay is used to assess cell migration.
1. Cell Seeding:
- Cells are seeded in a 6-well plate and grown to confluence.
2. Creating the "Wound":
- A sterile pipette tip is used to create a linear scratch in the cell monolayer.
3. Imaging:
- The cells are washed with PBS to remove detached cells.
- Fresh medium is added, and the plate is placed in a live-cell imaging system or a standard incubator.
- Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
4. Analysis:
- The width of the scratch at different time points is measured using image analysis software (e.g., ImageJ).
- The rate of wound closure is calculated and compared between different experimental groups.
Transwell Invasion Assay
This assay measures the invasive capacity of cells.
1. Chamber Preparation:
- Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel and allowed to solidify.
2. Cell Seeding:
- Cells are serum-starved for 24 hours.
- A suspension of cells in serum-free medium is added to the upper chamber of the Transwell insert.
3. Chemoattraction:
- Medium containing a chemoattractant (e.g., 10% FBS) is added to the lower chamber.
4. Incubation:
- The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
5. Staining and Quantification:
- Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
- Invading cells on the lower surface of the membrane are fixed and stained with crystal violet.
- The number of invading cells is counted in several random fields under a microscope.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the direct binding of Msx2 to the promoter regions of its target genes.
1. Cross-linking:
- Cells are treated with formaldehyde to cross-link proteins to DNA.
2. Chromatin Preparation:
- Cells are lysed, and the nuclei are isolated.
- The chromatin is sheared into fragments of 200-1000 bp by sonication or enzymatic digestion.
3. Immunoprecipitation:
- The sheared chromatin is incubated with an antibody specific to Msx2 or a control IgG overnight.
- Protein A/G beads are added to pull down the antibody-protein-DNA complexes.
4. DNA Purification:
- The cross-links are reversed, and the DNA is purified.
5. Analysis:
- The purified DNA is analyzed by qPCR using primers specific to the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
This assay is used to determine if Msx2 directly regulates the transcription of a target gene.
1. Reporter Construct Generation:
- The promoter region of the putative Msx2 target gene is cloned upstream of a luciferase reporter gene in a suitable vector.
2. Co-transfection:
- Cells are co-transfected with the luciferase reporter construct, an Msx2 expression vector (or empty vector control), and a Renilla luciferase vector (for normalization).
3. Luciferase Activity Measurement:
- 48 hours post-transfection, cell lysates are prepared.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity.
- The fold change in luciferase activity in the presence of Msx2 compared to the empty vector control is calculated to determine the effect of Msx2 on promoter activity.
Visualizing Msx2 Signaling in EMT
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Msx2-Cripto-1-c-Src Signaling Pathway.
Caption: BMP4-Msx2 Signaling Cascade in EMT.
Caption: Transwell Invasion Assay Workflow.
Conclusion and Future Directions
Msx2 is unequivocally a potent inducer of epithelial-mesenchymal transition. Its ability to activate key signaling pathways, such as the Cripto-1/c-Src and BMP4/MAPK cascades, and to modulate the expression of critical EMT markers underscores its significance in both developmental and pathological contexts. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the multifaceted roles of Msx2 in EMT and to explore its potential as a therapeutic target for diseases characterized by aberrant EMT, most notably cancer.
Future research should focus on elucidating the complete repertoire of Msx2 target genes through genome-wide approaches like ChIP-seq, unraveling the upstream regulatory mechanisms that control Msx2 expression, and validating the therapeutic potential of targeting Msx2 or its downstream effectors in preclinical models of cancer and fibrosis. A deeper understanding of the intricate molecular network governed by Msx2 will be pivotal in the development of novel therapeutic strategies aimed at mitigating the detrimental consequences of EMT.
References
- 1. Msx2 induces Epithelial-Mesenchymal Transition in Mouse Mammary Epithelial Cells through Upregulation of Cripto-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Msx2 induces epithelial-mesenchymal transition in mouse mammary epithelial cells through upregulation of Cripto-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone morphogenetic protein 4 induces epithelial-mesenchymal transition through MSX2 induction on pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic Relevance and Function of MSX2 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of MSX2 interference on epithelial-mesenchymal transitions of pancreatic cancer cell line PANC-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Msx-2 Expression by BMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The regulation of the Msh homeobox 2 (Msx-2) transcription factor by Bone Morphogenetic Protein (BMP) signaling is a critical axis in numerous biological processes, including osteogenesis, craniofacial development, and vascular calcification.[1][2] BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, initiate a signaling cascade that directly targets the this compound gene, leading to its transcriptional activation.[3][4][5] This guide provides a detailed overview of the core signaling pathways, quantitative data on this compound induction, molecular interactions at the promoter level, and the key experimental protocols used to elucidate this regulatory relationship. Understanding this pathway is paramount for developing therapeutic strategies targeting bone defects, vascular diseases, and other developmental disorders.
The Core Signaling Pathway: From BMP Ligand to this compound Transcription
The canonical pathway for BMP-induced this compound expression operates primarily through the Smad signaling cascade.[4][5] The process begins with a BMP ligand (e.g., BMP-2, BMP-4, BMP-6) binding to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[5][6] This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1][6][7]
Once phosphorylated, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[5][7] This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs) within the promoter region of target genes, including this compound, to activate their transcription.[4][8][9]
In addition to the canonical Smad pathway, evidence suggests the involvement of non-canonical pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and ERK1/2), which can be activated by BMP signaling and contribute to the overall cellular response, including osteogenic differentiation.[1][10]
Quantitative Data on BMP-Mediated this compound Regulation
The induction of this compound expression by various BMP ligands has been quantified across different cell types and experimental conditions. These findings consistently demonstrate a robust upregulation of both this compound mRNA and protein levels following BMP treatment.
| BMP Ligand | Cell Type | Treatment Details | Fold Change in this compound Expression | Method | Reference |
| BMP-2 | Human Marrow Stromal Cells (MSCs) | 100 ng/ml for 6 days | ~10-fold increase (mRNA) | Real-time RT-PCR | [11] |
| BMP-2 | Mouse Aortic Myofibroblasts | Not specified | Upregulation of this compound | Not specified | [2] |
| BMP-2, BMP-4, BMP-6 | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Strong induction of Msx-1, moderate induction of this compound (mRNA & protein) | mRNA & Protein Analysis | [12] |
| BMP-4 | P19 Embryonic Carcinoma Cells | Not specified | Induction of this compound transcription | Not specified | [3] |
| BMP-6 | Mouse Mesenchymal Cells (C3H10T1/2, C2C12) | Treated for 24h | Significantly higher mRNA & protein levels (p < 0.001) | qRT-PCR, Western Blot | [1] |
Key Experimental Protocols & Workflows
Elucidating the regulatory mechanisms of this compound by BMP signaling relies on a set of core molecular biology techniques. Detailed methodologies for the most critical experiments are provided below.
Protocol: Quantifying this compound mRNA by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the change in this compound gene expression following BMP treatment.
Methodology:
-
Cell Culture and Treatment: Plate mesenchymal cells (e.g., C3H10T1/2) and culture until they reach desired confluency. Treat cells with a specific concentration of a BMP ligand (e.g., 100 ng/ml BMP-2) or a vehicle control for a defined time period (e.g., 24 hours).[1][13]
-
RNA Extraction: Harvest the cells and extract total RNA using a TRIzol-based reagent or a column-based kit according to the manufacturer's protocol.[1]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[1]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers for this compound and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.[14]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[13]
Protocol: Assessing this compound Promoter Activity via Luciferase Assay
This assay measures the transcriptional activity of the this compound promoter in response to BMP signaling.
Methodology:
-
Reporter Construct Generation: Clone the promoter region of the this compound gene (e.g., a 3.2-kb fragment) upstream of a firefly luciferase reporter gene in a plasmid vector.[8]
-
Cell Transfection: Co-transfect the this compound promoter-reporter construct and a control plasmid expressing Renilla luciferase (for normalization) into target cells (e.g., C3H10T1/2) using a suitable transfection reagent.[8][15]
-
BMP Stimulation: After allowing time for plasmid expression (e.g., 12-24 hours), treat the transfected cells with BMP-2 or a control medium for an additional period (e.g., 48 hours).[8]
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) of BMP-treated samples to control samples.[15][16]
Protocol: Verifying Smad Binding via Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the Smad transcription factor complex directly binds to the this compound promoter region in vivo.
Methodology:
-
Cross-linking: Treat BMP-stimulated cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.[17]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to a Smad protein (e.g., anti-Smad1) or a control IgG. The antibody will bind to the Smad protein, which is cross-linked to its target DNA.[18]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA from the proteins.[17]
-
DNA Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the SBE-containing region of the this compound promoter. An enrichment of this DNA in the Smad-IP sample compared to the IgG control indicates direct binding.[8]
Conclusion
The regulation of this compound by BMP signaling is a well-defined pathway crucial for cellular differentiation and tissue morphogenesis, particularly in the skeletal system.[1][4] The core mechanism involves the canonical Smad pathway, where ligand-receptor binding activates a cascade resulting in a nuclear Smad complex that directly binds to the this compound promoter to drive its expression.[1][5][8] This relationship is supported by robust quantitative data and has been meticulously dissected using a suite of standard molecular techniques. For professionals in drug development and biomedical research, a thorough understanding of this axis provides a platform for identifying novel therapeutic targets for bone regeneration, and for managing pathologies such as vascular calcification.[2][19]
References
- 1. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSX2 promotes osteogenesis and suppresses adipogenic differentiation of multipotent mesenchymal progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smad Signaling in Skeletal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smad Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Notch Signaling Pathway Enhances Bone Morphogenetic Protein 2 (BMP2) Responsiveness of Msx2 Gene to Induce Osteogenic Differentiation and Mineralization of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smad Transcription Factors Research Areas: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Different Effects of BMP-2 on Marrow Stromal Cells from Human and Rat Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bone Morphogenetic Protein-Induced Msx1 and Msx2 Inhibit Myocardin-Dependent Smooth Muscle Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 17. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Msx2 in Odontogenesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Odontogenesis, the intricate process of tooth development, is orchestrated by a complex interplay of signaling molecules and transcription factors. Among these, the muscle segment homeobox 2 (Msx2) gene, a member of the Msx homeobox gene family, plays a pivotal role in the reciprocal interactions between epithelial and mesenchymal tissues that govern tooth morphogenesis, particularly during the later stages of development.[1] This technical guide provides a comprehensive overview of Msx2's function in tooth development, with a focus on its involvement in signaling pathways, its impact on gene expression, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Msx2 as a potential therapeutic target in dental and craniofacial regenerative medicine.
Msx2 Expression and Function in Tooth Development
Msx2 is dynamically expressed in both the dental epithelium and mesenchyme throughout odontogenesis.[2] Initially, at the tooth initiation stage, Msx2 is present in the neural crest-derived mesenchyme of the branchial arches.[3][4] Subsequently, its expression is observed in the dental epithelium, particularly in the enamel knot, a crucial signaling center that dictates cusp morphogenesis.[2][5] In later stages, Msx2 is found in pre-odontoblasts, odontoblasts, and the dental follicle mesenchyme.[4]
Functionally, Msx2 is critical for the terminal differentiation of ameloblasts, the cells responsible for enamel formation.[1] It is also involved in regulating the proliferation of dental epithelial cells.[1] Studies on Msx2 knockout mice (Msx2-/-) have revealed a range of dental abnormalities, underscoring its pleiotropic role in odontogenesis.
Phenotype of Msx2 Knockout Mice
The targeted disruption of the Msx2 gene in mice results in a distinct and informative dental phenotype, characterized by:
-
Craniofacial and Tooth Dysmorphology: Msx2-/- mice exhibit an overall decrease in craniofacial size, with malformed tooth crowns and roots, altered enamel, and enlarged pulp cavities.[1][3]
-
Amelogenesis Imperfecta: A consistent finding in Msx2-/- mice is hypoplastic amelogenesis imperfecta, where the enamel layer is significantly thinner or absent.[3][6] This is attributed to the failure of ameloblasts to properly differentiate and secrete enamel matrix proteins.[3]
-
Dentinogenesis Imperfecta: In addition to enamel defects, these mice also display dentinogenesis imperfecta.[6][7]
-
Root and Periodontal Defects: Root formation is abnormal, with short and curved roots.[1][3] Furthermore, Msx2-/- mice develop periodontal osteopetrosis.[7]
-
Impaired Tooth Eruption: The third molar often shows impaired eruption.[1][3]
These phenotypic observations highlight the indispensable role of Msx2 in the proper formation of all dental hard tissues and their supporting structures.
Quantitative Data on Msx2 Function
The analysis of Msx2 mutant mice has provided valuable quantitative data on its regulatory role in odontogenesis.
| Parameter | Genotype | Observation | Reference |
| Enamel Thickness | Msx2+/- | Increased enamel thickness and rod size. | [5][8] |
| Msx2-/- | Severe reduction in enamel thickness, with an amorphous, non-prismatic layer. | [3] | |
| Gene Expression in Dental Epithelium | Msx2+/- | Twofold increase in amelogenin expression. | [5] |
| Msx2-/- | Significant decrease in amelogenin, enamelin, laminin 5α3, cytokeratin 5, and Dspp mRNA levels. | [5] | |
| Msx2-/- | Dramatic reduction of Enam (enamelin) expression at postnatal days 1, 3, and 6. | [1] | |
| Malassez Cell Area in Roots | Msx2-/- | 4.6-fold increase at 2 postnatal weeks and 30-fold increase at 8 postnatal weeks. | [5] |
Msx2 in Signaling Pathways
Msx2 functions as a critical downstream effector and a modulator of several key signaling pathways that regulate tooth development, including the Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) pathways.
BMP Signaling
BMP signaling is essential for the initiation and morphogenesis of teeth. Mesenchymal BMP4 stimulates Msx2 expression in the enamel knot.[1] In turn, Msx2 stimulates Bmp4 expression in epithelial cells, forming a positive feedback loop that is crucial for the progression of odontogenesis.[1][9] In Msx2 null mice, epithelial Bmp4 expression is decreased.[1] This interplay highlights Msx2's role in mediating the epithelial-mesenchymal cross-talk that drives tooth development.
Wnt Signaling
The Wnt signaling pathway is also intricately linked with Msx2 function. Wnt signaling is crucial for the initial specification of the tooth field and subsequent morphogenesis. While the direct regulation of Msx2 by Wnt signaling is complex, it is known that Msx1, a closely related family member, is a downstream target of Wnt signaling.[9][10] Given the functional redundancy and interactions between Msx1 and Msx2, it is plausible that Wnt signaling indirectly influences Msx2 expression and activity.
FGF Signaling
FGFs are another class of signaling molecules vital for tooth development. FGF signaling from the dental epithelium is known to induce the expression of Msx genes in the underlying mesenchyme.[11] Specifically, FGF4 can induce the expression of both Msx1 and Msx2 in dental mesenchyme.[11]
Signaling Pathway Involving Msx2 in Tooth Development
Caption: Msx2 signaling network in odontogenesis.
Experimental Protocols
Elucidating the function of Msx2 in odontogenesis has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Generation of Msx2 Knockout Mice
The generation of Msx2 null mutant mice is a cornerstone for studying its in vivo function. A common strategy involves homologous recombination in embryonic stem (ES) cells to disrupt the Msx2 gene.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical portion of the Msx2 gene, such as the homeobox-containing exon, with a selectable marker cassette (e.g., neomycin resistance gene). Homologous arms flanking the selectable marker are included to facilitate recombination with the endogenous Msx2 locus.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have successfully integrated the vector are selected using the appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Screening for Homologous Recombinants: Resistant ES cell clones are screened by Southern blotting or PCR to identify those in which the targeting vector has integrated at the correct genomic locus via homologous recombination.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the mutated Msx2 allele, indicating germline transmission.
-
Generation of Homozygous Mutants: Heterozygous (Msx2+/-) mice are intercrossed to produce homozygous (Msx2-/-) knockout mice.
Experimental Workflow for Generating Msx2 Knockout Mice
References
- 1. Enam expression is regulated by Msx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Cyclic alopecia’ in Msx2 mutants: defects in hair cycling and hair shaft differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MSX2 in ameloblast cell fate and activity [frontiersin.org]
- 4. available-inventions.umich.edu [available-inventions.umich.edu]
- 5. Enamel Protein Regulation and Dental and Periodontal Physiopathology in Msx2 Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicineinnovates.com [medicineinnovates.com]
- 8. Enamel protein regulation and dental and periodontal physiopathology in MSX2 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Isolation and culture of dental epithelial stem cells from the adult mouse incisor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of MSX-2, DLX-5, and DLX-7 gene expression during early human tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
contribution of Msx-2 to bone formation and osteogenesis
An In-depth Technical Guide on the Contribution of Muscle Segment Homeobox 2 (Msx-2) to Bone Formation and Osteogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Muscle Segment Homeobox 2 (this compound), a homeodomain transcription factor, plays a multifaceted and critical role in skeletal development and bone homeostasis. Initially identified for its high expression in the embryonic craniofacial skeleton, this compound is now understood to be a key regulator in both intramembranous and endochondral ossification. It functions within complex signaling networks, most notably the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways, to control the proliferation, differentiation, and survival of osteoprogenitor cells. While historically viewed as a repressor of terminal osteoblast differentiation, emerging evidence highlights its anabolic functions in bone formation, making it a compelling target for therapeutic interventions in bone-related disorders. This guide provides a comprehensive overview of the molecular mechanisms, signaling cascades, and functional implications of this compound in osteogenesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Molecular Profile and Expression of this compound
This compound, also known as Homeobox protein Hox-8, is a member of the Msh homeobox gene family. Its expression is tightly regulated both spatially and temporally during development. In the context of osteogenesis, this compound is highly expressed in multipotent mesenchymal precursor cells within specific regions of the craniofacial primordium, such as the mandibular process and the posterior cranial vault.[1][2] It is considered a bona fide target of BMP signaling.[1] Notably, this compound expression is often transient; for instance, it is expressed in early mesenchymal precursors, but its expression ceases as these cells commit to the osteoblast lineage and begin expressing downstream markers like Osterix (Osx).[1][2]
The Dual Role of this compound in Osteoblast Differentiation
This compound exhibits a complex, context-dependent role in regulating osteoblast differentiation, acting as both a promoter of early osteogenesis and a repressor of terminal differentiation.
-
Promotion of Osteoprogenitor Proliferation and Survival: In early craniofacial development, this compound is essential for the proliferative expansion and survival of neural crest-derived osteoprogenitors.[3] Genetic deletion of Msx2 in mice leads to defective proliferation of these cells at the osteogenic front, resulting in skull ossification defects like persistent parietal foramina.[4][5]
-
Repression of Terminal Osteoblast Differentiation: Conversely, this compound has been shown to act as a transcriptional repressor of late-stage osteoblast marker genes, such as Osteocalcin (OCN).[3] This repression is mediated through antagonistic protein-protein interactions with Runx2-containing transcriptional complexes.[3]
This dual functionality suggests that this compound is critical for expanding the pool of osteoprogenitors before they undergo terminal differentiation into mature, bone-matrix-secreting osteoblasts.
This compound in Key Signaling Pathways
This compound is a central node in the signaling networks that govern bone formation, primarily integrating inputs from the BMP and Wnt pathways.
Bone Morphogenetic Protein (BMP) Signaling
This compound is a direct downstream target of BMP signaling, a critical pathway for inducing osteogenesis.[1] BMPs, such as BMP-2, BMP-4, and BMP-6, upregulate Msx2 expression in mesenchymal cells.[6][7][8] this compound, in turn, mediates some of BMP's osteogenic effects. A key function of this compound in this pathway is the regulation of the master osteogenic transcription factor, Osterix (Osx). BMP-2 can induce Osterix expression through both Runx2-dependent and Runx2-independent mechanisms. The Runx2-independent induction of Osterix is critically dependent on this compound.[7][9] Overexpression of this compound induces Osterix expression even in Runx2-deficient cells, while knockdown of Msx2 inhibits this BMP-2-mediated induction.[7][9] Furthermore, this compound enhances BMP-6-induced osteogenesis by facilitating the activation of both Smad 1/5/8 and MAPK (p38 and ERK1/2) signaling pathways.[6][10]
Caption: this compound in the BMP Signaling Pathway.
Canonical Wnt Signaling
This compound plays a significant anabolic role in bone by enhancing canonical Wnt signaling.[3][11] Overexpression of this compound in transgenic mice leads to increased bone formation and osteoblast numbers.[3][11][12] This effect is achieved through a dual mechanism:
-
Upregulation of Wnt Agonists: this compound increases the expression of Wnt agonists, specifically Wnt7a and Wnt7b.[3]
-
Repression of Wnt Antagonists: this compound directly inhibits the promoter activity of Dkk1, a potent antagonist of the Wnt co-receptors LRP5 and LRP6, thereby reducing its expression.[3][11]
By shifting the balance towards Wnt activation, this compound promotes the nuclear accumulation of β-catenin, leading to the transcription of Wnt target genes that drive the osteogenic differentiation of skeletal progenitors and inhibit adipogenesis.[3][11][12]
Caption: this compound Regulation of Canonical Wnt Signaling.
Quantitative Data from In Vivo and In Vitro Models
The physiological relevance of this compound in bone formation has been substantiated through various experimental models, particularly transgenic and knockout mice.
Table 1: Phenotypic Analysis of this compound Transgenic (Msx2Tg) Mice
| Parameter | Observation in Msx2Tg Mice | Fold Change / Significance | Reference |
| Skeletal this compound Expression | Increased this compound expression and protein accumulation. | 2-3 fold increase | [3][11] |
| Bone Volume | Increased trabecular bone volume. | Statistically significant increase | [3][11] |
| Trabecular Number | Increased number of plate-like trabeculae. | Statistically significant increase | [3][11] |
| Osteoblast Number | Increased number of osteoblasts. | Statistically significant increase | [3][11][12] |
| Bone Formation Rate | Increased bone formation revealed by histomorphometry. | Statistically significant increase | [3][11][12] |
| Wnt Signaling | Upregulated skeletal β-galactosidase (TOPGAL reporter). | p ≤ 0.01 | [3][11] |
| Serum Dkk1 | Reduced circulating Dkk1 levels. | Statistically significant decrease | [3][11] |
| Adipogenesis | Reduced adipogenic potential in mesenchymal cells. | Qualitative decrease | [3] |
Table 2: Phenotypic Analysis of this compound Knockout (Msx2-/-) Mice
| Parameter | Observation in Msx2-/- Mice | Phenotype | Reference |
| Craniofacial Bones | Defective skull ossification, persistent calvarial foramen. | Parietal Foramina (PFM) | [4][5] |
| Overall Skeleton | Global, low turnover osteopenia. | Reduced bone mass | [3] |
| Endochondral Bones | Defects in endochondral bone formation. | Impaired chondrogenesis and osteogenesis | [4] |
| Gene Expression | Reduced expression of Runx2. | Suggests this compound is upstream of Runx2 | [13][14] |
| Tooth Development | Defects in tooth, hair follicle, and mammary gland development. | Pleiotropic defects | [4] |
| Alveolar Bone | Impaired bone resorption, osteopetrosis-like phenotype. | Decreased osteoclast activity | [15] |
This compound as a Therapeutic Target
Given its significant role in bone anabolism and resorption, this compound is emerging as a potential therapeutic target for bone disorders.
-
Anabolic Therapy for Osteoporosis: Myeloid-specific deficiency of Msx2 has been shown to protect against bone loss.[16][17] Loss of this compound in the myeloid lineage acts as a "brake" on the fusion of pre-osteoclasts into mature osteoclasts. The resulting accumulation of pre-osteoclasts leads to increased secretion of Platelet-Derived Growth Factor-BB (PDGF-BB), which in turn promotes angiogenesis-mediated bone formation.[16][17] A natural compound, morusinol, has been identified that disrupts the interaction between MSX2 and the osteoclastogenic transcription factor PU.1, promoting PU.1 degradation and attenuating ovariectomy-induced bone loss in preclinical models.[16][17]
Caption: Therapeutic Targeting of the this compound/PU.1 Axis.
Experimental Protocols
This section details common methodologies used to investigate the function of this compound in osteogenesis.
Cell Culture and Osteogenic Differentiation
-
Cell Lines: Mouse mesenchymal stem cell lines C3H10T1/2 and C2C12 are commonly used.[3][6][8]
-
Primary Cell Isolation: Primary calvarial osteoblasts and long bone mesenchymal cells can be isolated from wild-type and transgenic mice.[3]
-
Osteogenic Induction: Cells are cultured in differentiation medium, typically DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate. Recombinant proteins like BMP-2 (e.g., 100 ng/mL) or BMP-6 can be added to stimulate differentiation.[6][7]
-
Adenoviral Transfection: To study gain-of-function or loss-of-function, cells are transfected with adenoviruses carrying constructs for this compound overexpression (Ad-Msx2) or siRNA for knockdown (Ad-siMsx2).[6][8]
Analysis of Osteogenic Markers
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a p-nitrophenyl phosphate (pNPP) substrate assay. Cell lysates are incubated with pNPP, and the production of p-nitrophenol is quantified by measuring absorbance at 405 nm.[6]
-
Mineralization Assay (Alizarin Red S Staining): To visualize calcium deposition, a late marker of osteogenesis, cell cultures are fixed and stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. The stained matrix is then washed, dried, and imaged.[6]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using SYBR Green chemistry to quantify the mRNA expression levels of osteogenic genes like Alp, Osteopontin (Opn), Osteocalcin (Ocn), Runx2, Osterix, and Msx2. Gene expression is typically normalized to a housekeeping gene like β-actin.[3][7]
Protein Analysis
-
Western Blotting: Cell or tissue lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against this compound, p-Smad1/5/8, p-p38, p-ERK1/2, Wnt7a/b, Dkk1, and a loading control (e.g., eIF2α or β-actin). Secondary HRP-conjugated antibodies and an ECL substrate are used for detection.[3][6]
Promoter Activity and Chromatin Analysis
-
Luciferase Reporter Assay: To measure promoter activity (e.g., of the Dkk1 promoter), a luciferase reporter construct containing the promoter region of interest is co-transfected with an this compound expression vector into cells. Luciferase activity is measured and normalized to a co-transfected control reporter (e.g., Renilla).[3]
-
Chromatin Immunoprecipitation (ChIP): ChIP assays are used to determine if this compound directly binds to the promoter regions of target genes. Chromatin from cells is cross-linked, sonicated, and immunoprecipitated with an anti-Msx-2 antibody. The co-precipitated DNA is then purified and analyzed by PCR to detect the presence of specific promoter sequences.[3]
In Vivo Skeletal Analysis
-
Micro-computed Tomography (µCT): Fixed long bones (e.g., femurs) from mice are scanned at high resolution to quantitatively assess 3D bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3][11]
-
Histomorphometry: Undecalcified bone sections are embedded in plastic, sectioned, and stained (e.g., Von Kossa for mineral, Toluidine Blue for cellular components). Dynamic histomorphometry, involving sequential injection of fluorescent labels like calcein, is used to measure mineral apposition rate (MAR) and bone formation rate (BFR).[3][11]
Caption: General Workflow for Investigating this compound Function.
Conclusion
This compound is an indispensable regulator of bone formation and osteogenesis, operating as a critical integrator of the BMP and Wnt signaling pathways. Its function is nuanced, promoting the expansion of osteoprogenitors while restraining their terminal differentiation, thereby ensuring a robust and controlled process of skeletal development. The anabolic properties of this compound, particularly its ability to enhance Wnt signaling, alongside the discovery that inhibiting its function in myeloid cells can paradoxically boost bone formation, underscore its complexity and highlight its potential as a dual-faceted therapeutic target. For researchers and drug development professionals, a deep understanding of the molecular context of this compound action is paramount for designing novel strategies to treat skeletal diseases, from developmental disorders and fracture healing to osteoporosis.
References
- 1. Msx2 Marks Spatially Restricted Populations of Mesenchymal Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Msx2 deficiency in mice causes pleiotropic defects in bone growth and ectodermal organ formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Msx2 plays an important role in BMP6-induced osteogenic differentiation of two mesenchymal cell lines: C3H10T1/2 and C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Msx2 exerts bone anabolism via canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Msx2 -/- transgenic mice develop compound amelogenesis imperfecta, dentinogenesis imperfecta and periodental osteopetrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Msx2 as a brake in the fusion fate of osteoclasts and an anabolic therapy in pre-clinical models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Msx-2 in Neural Crest Cell Migration and Differentiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of the vertebrate embryo is a highly complex and orchestrated process. Central to this is the neural crest, a transient, multipotent population of cells that emerges from the dorsal neural tube and migrates extensively throughout the embryo, giving rise to a diverse array of cell types. These include neurons and glia of the peripheral nervous system, melanocytes, and the cartilage and bone of the craniofacial skeleton. The precise regulation of neural crest cell migration and differentiation is therefore critical for normal embryonic development.
Among the key regulators of these processes are the Muscle segment homeobox (Msx) genes, particularly Msx-2. This compound is a transcription factor that plays a pivotal role in the development of various tissues, with a pronounced impact on the fate of cranial neural crest cells.[1][2] Dysregulation of this compound function is associated with several craniofacial abnormalities, highlighting its importance in human health and disease.[3][4]
This technical guide provides a comprehensive overview of the function of this compound in neural crest cell migration and differentiation. It delves into the core molecular mechanisms, the intricate signaling pathways that govern this compound activity, detailed experimental protocols for its study, and a summary of key quantitative data from seminal research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of developmental biology, regenerative medicine, and craniofacial biology.
Core Functions of this compound in Neural Crest Development
This compound, along with its closely related homolog Msx-1, is expressed in the dorsal neural tube before the onset of neural crest cell emigration and continues to be expressed in the migrating neural crest cells and the craniofacial primordia they populate.[2][3] While their functions are partially redundant, this compound has distinct roles in orchestrating the balance between proliferation, migration, and differentiation of neural crest cells.
This compound in Neural Crest Cell Migration
The role of this compound in the physical migration of neural crest cells is nuanced. Studies on Msx1/Msx2 double knockout mice have shown that the initial migration of cranial neural crest cells into the presumptive frontal bone primordium is not significantly affected.[2][5] However, other research suggests that Msx1 and Msx2 are involved in the patterning and organization of migrating neural crest cell streams.[6] In the absence of Msx1 and Msx2, there is an apparent retardation in the migration of certain subpopulations of neural crest cells and a mixing of normally distinct streams.[6] This suggests that while not essential for the initiation of migration, this compound is important for the proper guidance and segregation of these cells. Furthermore, this compound, in cooperation with the transcription factor Twist, has been shown to be crucial for the development of the skeletogenic mesenchyme of the skull vault, a process reliant on the correct migration and proliferation of neural crest-derived cells.[2][7]
This compound in Neural Crest Cell Differentiation
This compound is a critical regulator of neural crest cell differentiation, particularly in the context of craniofacial skeletogenesis. Its primary roles include promoting osteogenesis and inhibiting chondrogenesis.
Osteogenesis: this compound is indispensable for the differentiation of cranial neural crest cells into osteoblasts.[2][5] It acts upstream of key osteogenic transcription factors, most notably Runx2.[4][8] The expression of Runx2 is significantly reduced in this compound deficient mice, leading to a failure of osteoblast maturation and a complete lack of frontal bone formation in Msx1/Msx2 double mutants.[4][8] This highlights a critical and specific requirement for Msx genes in the osteogenic lineage commitment of cranial neural crest cells.
Chondrogenesis: In contrast to its role in promoting bone formation, this compound acts as a repressor of chondrogenic (cartilage) differentiation in migratory cranial neural crest cells.[1] this compound is co-expressed with the pro-chondrogenic transcription factor Sox9 in a subpopulation of migrating cranial neural crest cells.[1][9] It is hypothesized that this compound's function here is to prevent premature chondrogenic differentiation while the cells are still migrating.[1][9] Once the cells have reached their destination, this compound expression is downregulated in the chondrogenic precursors, allowing Sox9 to drive the chondrogenic program.[1][9]
Signaling Pathways Regulating this compound Function
The expression and activity of this compound are tightly controlled by several major signaling pathways that are fundamental to embryonic development. These include the Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) signaling pathways.
BMP Signaling
BMP signaling is a major upstream regulator of this compound expression in neural crest development.[10][11] BMPs, which are members of the TGF-β superfamily, bind to serine/threonine kinase receptors on the cell surface, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8).[12][13] These activated Smads then translocate to the nucleus and, in concert with other co-factors, induce the transcription of target genes, including this compound.[11][14] The level of BMP signaling is critical, as an intermediate level of BMP activity is required to specify the neural crest fate and induce Msx gene expression at the neural plate border.[11]
Wnt Signaling
The Wnt signaling pathway also plays a crucial role in regulating this compound expression and neural crest development.[10][15] In the canonical Wnt pathway, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization of β-catenin.[16][17] β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, including this compound.[15][18] There is evidence for direct regulation of this compound by the Wnt/β-catenin pathway through TCF/Lef-binding sites in the this compound promoter.[18]
FGF Signaling
FGF signaling is another key pathway involved in neural crest induction and the regulation of Msx gene expression.[10][19] FGF ligands bind to FGF receptors (FGFRs), which are receptor tyrosine kinases.[20][21] This binding leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules and activating pathways such as the Ras-MAPK cascade.[20][22] The activation of these pathways ultimately leads to the transcriptional regulation of target genes, including the induction of Msx-1 and this compound.[19] FGF signaling can also interact with the BMP and Wnt pathways to fine-tune the expression of neural crest specifier genes.[19][22]
References
- 1. Msx2 is a repressor of chondrogenic differentiation in migratory cranial neural crest cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Msx2 and Twist cooperatively control the development of the neural crest-derived skeletogenic mesenchyme of the murine skull vault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sox Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Current perspectives of the signaling pathways directing neural crest induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Frontiers | The Cross-Talks Among Bone Morphogenetic Protein (BMP) Signaling and Other Prominent Pathways Involved in Neural Differentiation [frontiersin.org]
- 13. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 14. BMP signaling initiates a neural crest differentiation program in embryonic rat CNS stem cells. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Wnt Signaling in Neural Crest Ontogenesis and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 17. Frontiers | Review: The Role of Wnt/β-Catenin Signalling in Neural Crest Development in Zebrafish [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. FGF Signaling Transforms Non-neural Ectoderm into Neural Crest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FGF signaling regulates development by processes beyond canonical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Multiple Roles of FGF Signaling in the Developing Spinal Cord [frontiersin.org]
- 22. researchgate.net [researchgate.net]
The Dichotomous Role of Msx-2 in Programmed Cell Death: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Msh homeobox 2 (Msx-2) protein, a member of the muscle segment homeobox gene family, is a transcription factor with pivotal roles in embryonic development, particularly in epithelial-mesenchymal interactions.[1] Beyond its developmental functions, emerging evidence has illuminated the complex and often contradictory involvement of this compound in the regulation of apoptosis, or programmed cell death. This compound acts as a critical node in various signaling networks, where its influence on cell fate—promoting either survival or death—is highly dependent on the cellular context and upstream signaling cues.[1] This technical guide provides an in-depth exploration of the signaling pathways governed by this compound in apoptosis, summarizes key quantitative data, and details the experimental protocols used to elucidate its function.
Core Signaling Pathways of this compound in Apoptosis
This compound does not operate in isolation; it is a downstream effector of major developmental signaling pathways and, in turn, modulates a variety of pro- and anti-apoptotic molecules. Its function can be broadly categorized into pro-apoptotic and anti-apoptotic roles, dictated by the specific cancer type or developmental stage.
The BMP4-Msx-2 Pro-Apoptotic Axis
During embryogenesis, this compound is a key transcriptional regulator in the Bone Morphogenetic Protein 4 (BMP4)-mediated programmed cell death pathway.[2] BMP4 signaling is essential for the spatial regulation of apoptosis in patterning processes, such as in the developing limb and cephalic neural crest.[2] In this pathway, BMP4 induces the transcription of this compound, which then executes the apoptotic program.[2] Ectopic expression of this compound in certain embryonic cell lines is sufficient to induce a significant increase in apoptosis, confirming its direct functional role as a regulator of this process.[2]
Wnt Signaling: An Upstream Regulator
The Wnt signaling pathway, which is frequently dysregulated in cancer, has been identified as a direct upstream activator of this compound expression.[3][4] Treatment of cells with Wnt3A or inhibitors of GSK3β (a negative regulator of Wnt signaling) leads to increased this compound mRNA levels.[4] This positions this compound as an oncogenic downstream target of activated Wnt signaling in certain cancers, such as ovarian endometrioid adenocarcinoma.[4] While the Wnt pathway is often associated with cell survival and proliferation, its activation of this compound can lead to context-dependent outcomes, including the enhancement of malignant phenotypes.[3][5]
Downstream Mechanisms and Context-Dependent Roles
The ultimate effect of this compound on cell survival is determined by its downstream targets and interactions, which vary significantly across different cell types.
-
Anti-Apoptotic Role in Pancreatic Cancer: In pancreatic cancer cells, this compound exerts a repressive effect on the apoptotic pathway.[3][6] Overexpression of this compound leads to decreased activation of caspase-3, a key executioner caspase, following treatment with the chemotherapeutic agent gemcitabine.[3] This anti-apoptotic function contributes to chemoresistance and a more malignant phenotype.[3]
-
Pro-Apoptotic Role in Breast Cancer: In stark contrast, ectopic expression of this compound in breast cancer cell lines (MDA-MB-231 and MCF10a) induces apoptosis and significantly reduces cell viability.[7][8] This pro-apoptotic effect is associated with the activation of the ERK signaling pathway, upregulation of the cell cycle inhibitor p21, and downregulation of the anti-apoptotic protein Survivin.[7][9] Consequently, increased this compound expression correlates with a good prognosis in breast cancer patients.[7]
-
Tumor Suppressor Role in Osteosarcoma via SOX2 Repression: In osteosarcoma, this compound functions as a tumor suppressor by inducing apoptotic cell death.[10] This action is mediated through the transcriptional and translational repression of SOX2, a key transcription factor involved in maintaining stemness and promoting tumor growth.[10][11] Overexpression of this compound in osteosarcoma cells leads to increased levels of the pro-apoptotic protein Bax and a higher rate of apoptosis.[10]
The following diagram summarizes the divergent signaling outcomes of this compound activation.
Quantitative Data on this compound's Function
The following tables summarize key quantitative findings from studies investigating the role of this compound in apoptosis and cell viability.
Table 1: Effect of this compound Overexpression on Cell Viability and Apoptosis
| Cell Line / Cancer Type | Experimental Condition | Finding | Reference |
| Panc-1 (Pancreatic) | Gemcitabine Treatment | Increased cell viability compared to control. | [3] |
| MDA-MB-231 (Breast) | Standard Culture | Significant reduction in growth rate (P = 0.005). | [9] |
| MCF10a (Breast, non-malignant) | Standard Culture | Significant reduction in growth rate (P = 0.023). | [9] |
| KHOS / U2OS (Osteosarcoma) | Standard Culture | Increased apoptosis compared to control. | [10] |
Table 2: Molecular Changes Downstream of this compound Overexpression
| Cell Line / Cancer Type | Downstream Target | Change Observed | Reference |
| Panc-1 (Pancreatic) | Caspase-3 Activity | Decreased activation upon gemcitabine treatment. | [3] |
| MDA-MB-231 / MCF10a (Breast) | ERK Phosphorylation | Increased at Tyr204. | [9] |
| MDA-MB-231 / MCF10a (Breast) | p21 | Increased protein levels. | [7] |
| MDA-MB-231 / MCF10a (Breast) | Survivin | Decreased protein levels. | [7] |
| KHOS / U2OS (Osteosarcoma) | SOX2 | Downregulation of mRNA and protein. | [10] |
| KHOS / U2OS (Osteosarcoma) | Bax | Increased protein levels. | [10] |
Key Experimental Protocols
Investigating the role of this compound in apoptosis requires a suite of molecular and cellular biology techniques. Detailed below are the methodologies for key experiments cited in the literature.
Gene Overexpression for Functional Analysis
To study the effects of this compound, cell lines are often engineered to ectopically express the gene.
-
Principle: A mammalian expression vector containing the this compound coding sequence (often with a tag like V5 for detection) is introduced into cells. Stable transfectants are selected using an antibiotic resistance marker present on the vector.
-
Methodology:
-
Vector Construction: The full-length cDNA of this compound is cloned into a suitable expression vector (e.g., pcDNA series).
-
Transfection: The expression vector or an empty vector (EV) control is transfected into the target cell line (e.g., Panc-1, MDA-MB-231) using lipid-based reagents or electroporation.
-
Selection: 48 hours post-transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418, puromycin).
-
Verification: Resistant colonies are isolated, expanded, and screened for this compound expression via Western Blotting and qRT-PCR to confirm successful and stable overexpression.
-
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[14] The incorporated label (e.g., a fluorophore or biotin) is then visualized by microscopy.
-
Methodology:
-
Fixation & Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate to allow enzyme access to the nucleus.
-
TdT Labeling Reaction: Samples are incubated with a reaction mixture containing TdT and fluorescently-labeled or biotinylated dUTP. A positive control (treated with DNase I to induce DNA breaks) and a negative control (no TdT enzyme) are included.
-
Detection: If a fluorescent dUTP is used, the signal can be directly visualized. If biotin-dUTP is used, a secondary incubation with fluorescently-labeled streptavidin is required.
-
Imaging: Samples are mounted with a DAPI-containing medium (to stain all nuclei) and analyzed using fluorescence microscopy. The percentage of TUNEL-positive nuclei is then quantified.
-
Apoptosis Analysis by Flow Cytometry
This method allows for the quantification of live, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: Uses dual staining with Annexin V and a viability dye like Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.
-
Methodology:
-
Cell Harvest: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), while suspension cells are collected directly. Cells are washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V Binding Buffer. Fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and PI are added, and the mixture is incubated in the dark for 15 minutes.
-
Analysis: Samples are analyzed immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3 Activity Assay
This assay directly measures the activity of the key executioner caspase-3.
-
Principle: Cell lysates are incubated with a specific caspase-3 substrate peptide (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer.
-
Methodology:
-
Lysate Preparation: Cells are lysed using a specific lysis buffer to release cytoplasmic proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined (e.g., by BCA assay) for normalization.
-
Enzymatic Reaction: A known amount of protein lysate is added to a reaction buffer containing the DEVD-reporter substrate.
-
Measurement: The plate is incubated at 37°C, and the signal (absorbance or fluorescence) is measured over time using a plate reader. The activity is calculated based on the rate of signal generation and normalized to the total protein concentration.
-
Conclusion
This compound is a potent and versatile regulator of programmed cell death, whose function is intricately tied to the cellular and signaling environment. In developmental contexts and certain malignancies like breast cancer and osteosarcoma, this compound acts as a pro-apoptotic factor, often correlating with a better prognosis.[7][10] Conversely, in cancers such as pancreatic cancer, it can switch to an anti-apoptotic, pro-survival role that promotes chemoresistance and malignancy.[3] This dichotomous nature underscores the importance of understanding the specific upstream activators (e.g., BMP vs. Wnt) and downstream effectors (e.g., SOX2, caspases, Bcl-2 family) in any given system. For drug development professionals, this compound presents a challenging but potentially rewarding target. Therapeutic strategies may involve inducing this compound expression in tumors where it is pro-apoptotic, while inhibiting its function or downstream pathways may be beneficial in cancers where it confers a survival advantage.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSX2 overexpression inhibits gemcitabine-induced caspase-3 activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MSX2 msh homeobox 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MSX2 inhibits the growth and migration of osteosarcoma cells by repressing SOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MSX2 represses tumor stem cell phenotypes within oral squamous cell carcinomas via SOX2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
The Role of MSX2 Mutations in Craniosynostosis: A Molecular Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Craniosynostosis, the premature fusion of cranial sutures, is a significant developmental anomaly that can lead to abnormal skull morphology and potential neurological complications. While the etiology of craniosynostosis is multifactorial, genetic mutations play a crucial role in a subset of cases. Among the genes implicated, mutations in the Msh homeobox 2 (MSX2) gene have been identified as a cause of a specific form of craniosynostosis known as Boston-type craniosynostosis. This technical guide provides a comprehensive overview of the connection between MSX2 mutations and craniosynostosis, focusing on the molecular mechanisms, experimental evidence, and potential avenues for therapeutic intervention. We delve into the specifics of disease-causing mutations, their impact on protein function, and the downstream signaling pathways that are perturbed. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and treat this complex congenital disorder.
Introduction to MSX2 and its Role in Craniofacial Development
The MSX2 gene, located on chromosome 5q35.2, encodes a transcription factor that belongs to the muscle segment homeobox family.[1] This protein plays a critical role in various developmental processes, particularly in craniofacial morphogenesis.[1] The MSX2 protein contains a highly conserved homeodomain that facilitates its binding to specific DNA sequences, thereby regulating the expression of target genes.[2] Its expression is tightly regulated during embryonic development and is prominent in the cranial neural crest cells, which are essential for the formation of the skull and facial bones.[1]
MSX2 is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial cascade for bone and cartilage development.[3] This pathway is integral to the normal growth and maintenance of cranial sutures, the fibrous joints that separate the bony plates of the skull and allow for brain growth. The delicate balance of cell proliferation and differentiation within these sutures is essential for their timely fusion after birth. Disruptions in this intricate regulatory network, often due to genetic mutations, can lead to premature suture closure, the hallmark of craniosynostosis.
MSX2 Mutations in Craniosynostosis
Mutations in the MSX2 gene are a known, albeit rare, cause of craniosynostosis. The most well-characterized form is Boston-type craniosynostosis, an autosomal dominant disorder.[4] Unlike some other syndromic craniosynostoses, Boston-type is typically characterized by isolated skull malformations without significant limb abnormalities.[5]
The P148H "Gain-of-Function" Mutation
The most extensively studied mutation in MSX2 associated with craniosynostosis is a missense mutation that results in the substitution of proline at codon 148 with a histidine (P148H).[4] This specific mutation has been identified in multiple families with Boston-type craniosynostosis.[4] The P148H mutation is considered a "gain-of-function" mutation, meaning it enhances the normal function of the MSX2 protein.[4][6] This is in contrast to "loss-of-function" mutations in MSX2, which are associated with a different condition called parietal foramina, characterized by incomplete skull ossification.[7]
The enhanced function of the MSX2 P148H mutant protein is primarily attributed to its increased affinity for its target DNA sequences.[6][8] This heightened binding stability leads to the over-stimulation of downstream target genes, disrupting the normal processes of cell proliferation and differentiation within the cranial sutures and ultimately causing their premature fusion.[6]
Quantitative Data on MSX2 Mutations in Craniosynostosis
The following table summarizes the available quantitative data regarding MSX2 mutations in craniosynostosis. It is important to note that mutations in MSX2 are a rare cause of this condition.
| Data Point | Value | Reference |
| Prevalence of Craniosynostosis | ~1 in 2,500 live births | [1] |
| Genetic Cause of Craniosynostosis | ~20% of cases due to single gene mutations or chromosomal abnormalities | [1] |
| Frequency of MSX2 Mutations | A rare cause of both syndromic and non-syndromic craniosynostosis. One study of 362 craniosynostosis patients found no definitive pathogenic MSX2 mutations. | [9] |
| P148H Mutation | Identified in the original Boston-type craniosynostosis family and a second family with a P148L mutation at the same codon. | [4][9] |
| DNA Binding Affinity of P148H Mutant | Enhanced affinity for target DNA sequences compared to wild-type MSX2. | [6][8] |
Molecular Consequences of MSX2 Mutations
The primary molecular consequence of the craniosynostosis-associated MSX2 mutations is the alteration of its function as a transcriptional regulator.
Altered DNA Binding and Transcriptional Regulation
As a transcription factor, MSX2 binds to specific DNA sequences in the promoter regions of its target genes to either activate or repress their transcription. The P148H mutation, located within the homeodomain of the MSX2 protein, leads to a more stable interaction between the protein and its DNA binding sites.[6] This increased stability results in a more potent effect on the transcription of downstream genes. While both wild-type and mutant MSX2 have been shown to act as transcriptional repressors in some contexts, the gain-of-function nature of the P148H mutant suggests an overall enhancement of its regulatory activity.[2]
Perturbation of the BMP Signaling Pathway
The BMP signaling pathway is a critical regulator of osteogenesis and is intimately linked to MSX2 function. The pathway is initiated by the binding of BMP ligands to their receptors on the cell surface, which in turn leads to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and, in conjunction with other transcription factors including MSX2, regulate the expression of genes involved in bone formation. The enhanced activity of the MSX2 P148H mutant is thought to amplify the downstream effects of BMP signaling, leading to an over-promotion of osteogenic differentiation and subsequent premature suture fusion.
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the role of MSX2 mutations in craniosynostosis.
Site-Directed Mutagenesis to Create the MSX2 P148H Mutation
Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence. This method is essential for creating plasmids containing the MSX2 P148H mutation for subsequent in vitro and in vivo studies.
Principle: This technique utilizes a pair of complementary oligonucleotide primers containing the desired mutation. These primers are used in a polymerase chain reaction (PCR) to amplify the entire plasmid, thereby incorporating the mutation. The parental, non-mutated plasmid is then selectively digested using the restriction enzyme DpnI, which specifically targets methylated DNA (the parental plasmid is methylated as it is isolated from E. coli). The newly synthesized, mutated plasmid remains undigested and can be transformed into competent E. coli for propagation.
General Protocol:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the C-to-A transversion at the nucleotide corresponding to codon 148 of the MSX2 gene. The mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid (with wild-type MSX2), the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension. The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
-
DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental plasmid DNA.
-
Transformation: Transform the DpnI-treated plasmid DNA into a competent strain of E. coli.
-
Selection and Sequencing: Plate the transformed bacteria on a selective agar medium. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Electrophoretic Mobility Shift Assay (EMSA) to Assess DNA Binding
EMSA, also known as a gel shift assay, is used to study protein-DNA interactions. This assay can qualitatively and quantitatively assess the binding of wild-type and mutant MSX2 proteins to their target DNA sequences.
Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. A short DNA probe containing the MSX2 binding site is labeled (e.g., with a radioactive isotope or a fluorescent dye) and incubated with the protein of interest. The reaction mixture is then subjected to electrophoresis. The presence of a slower-migrating band indicates the formation of a protein-DNA complex.
General Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the consensus MSX2 binding site (e.g., 5'-CAATTG-3'). Label the double-stranded DNA probe at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Protein Expression and Purification: Express and purify recombinant wild-type and P148H mutant MSX2 proteins.
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the purified MSX2 protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and perform electrophoresis.
-
Detection: Visualize the DNA bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band, representing the protein-DNA complex, will be observed in addition to the band of the free probe. The intensity of the shifted band is proportional to the amount of protein-DNA complex formed.
Generation of Msx2 P148H Transgenic Mice
To study the in vivo effects of the MSX2 P148H mutation, transgenic mouse models are invaluable. These models allow for the investigation of the developmental consequences of the mutation and provide a platform for testing potential therapeutic interventions.
Principle: A DNA construct containing the mouse Msx2 gene with the P148H mutation, typically driven by its own promoter or a ubiquitous promoter, is microinjected into the pronucleus of a fertilized mouse egg. The injected eggs are then transferred into a pseudopregnant female mouse. The resulting offspring are screened for the presence of the transgene. Mice that have incorporated the transgene into their genome will express the mutant Msx2 protein, and their phenotype can be analyzed.
General Protocol:
-
Transgene Construct Preparation: Generate a DNA construct containing the coding sequence of the mouse Msx2 gene with the P148H mutation. This construct should also include appropriate promoter and polyadenylation sequences to ensure proper expression.
-
Microinjection: Microinject the purified transgene construct into the pronuclei of fertilized mouse oocytes.
-
Embryo Transfer: Transfer the microinjected oocytes into the oviducts of pseudopregnant female mice.
-
Genotyping: Screen the offspring for the presence of the transgene by PCR analysis of genomic DNA isolated from tail biopsies.
-
Phenotypic Analysis: Analyze the transgenic mice for craniofacial abnormalities, including premature suture fusion, using techniques such as micro-computed tomography (µCT) and histological analysis.
References
- 1. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Msx1 and Msx2 in neural crest reveals an unexpected role in suppressing heterotopic bone formation in the head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Boston-type craniosynostosis mutation MSX2 (P148H) results in enhanced susceptibility of MSX2 to ubiquitin-dependent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multisuture and Syndromic Craniosynostoses: Simplifying the Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. MSX2 copy number increase and craniosynostosis: copy number variation detected by array comparative genomic hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis of Boston-type craniosynostosis: the Pro148-->His mutation in the N-terminal arm of the MSX2 homeodomain stabilizes DNA binding without altering nucleotide sequence preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Msx-2 Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Msh homeobox 2 (Msx-2) is a transcription factor that plays a critical role in a variety of developmental processes, including craniofacial and limb development.[1] Its dysregulation has been implicated in various diseases. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where this compound binds, providing insights into its regulatory functions and target genes.[2] This document provides a detailed protocol for performing this compound ChIP-seq, along with essential quantitative data and a description of its involvement in key signaling pathways.
Quantitative Data Summary
Successful ChIP-seq experiments depend on optimizing several quantitative parameters. The following tables provide a summary of recommended starting conditions for this compound ChIP-seq, which may require further optimization based on the specific cell type and experimental conditions.
Table 1: Recommended Parameters for this compound ChIP-seq
| Parameter | Recommended Value/Range | Notes |
| Cell Number per IP | 1 x 107 - 5 x 107 cells | The optimal number can vary depending on this compound expression levels in the chosen cell line. |
| This compound Antibody | 1-5 µg per IP | The ideal concentration should be determined by titration. Use a ChIP-validated antibody. |
| Protein A/G Beads | 20-30 µL of slurry per IP | A 1:1 mixture of Protein A and Protein G beads is recommended for polyclonal antibodies. |
| Chromatin Sonication | Fragment size of 200-600 bp | Sonication conditions (power, duration, cycles) must be optimized for each cell type and sonicator. |
| Sequencing Depth | >20 million reads per sample | Deeper sequencing may be required for identifying weak binding sites. |
Table 2: Example Buffer Compositions for ChIP-seq
| Buffer | Composition |
| Cell Lysis Buffer | 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors |
| Nuclei Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors |
| ChIP Dilution Buffer | 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, Protease Inhibitors |
| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS |
| LiCl Wash Buffer | 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 100 mM NaHCO3 |
Experimental Protocols
This protocol outlines the major steps for performing this compound ChIP-seq, from cell preparation to DNA purification for sequencing.
I. Cell Cross-linking and Chromatin Preparation
-
Cell Culture and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclei Isolation:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Sonication:
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical and should be performed for each new cell line.
-
After sonication, centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
II. Immunoprecipitation
-
Chromatin Dilution and Pre-clearing:
-
Dilute the sheared chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation. This step reduces non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation with this compound Antibody:
-
Add the this compound antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally TE Buffer.
-
III. Elution, Reverse Cross-linking, and DNA Purification
-
Elution:
-
Elute the chromatin from the beads by resuspending in Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted chromatin to a final concentration of 200 mM and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
The purified DNA is now ready for library preparation and next-generation sequencing.
-
Signaling Pathways and Experimental Workflows
This compound ChIP-seq Experimental Workflow
Caption: A schematic overview of the this compound ChIP-seq experimental workflow.
This compound in WNT and BMP Signaling Pathways
This compound is a downstream target of both the WNT and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for embryonic development and tissue homeostasis.
WNT Signaling Pathway:
In the canonical WNT signaling pathway, the binding of a WNT ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the transcription of target genes, including MSX2.[1]
Caption: The canonical WNT signaling pathway leading to this compound gene expression.
BMP Signaling Pathway:
BMP ligands bind to their serine/threonine kinase receptors, leading to the phosphorylation and activation of SMAD transcription factors (SMAD1/5/8).[3] These activated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the expression of target genes, including MSX2.[3]
Caption: The BMP signaling pathway leading to this compound gene expression.
References
- 1. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Msx-2 Immunohistochemistry in Mouse Embryo Sections
These application notes provide a detailed protocol for the immunohistochemical staining of Msx-2 in mouse embryo sections, designed for researchers, scientists, and professionals in drug development. The protocol covers tissue preparation, antigen retrieval, staining, and analysis, along with representative data and a description of the relevant signaling pathway.
Introduction
This compound (Muscle segment homeobox 2) is a crucial transcription factor involved in embryonic development, playing a key role in cell growth, differentiation, and survival.[1] It is a downstream effector of the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[1][2][3] Accurate visualization of this compound expression in embryonic tissues is vital for understanding normal development and the effects of genetic mutations or experimental compounds. This protocol details a robust method for this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) mouse embryo sections.
Signaling Pathway
This compound is an integral component of several developmental signaling pathways. The diagram below illustrates its position within the BMP and Wnt signaling cascades, highlighting its role as a transcriptional regulator. The BMP pathway initiates signaling by binding to its receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target genes, including this compound.[1][2] The Wnt pathway, upon activation, leads to the stabilization of β-catenin, which also translocates to the nucleus and, in conjunction with TCF/LEF transcription factors, can activate this compound expression.[3]
Experimental Workflow
The following diagram outlines the major steps of the immunohistochemistry protocol, from tissue preparation to final analysis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # |
| This compound Polyclonal Antibody (Rabbit) | Assay Biotechnology | C16333 |
| Goat Anti-Rabbit IgG (HRP-conjugated) | Jackson ImmunoResearch | 111-035-003 |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Xylene | Sigma-Aldrich | 214736 |
| Ethanol, Reagent Grade | Fisher Scientific | AC615090025 |
| Citrate Buffer (10mM, pH 6.0) | Abcam | ab93678 |
| 3% Hydrogen Peroxide | VWR | 97064-722 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Harris Hematoxylin | Sigma-Aldrich | HHS32 |
| Mounting Medium | Thermo Fisher Scientific | 4111 |
Tissue Preparation
-
Embryo Collection: Dissect mouse embryos (e.g., E12.5-E15.5) in ice-cold Phosphate Buffered Saline (PBS). Remove extra-embryonic membranes.[4]
-
Fixation: Immediately immerse embryos in 4% Paraformaldehyde (PFA) in PBS and fix for 16-24 hours at 4°C. The fixation time may require optimization depending on the embryonic stage.
-
Dehydration and Embedding: Dehydrate the fixed embryos through a graded series of ethanol (70%, 80%, 95%, 100%). Clear in xylene and embed in paraffin wax according to standard histological procedures.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight at 37°C.
Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) for optimal results.[5]
-
Preheat a container of 10mM Sodium Citrate buffer (pH 6.0) in a microwave, pressure cooker, or water bath to 95-100°C.[5][6]
-
Immerse the slides in the hot citrate buffer and incubate for 10-20 minutes. Do not allow the buffer to boil dry.[6]
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides in PBS.
-
-
Blocking:
-
Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes at room temperature to block endogenous peroxidase activity.[7] Rinse with PBS.
-
Serum Block: Incubate sections with 5% Normal Goat Serum in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-Msx-2 polyclonal antibody to a concentration of 1:100 - 1:300 in PBS containing 1% BSA.[8]
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (diluted according to the manufacturer's instructions, e.g., 1:200) for 1 hour at room temperature.[9]
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the kit instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Harris hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of this compound staining can be performed using image analysis software to measure staining intensity or the percentage of positive cells. Below are tables showing representative data from a hypothetical experiment comparing this compound expression in wild-type and knockout mouse embryos.
Table 1: Staining Intensity Score
| Tissue Region | Wild-Type Embryo (n=5) | This compound KO Embryo (n=5) |
| Cranial Mesenchyme | 3.8 ± 0.4 | 0.2 ± 0.1 |
| Limb Bud Apical Ectodermal Ridge | 3.5 ± 0.5 | 0.1 ± 0.1 |
| Developing Tooth Bud | 4.0 ± 0.3 | 0.3 ± 0.2 |
| Neural Tube | 1.2 ± 0.3 | 1.1 ± 0.4 |
| (Intensity scored on a scale of 0-4, where 0 is no staining and 4 is very strong staining. Data are presented as mean ± SD.) |
Table 2: Percentage of this compound Positive Cells
| Tissue Region | Wild-Type Embryo (n=5) | This compound KO Embryo (n=5) |
| Cranial Mesenchyme | 85.2% ± 5.6% | 1.5% ± 0.8% |
| Limb Bud Apical Ectodermal Ridge | 92.1% ± 4.3% | 2.1% ± 1.1% |
| Developing Tooth Bud | 95.5% ± 3.1% | 1.8% ± 0.9% |
| Neural Tube | 10.3% ± 2.5% | 9.8% ± 2.7% |
| (Data are presented as the mean percentage of positively stained cells ± SD.) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Verify antibody performance on a positive control tissue. |
| Inadequate antigen retrieval | Optimize HIER time, temperature, or pH.[10] Try an alternative buffer (e.g., Tris-EDTA pH 9.0). | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time or serum concentration. Ensure adequate rinsing. |
| Endogenous peroxidase activity | Ensure the peroxide block is performed correctly and the reagent is fresh. | |
| For mouse-on-mouse staining (if using a mouse primary), endogenous Ig binding | Use a specialized mouse-on-mouse blocking kit or Fab fragment blocking.[7][11] | |
| Tissue Damage/Detachment | Over-fixation | Reduce fixation time. |
| Harsh antigen retrieval | Reduce temperature or duration of HIER. Consider a lower temperature overnight incubation. |
Conclusion
This protocol provides a comprehensive guide for the immunohistochemical detection of this compound in FFPE mouse embryo sections. Successful staining relies on careful tissue preparation, effective antigen retrieval, and optimized antibody concentrations. The provided workflow, signaling pathway diagram, and troubleshooting guide will assist researchers in obtaining high-quality, reproducible results for their studies on embryonic development.
References
- 1. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. MSX2 mediates entry of human pluripotent stem cells into mesendoderm by simultaneously suppressing SOX2 and activating NODAL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. youtube.com [youtube.com]
- 7. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
- 8. assaybiotechnology.com [assaybiotechnology.com]
- 9. mskcc.org [mskcc.org]
- 10. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 11. Mouse-on-mouse for Immunohistochemistry: tips and tricks | Proteintech Group [ptglab.com]
Efficient siRNA-Mediated Knockdown of Msx-2 in Vitro: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Msh homeobox 2 (Msx-2) is a transcription factor that plays a crucial role in the development of multiple organs, including bone, neural crest, and mammary glands.[1][2] It is implicated in various cellular processes such as epithelial-mesenchymal transition (EMT), cell proliferation, and apoptosis.[1][2] Dysregulation of this compound expression has been linked to several diseases, including cancer and cardiovascular calcification.[1][3] Understanding the precise function of this compound in these processes is critical for developing novel therapeutic strategies. RNA interference (RNAi), particularly using small interfering RNA (siRNA), offers a powerful tool for transiently silencing gene expression and studying the resulting phenotypic changes.[4][5] This document provides detailed protocols for the efficient siRNA-mediated knockdown of this compound in vitro, including experimental design, transfection procedures, and validation methods.
Signaling Pathways Involving this compound
This compound is a downstream target of several key signaling pathways, including Wnt, Bone Morphogenetic Protein (BMP), and Hedgehog signaling.[1][3][6] It acts as a transcriptional regulator, influencing a balance between cell survival and apoptosis.[1]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Msh homeobox 2 - Wikipedia [en.wikipedia.org]
- 3. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational siRNA design for RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive CRISPR-Cas9 Strategy for Msx-2 Gene Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Msh homeobox 2 (Msx-2) gene encodes a transcription factor crucial for the proper development of various cells and tissues.[1][2] Located on human chromosome 5 (5q35.2), the this compound protein plays a pivotal role in regulating cell growth, division, and differentiation.[1][3][4][5] It is a key component of the Bone Morphogenic Protein (BMP) signaling pathway, which is essential for processes like skull development and bone cell growth.[1][2] Additionally, this compound has been identified as a downstream target of the WNT signaling pathway, implicating it in both developmental processes and tumorigenesis.[6][7] Given its fundamental roles, creating a targeted knockout of the this compound gene is a valuable strategy for studying its function in development and disease.
This application note provides a detailed methodology for designing and executing a CRISPR-Cas9-mediated knockout of the this compound gene in a mammalian cell line. The protocol outlines guide RNA (gRNA) design, delivery of CRISPR components as a ribonucleoprotein (RNP) complex, and comprehensive validation of the gene knockout at both the genomic and protein levels.
Part 1: Design Strategy for Targeting this compound
The overall success of a CRISPR-Cas9 experiment begins with the careful design of the guide RNA (gRNA). The strategy for generating a functional knockout is to introduce a frameshift mutation in an early exon, leading to a premature stop codon and a non-functional protein.
1.1. Target Selection
The human this compound gene consists of two exons. To maximize the disruptive impact of the edit, the gRNA should be designed to target the first exon. This ensures that any resulting frameshift mutation occurs early in the coding sequence (CDS), preventing the translation of the critical homeobox DNA-binding domain.
1.2. Guide RNA (gRNA) Design Principles
The gRNA directs the Cas9 nuclease to a specific genomic locus.[8] The design process involves selecting a 20-nucleotide "spacer" sequence that is unique to the target gene.[9] A critical requirement for target recognition by the commonly used Streptococcus pyogenes Cas9 (SpCas9) is the presence of a Protospacer Adjacent Motif (PAM) sequence, 'NGG', immediately downstream of the target sequence.[9][10]
Design Steps:
-
Obtain the genomic sequence of the this compound gene's first exon from a genome database (e.g., Ensembl, NCBI).
-
Use a reputable gRNA design tool (e.g., Benchling, CHOPCHOP, Synthego's Design Tool) to scan the exon for potential target sites (20 nt sequences followed by an 'NGG' PAM).
-
Select gRNAs with high predicted on-target efficiency scores and low predicted off-target effects to ensure specificity and minimize unintended edits elsewhere in the genome.[11]
1.3. Data Presentation: Recommended gRNA for Human this compound
The following table summarizes two candidate gRNA designs targeting Exon 1 of the human this compound gene. These sequences should be validated with the latest design software before synthesis.
| Parameter | gRNA Candidate 1 | gRNA Candidate 2 |
| Target Exon | Exon 1 | Exon 1 |
| gRNA Sequence (5' to 3') | GACCGAGACGCAGACGTACAGG | GCGGAGCTACTGCACTACGAGG |
| PAM Sequence | AGG | GGG |
| Predicted On-Target Score | > 70 | > 75 |
| Predicted Off-Target Score | > 80 | > 85 |
Part 2: Experimental Protocols
This section provides detailed protocols for the key experimental stages of the this compound knockout workflow.
Diagram 1: CRISPR-Cas9 Knockout Experimental Workflow
Caption: A flowchart of the CRISPR-Cas9 gene knockout process.
2.1. Protocol: Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex
Delivering the CRISPR components as an RNP complex can improve editing efficiency and reduce off-target effects.[12]
Materials:
-
Alt-R® S.p. Cas9 Nuclease V3 (IDT)
-
Synthesized this compound crRNA and tracrRNA (or single guide RNA)
-
Nuclease-Free Duplex Buffer
-
Nuclease-free water
Procedure:
-
Prepare a 100 µM stock of the gRNA duplex (crRNA:tracRNA) by resuspending and annealing according to the manufacturer's instructions.
-
In a sterile microcentrifuge tube, combine the Cas9 nuclease and gRNA to form the RNP complex. Incubate the mixture at room temperature for 15 minutes.
| Reagent | Volume (per reaction) | Final Concentration |
| Cas9 Nuclease (10 mg/mL, 61.6 µM) | 1.0 µL | 20 pmol |
| gRNA Duplex (100 µM) | 1.2 µL | 40 pmol |
| Total Volume | 2.2 µL | N/A |
2.2. Protocol: RNP Delivery via Electroporation
Electroporation is an effective method for delivering RNPs into a wide variety of cell types, including those that are difficult to transfect.[10]
Materials:
-
Target mammalian cell line (e.g., HEK293T, U2OS)
-
Complete growth medium
-
Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
-
Electroporation system (e.g., Neon™ Transfection System)
Procedure:
-
Culture cells to ~70-80% confluency.
-
On the day of electroporation, harvest and count the cells.
-
For each reaction, pellet 200,000 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully remove the supernatant and resuspend the cell pellet in 10 µL of electroporation buffer.
-
Add the 2.2 µL of pre-complexed RNP to the resuspended cells and mix gently.
-
Aspirate the cell/RNP mixture into a 10 µL electroporation tip.
-
Electroporate the cells using the optimized parameters for your specific cell line.
-
Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed complete growth medium.
-
Incubate cells at 37°C and 5% CO₂ for 48-72 hours before proceeding to validation.
| Cell Line | Pulse Voltage | Pulse Width | Number of Pulses |
| HEK293T | 1400 V | 20 ms | 1 |
| U2OS | 1050 V | 35 ms | 2 |
2.3. Protocol: Validation of this compound Knockout
Validation is a multi-step process to confirm the genetic modification and its functional consequence.
2.3.1. Genomic DNA Extraction and PCR
-
After 72 hours, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
Amplify the genomic region surrounding the this compound target site using PCR. Design primers to flank the gRNA target site, generating a ~500-800 bp amplicon.
| Reagent | Volume (25 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Genomic DNA | ~100 ng | 4 ng/µL |
| Nuclease-Free Water | Up to 25 µL | N/A |
2.3.2. Indel Detection and Single-Cell Cloning
-
Indel Analysis: Purify the PCR product and send it for Sanger sequencing. Analyze the resulting sequencing file using a tool like TIDE or ICE to quantify the percentage of insertions and deletions (indels) in the pooled cell population.
-
Single-Cell Cloning: If significant editing is confirmed, plate the remaining electroporated cells at a very low density (or use fluorescence-activated cell sorting) to isolate single cells into individual wells of a 96-well plate.
-
Expand these single-cell-derived colonies to establish clonal cell lines.
2.3.3. Western Blot Analysis Confirm the absence of this compound protein in the clonal lines via Western blot.
-
Prepare protein lysates from wild-type (WT) and potential knockout clones.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against this compound and a loading control (e.g., GAPDH, β-Actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate. A successful knockout clone will show no detectable this compound protein band (~29 kDa).[6]
| Antibody | Dilution | Vendor (Example) |
| Primary: Anti-Msx2 | 1:1000 | Abcam |
| Primary: Anti-GAPDH | 1:5000 | Cell Signaling Technology |
| Secondary: Anti-Rabbit IgG, HRP-linked | 1:2000 | Cell Signaling Technology |
2.3.4. RT-qPCR Analysis Quantify the reduction in this compound mRNA in knockout clones.
-
Extract total RNA from WT and knockout clones.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for this compound and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in this compound expression.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human this compound | GCTACTGCACTACGAGGCGG | GTAGTAGTCGGCGGCTCTCG |
| Human GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Part 3: Signaling Pathway and Mechanism Visualization
Diagram 2: this compound Signaling Pathway Context
Caption: this compound activation via BMP and WNT signaling pathways.
Diagram 3: NHEJ-Mediated Knockout Mechanism
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Msh homeobox 2 - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Gene: MSX2 (ENSG00000120149) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. genscript.com [genscript.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu.idtdna.com [eu.idtdna.com]
Application Notes and Protocols for Lentiviral-Mediated Msx-2 Overexpression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the construction and utilization of a lentiviral vector to achieve robust overexpression of the Msh Homeobox 2 (Msx-2) protein. The protocols outlined below cover the essential steps from vector design and cloning to viral production, target cell transduction, and validation of this compound overexpression.
Introduction
Msh Homeobox 2 (this compound) is a transcription factor that plays a critical role in various developmental processes, including craniofacial morphogenesis, limb patterning, and mammary gland development.[1] It functions by binding to specific DNA regions to control the expression of genes involved in cell proliferation, differentiation, and survival.[2] this compound is a component of the Bone Morphogenic Protein (BMP) signaling pathway and is also implicated as a target of RAS and Wnt signaling pathways.[1][2][3] Given its integral role in cellular processes, controlled overexpression of this compound using a reliable gene delivery system is invaluable for studying its function in both normal development and disease, such as cancer.[1][3]
Lentiviral vectors are a powerful tool for gene delivery due to their ability to efficiently transduce a wide range of dividing and non-dividing mammalian cells, leading to stable, long-term transgene expression through integration into the host genome.[4][5][6][7] This makes them particularly suitable for creating cell lines with sustained this compound overexpression for research and drug development applications.
Lentiviral Vector Construction for this compound Overexpression
The initial step involves designing and constructing a lentiviral transfer plasmid containing the this compound coding sequence (CDS).
Vector Backbone Selection
Third-generation lentiviral vectors are recommended for enhanced biosafety.[8] These systems typically use a four-plasmid system for virus production, minimizing the risk of generating replication-competent lentivirus.[8] Key features to consider in a lentiviral backbone include:
-
Promoter: A strong, constitutive promoter is crucial for high-level gene expression.
-
Selection Marker: An antibiotic resistance gene (e.g., puromycin, zeocin) or a fluorescent reporter (e.g., GFP, RFP) allows for the selection of successfully transduced cells.
-
Essential Viral Elements: These include the Long Terminal Repeats (LTRs), packaging signal (Ψ), Rev Response Element (RRE), and central Polypurine Tract (cPPT).[8][9] The Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) can be included to enhance transgene expression.[8][10]
| Vector Component | Recommended Choice | Rationale |
| Lentiviral Generation | Third Generation | Enhanced biosafety due to the separation of packaging components onto multiple plasmids.[8] |
| Promoter | CMV or EF1α | Both are strong constitutive promoters that drive high levels of gene expression in a wide range of mammalian cells. EF1α may be less prone to silencing in certain cell types like stem cells.[11][12][13] |
| Selection Marker | Puromycin Resistance Gene | Allows for efficient selection of stably transduced cells.[14] |
| Enhancer Elements | WPRE | Increases mRNA stability and transgene expression.[8][10] |
Cloning Strategy
The human this compound CDS can be obtained via PCR amplification from a cDNA library or through gene synthesis. Standard molecular cloning techniques are then used to insert the this compound CDS into the multiple cloning site (MCS) of the chosen lentiviral vector, downstream of the promoter.
Experimental Protocols
Protocol for Cloning this compound into a Lentiviral Vector
-
Amplify this compound CDS: Perform PCR to amplify the this compound coding sequence. Design primers with appropriate restriction enzyme sites that are compatible with the MCS of the lentiviral vector.
-
Vector and Insert Digestion: Digest both the lentiviral plasmid and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized lentiviral vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli (e.g., Stbl3) and select for colonies on antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the this compound gene by restriction digest and Sanger sequencing.
Protocol for Lentivirus Production
This protocol is for transient transfection of HEK293T cells, a cell line commonly used for producing high-titer lentivirus.[15][16]
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm tissue culture dishes so that they reach 80-90% confluency on the day of transfection.[17]
-
Transfection Preparation: Prepare a transfection mix containing the lentiviral transfer plasmid (with the this compound insert), packaging plasmids (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[18] A common ratio is 4:2:1 for transfer:packaging:envelope plasmids. Use a suitable transfection reagent like Polyethylenimine (PEI) or a commercially available lipid-based reagent.
-
Transfection: Add the transfection complex to the HEK293T cells and incubate.
-
Media Change: After 18-24 hours, replace the transfection medium with fresh culture medium.[19]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. The supernatant can be pooled.[17]
-
Virus Purification and Concentration:
-
Centrifuge the collected supernatant at a low speed (e.g., 2500 x g for 10 minutes) to pellet cell debris.[15]
-
Filter the supernatant through a 0.45 µm filter.[15]
-
For higher titers, concentrate the virus. This can be achieved through ultracentrifugation or by using commercially available precipitation solutions.[15][20]
-
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
| Parameter | Recommendation |
| Packaging Cell Line | HEK293T[15] |
| Transfection Reagent | Polyethylenimine (PEI) or commercial lipid-based reagents |
| Harvest Timepoints | 48 and 72 hours post-transfection[17] |
| Purification Method | Low-speed centrifugation followed by 0.45 µm filtration[15] |
| Concentration Method | Ultracentrifugation or precipitation[20] |
| Storage Temperature | -80°C[19] |
Protocol for Lentiviral Transduction of Target Cells
-
Cell Seeding: Plate the target cells the day before transduction to be 50-70% confluent at the time of infection.[21]
-
Transduction: Thaw the lentiviral aliquot on ice.[19] Add the desired amount of virus to the cells. The amount of virus to use is determined by the Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells.[14][22] It is recommended to test a range of MOIs to determine the optimal condition for your specific cell line.[21]
-
Enhance Transduction (Optional): Add Polybrene (hexadimethrine bromide) to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[14][22] Note that some cell types are sensitive to Polybrene.[21]
-
Incubation: Incubate the cells with the virus for 18-24 hours.[21][22]
-
Media Change: Replace the virus-containing medium with fresh culture medium.[19]
-
Selection: After 48-72 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transduced cells. The optimal antibiotic concentration should be determined beforehand with a kill curve for your specific cell line.[14]
-
Expansion: Expand the surviving cells to establish a stable this compound overexpressing cell line.
Protocol for Verification of this compound Overexpression
-
RNA Extraction: Isolate total RNA from both the this compound transduced cells and control cells (transduced with an empty vector).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of this compound in the transduced cells compared to the control cells using the ΔΔCt method.[23]
-
Protein Extraction: Lyse the this compound transduced and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin, GAPDH).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The expected molecular weight of this compound is approximately 29 kDa.[1] A significant increase in the this compound band intensity in the transduced cells compared to the control confirms overexpression at the protein level.[23][24]
Visualizations
Signaling Pathways Involving this compound
The following diagram illustrates the central role of this compound in key signaling pathways.
Caption: Key signaling pathways upstream and downstream of this compound.
Experimental Workflow for this compound Overexpression
This diagram outlines the complete experimental workflow from vector construction to validation.
Caption: Workflow for generating and validating this compound overexpressing cells.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentivirus Production and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Lentivirus Production and Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 8. 慢病毒基因转入技术用于哺乳动物表达系统指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Optimal promoter usage for lentiviral vector-mediated transduction of cultured central nervous system cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoter considerations in the design of lentiviral vectors for use in treating lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 12. Lentiviral vector systems for constitutive gene expression [takarabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. abmgood.com [abmgood.com]
- 16. youtube.com [youtube.com]
- 17. addgene.org [addgene.org]
- 18. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. manuals.cellecta.com [manuals.cellecta.com]
- 20. Lentivirus Vector Purification - CD Formulation [formulationbio.com]
- 21. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 22. origene.com [origene.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Revealing the Blueprint: A Detailed Protocol for In Situ Hybridization of Msx-2 mRNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Msh homeobox 2 (Msx-2) gene is a critical transcription factor involved in a multitude of developmental processes, including craniofacial development, odontogenesis, and limb formation. Its precise spatial and temporal expression patterns are fundamental to understanding normal embryogenesis and the pathogenesis of various congenital abnormalities. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues or cells.[1] This application note provides a detailed protocol for the chromogenic in situ hybridization of this compound mRNA, enabling researchers to elucidate its expression patterns with high resolution.
I. Experimental Principles
In situ hybridization relies on the principle of complementary base pairing between a labeled nucleic acid probe and the target mRNA sequence within a fixed tissue section.[2] The probe, which is complementary to the this compound mRNA, is labeled with a molecule such as digoxigenin (DIG). Following hybridization, the probe is detected using an antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP).[1] The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of mRNA localization, allowing for visualization under a standard light microscope.
II. Experimental Workflow
The following diagram illustrates the major steps involved in the in situ hybridization protocol for this compound mRNA.
Figure 1: Workflow for this compound mRNA in situ hybridization.
III. Detailed Experimental Protocol
This protocol is adapted from established in situ hybridization methods.[3][4][5]
A. Probe Synthesis (DIG-labeled antisense RNA probe)
-
Template Preparation: Linearize a plasmid containing the this compound cDNA with an appropriate restriction enzyme to allow for the synthesis of an antisense RNA probe.[3] Purify the linearized DNA.
-
In Vitro Transcription: Set up the in vitro transcription reaction using a commercially available kit.[6]
-
Linearized this compound cDNA template: 1 µg
-
10x Transcription Buffer: 2 µl
-
10x DIG RNA Labeling Mix: 2 µl
-
RNase Inhibitor: 1 µl
-
T7/SP6/T3 RNA Polymerase: 2 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Incubate the reaction at 37°C for 2 hours.[1]
-
Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.[1]
-
Purify the labeled RNA probe using ethanol precipitation or a column-based method.[6]
-
Resuspend the probe in nuclease-free water and quantify using a spectrophotometer. Store at -80°C.
B. Tissue Preparation
-
Fixation: Fix embryos or tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.[4]
-
Cryoprotection: Wash the tissues in PBS and then transfer to a 30% sucrose solution in PBS at 4°C until the tissue sinks.[4]
-
Embedding and Sectioning: Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze. Cut 12-14 µm thick sections using a cryostat and mount them on positively charged slides.[4]
-
Air dry the slides for at least 1 hour before storage at -80°C or proceeding to the next step.[4]
C. In Situ Hybridization
Day 1: Pre-hybridization and Hybridization
-
Bring slides to room temperature and fix in 4% PFA for 10 minutes at 4°C.[4]
-
Wash twice with PBS for 5 minutes each.
-
Permeabilize the sections by incubating with Proteinase K (10 µg/ml in PBS) for 5 minutes at room temperature.[4] The optimal digestion time may need to be determined empirically.
-
Briefly wash in PBS.
-
Post-fix in 4% PFA for 10 minutes at 4°C.[4]
-
Wash once with PBS for 5 minutes.
-
To reduce non-specific background, acetylate the sections in freshly prepared 0.1 M triethanolamine (TEA) with 0.25% acetic anhydride for 10 minutes at room temperature.[4]
-
Wash three times with PBS for 5 minutes each.
-
Pre-warm the hybridization buffer to the hybridization temperature.
-
Dilute the DIG-labeled this compound probe in hybridization buffer to a final concentration of 50-100 ng/ml.[4]
-
Heat the diluted probe at 80°C for 5 minutes to denature.[4]
-
Apply the hot probe solution to the tissue sections, cover with a coverslip, and hybridize overnight in a humidified chamber at 65°C.[3]
Day 2: Post-hybridization Washes and Detection
-
Carefully remove the coverslips by immersing the slides in 5x SSC.[4]
-
Perform high-stringency washes to remove non-specifically bound probe:
-
Treat with RNase A (20 µg/ml in RNase buffer) for 30 minutes at 37°C to remove any remaining single-stranded probe.[4]
-
Wash in RNase buffer for 15 minutes at 37°C.[4]
-
Perform another high-stringency wash in 0.1x SSC at 67°C for 30 minutes.[1]
-
Wash in 2x SSC for 15 minutes at 37°C.[4]
-
Equilibrate the slides in MABT buffer (Maleic acid buffer with Tween-20) for 5 minutes.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.[3]
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted in blocking solution (e.g., 1:1500), overnight at 4°C.[3]
Day 3: Color Development and Mounting
-
Wash the slides three times in MABT for 10 minutes each.[3]
-
Equilibrate the slides in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20).
-
Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the NTMT buffer.
-
Incubate the slides in the color development solution in the dark. Monitor the color reaction under a microscope until the desired signal intensity is reached (can take from 2 hours to overnight).[3]
-
Stop the reaction by washing the slides in PBS.
-
(Optional) Counterstain with Nuclear Fast Red.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a xylene-based mounting medium.
IV. Data Presentation
The following tables summarize the key quantitative parameters of this protocol.
Table 1: Probe Synthesis and Hybridization Parameters
| Parameter | Value | Reference |
| Probe Type | DIG-labeled antisense RNA | [3][6] |
| Probe Concentration | 50-100 ng/ml | [4] |
| Hybridization Temperature | 65°C | [3] |
| Hybridization Time | Overnight | [3][4] |
Table 2: Key Reagent Concentrations
| Reagent | Concentration | Incubation Time | Temperature | Reference |
| Paraformaldehyde (Fixation) | 4% | Overnight | 4°C | [4] |
| Proteinase K | 10 µg/ml | 5 minutes | Room Temp | [4][5] |
| Acetic Anhydride | 0.25% in 0.1M TEA | 10 minutes | Room Temp | [4] |
| RNase A | 20 µg/ml | 30 minutes | 37°C | [4][5] |
| Anti-DIG-AP Antibody | 1:1500 dilution | Overnight | 4°C | [3] |
V. This compound Signaling Context
This compound is a downstream target of several key signaling pathways, including Bone Morphogenetic Protein (BMP) and Fibroblast Growth Factor (FGF) signaling. Understanding these relationships is crucial for interpreting this compound expression patterns.
Figure 2: Simplified signaling pathways regulating this compound expression.
VI. Troubleshooting
For common issues such as high background or weak signal, refer to established troubleshooting guides for in situ hybridization.[7][8] Key parameters to optimize include Proteinase K digestion time, probe concentration, and the stringency of post-hybridization washes.
Disclaimer: This protocol provides a general guideline. Optimal conditions for specific tissues and experimental setups may require further optimization. It is crucial to perform appropriate controls, such as using a sense probe to check for non-specific binding.
References
- 1. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. mskcc.org [mskcc.org]
- 5. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 7. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
Application Notes and Protocols for Co-immunoprecipitation of Msx-2 with Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Msx-2, a member of the muscle segment homeobox gene family, is a critical transcription factor involved in a variety of developmental processes, including craniofacial morphogenesis, osteogenesis, and odontogenesis.[1] Its function is intricately regulated by its interactions with other proteins. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these protein-protein interactions in vivo.[2] This document provides detailed protocols and application notes for the co-immunoprecipitation of this compound and its interacting partners, aiding researchers in the elucidation of this compound-mediated cellular signaling pathways.
This compound Interacting Proteins
This compound interacts with a range of proteins to modulate their activity and downstream signaling. The following table summarizes some of the known interacting partners of this compound. While co-immunoprecipitation has been used to confirm several of these interactions, detailed quantitative data on binding affinities from these experiments are not consistently available in the literature.
| Interacting Protein | Function of Interacting Protein | Validation Method | Reference |
| SOX2 | Transcription factor involved in self-renewal of undifferentiated embryonic stem cells. | Co-immunoprecipitation | [3] |
| C/EBPα | Transcription factor that can inhibit adipogenesis. | Co-immunoprecipitation | [1] |
| Runx2 | A key transcription factor associated with osteoblast differentiation. | Msx2 binds to the Runx2 P1 promoter. | [4][5][6] |
| T-box proteins (Tbx2, Tbx3, Tbx5) | Transcription factors involved in cardiac development. | In vitro pull-down assays | N/A |
| Necdin | A MAGE (melanoma-associated antigen) protein that interacts with the Msx2 homeodomain. | N/A | N/A |
| MAGE-D1 | Mediator of the Necdin-Msx2 interaction. | N/A | N/A |
| YY1 | A transcription factor that can transactivate Msx2. | N/A | N/A |
| Dlx5 | A homeodomain protein that can bind to Msx2 AER enhancer sequences. | N/A | N/A |
| MINT | A Msx2-binding protein. | N/A | N/A |
| XRCC5 (Ku80) | A protein involved in DNA repair. | N/A | N/A |
| XRCC6 (Ku70) | A protein involved in DNA repair. | N/A | N/A |
Signaling Pathways Involving this compound
This compound is a key downstream effector in several signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. Understanding these pathways is crucial for contextualizing the role of this compound protein interactions.
Caption: BMP Signaling Pathway Leading to this compound Expression.
References
- 1. MSX2 promotes osteogenesis and suppresses adipogenic differentiation of multipotent mesenchymal progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Msx-2 Protein Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Msh homeobox 2 (Msx-2) protein expression using Western blotting. This compound is a key transcription factor involved in developmental processes, including craniofacial and bone development, and its expression is regulated by the BMP and Wnt signaling pathways.[1][2][3] Accurate detection and quantification of this compound are crucial for research in developmental biology, oncology, and regenerative medicine.
Data Presentation
Quantitative data for the Western blot protocol are summarized in the tables below for easy reference and comparison.
Table 1: Antibody Specifications and Dilutions
| Antibody Name | Host Species | Clonality | Recommended Dilution | Supplier Example |
| Anti-Msx-2 | Rabbit | Polyclonal | 1:500 - 1:2000 | Abbexa |
| This compound Antibody (B-2) | Mouse | Monoclonal | Varies by application | Santa Cruz Biotechnology[4][5] |
| MSX2 Antibody | Rabbit | Polyclonal | 1:500 - 1:3000 | GeneTex[5] |
| MSX2 antibody | Mouse | Monoclonal | 1:5000 | Proteintech[4] |
Table 2: Reagent and Buffer Composition
| Reagent/Buffer | Composition |
| Nuclear Extraction Buffer A | 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail |
| Nuclear Extraction Buffer B | 20 mM HEPES (pH 7.9), 25% Glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, Protease Inhibitor Cocktail |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail |
| 1X SDS Sample Buffer | 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue |
| 1X Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Wash Buffer (TBST) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
Table 3: SDS-PAGE and Transfer Parameters
| Parameter | Specification |
| Acrylamide Percentage | 12% separating gel, 4% stacking gel |
| Electrophoresis Voltage | 80-100 V for stacking gel, 120-150 V for separating gel |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) |
| Transfer Method | Wet transfer |
| Transfer Conditions | 100 V for 60-90 minutes at 4°C |
Experimental Protocols
Nuclear Protein Extraction
Since this compound is a transcription factor, it is predominantly located in the nucleus. A nuclear extraction protocol is recommended for enriching the this compound protein.
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Cell Lysis:
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Harvest cells and wash once with ice-cold PBS.
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Resuspend the cell pellet in 5 volumes of ice-cold Nuclear Extraction Buffer A.
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Incubate on ice for 10 minutes to allow cells to swell.
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Dounce homogenize the cell suspension on ice with 10-15 strokes.
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Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in 2 volumes of ice-cold Nuclear Extraction Buffer B.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
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To 20-40 µg of nuclear protein extract, add 1X SDS Sample Buffer to a final volume of 20 µL.
-
Boil the samples at 95-100°C for 5 minutes.
-
Briefly centrifuge the samples to pellet any debris.
-
-
Gel Electrophoresis:
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Load the prepared samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.
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Run the gel in 1X SDS Running Buffer at 80-100 V until the dye front reaches the separating gel, then increase the voltage to 120-150 V.
-
Continue electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.
-
Activate a PVDF membrane by incubating in methanol for 1-2 minutes, followed by a brief wash in deionized water and equilibration in 1X Transfer Buffer.
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Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped.
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Perform the transfer in a wet transfer apparatus at 100 V for 60-90 minutes at 4°C.
-
-
Immunodetection:
-
After transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Msx-2 antibody (diluted in Blocking Buffer as recommended) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
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Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
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Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The expected molecular weight of this compound is approximately 35 kDa.
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Mandatory Visualization
This compound Signaling Pathways
The expression of this compound is primarily regulated by the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.
Caption: Regulation of this compound gene expression by the BMP and Wnt signaling pathways.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for detecting this compound protein.
Caption: Experimental workflow for the detection of this compound protein by Western blot.
References
Troubleshooting & Optimization
troubleshooting weak or no signal in Msx-2 immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Msx-2 immunohistochemistry (IHC).
Troubleshooting Guide: Weak or No Signal
Question: I am not getting any signal or only a very weak signal in my this compound IHC experiment. What are the possible causes and solutions?
Answer:
Weak or no staining is a common issue in IHC. Here are several potential causes and corresponding troubleshooting steps:
Primary Antibody Issues:
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Inappropriate Antibody: Ensure the this compound antibody is validated for IHC on paraffin-embedded tissues.
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Improper Storage: Verify that the antibody has been stored according to the manufacturer's instructions to prevent loss of activity.
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Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the recommended dilution on the datasheet and test a range of concentrations.
Antigen Retrieval Problems:
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Suboptimal Method: Antigen retrieval is crucial for exposing the this compound epitope. Heat-induced epitope retrieval (HIER) is often recommended.
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Incorrect Buffer/pH: The pH of the antigen retrieval buffer is critical. For this compound, a citrate buffer (pH 6.0) is often suggested.[1] However, some antibodies may perform better with a Tris-EDTA buffer (pH 9.0).
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Insufficient Heating: Ensure the antigen retrieval solution reaches and is maintained at the correct temperature for the specified duration.
Protocol and Reagent Issues:
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Secondary Antibody/Detection System: Confirm the secondary antibody is compatible with the primary antibody's host species. Ensure the detection system (e.g., HRP-DAB) is active and not expired.
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Tissue Fixation: Over-fixation of the tissue can mask the antigen. If possible, reduce the fixation time.
Here is a summary of recommended starting conditions for a polyclonal this compound antibody:
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:50 - 1:200[1][2] |
| Antigen Retrieval | Heat-induced using a pressure cooker[1] |
| Antigen Retrieval Buffer | 10mM Sodium Citrate, pH 6.0[1] |
| Blocking Solution | 10% Normal Goat Serum[1] |
| Primary Antibody Incubation | Overnight at 4°C[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is a transcription factor and is expected to show nuclear staining. Some perinuclear staining may also be observed.
Q2: What are appropriate positive and negative controls for this compound IHC?
A2:
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Positive Control: Tissues known to express this compound, such as the placenta or certain types of ovarian cancer, can be used as positive controls.[1]
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Negative Control: A section of the same tissue incubated without the primary antibody should be used to check for non-specific binding of the secondary antibody. Additionally, a tissue known not to express this compound can serve as a negative biological control.
Q3: Can I use a different antigen retrieval method for this compound?
A3: While high-pressure heating in citrate buffer is a recommended starting point, other methods like microwave or water bath heating can also be tested.[3][4] The optimal method may vary depending on the specific antibody and tissue type. Some antibody datasheets suggest that Tris-EDTA buffer (pH 9.0) can also be used.
Q4: What could be causing high background staining in my this compound IHC?
A4: High background can be caused by several factors:
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Primary antibody concentration is too high: Titrate the antibody to a lower concentration.
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Insufficient blocking: Ensure you are using an adequate concentration of blocking serum (e.g., 10% normal goat serum) and that the incubation time is sufficient (e.g., 30 minutes at room temperature).[1]
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Endogenous peroxidase activity: If using an HRP-based detection system, quench endogenous peroxidases with a 3% hydrogen peroxide solution.
-
Non-specific binding of the secondary antibody: Run a control with only the secondary antibody to verify its specificity.
Experimental Protocols
Detailed Protocol for this compound Immunohistochemistry on Paraffin-Embedded Tissues
This protocol is based on the recommendations for a rabbit polyclonal anti-Msx-2 antibody.
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 10 minutes each.
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Hydrate through a graded series of ethanol: 100% (2x10 min), 95% (5 min), 70% (5 min), and 50% (5 min).
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Rinse in deionized water.
-
-
Antigen Retrieval:
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Perform heat-induced epitope retrieval using a pressure cooker.
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Use 10mM Sodium Citrate buffer, pH 6.0.[1]
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Bring to high pressure and maintain for the recommended time.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
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Wash slides in PBS.
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Block with 10% normal goat serum in PBS for 30 minutes at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Detection:
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Wash slides in PBS.
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Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) according to the manufacturer's instructions.
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Wash slides in PBS.
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Incubate with an HRP-conjugated streptavidin system.
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-
Visualization:
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Wash slides in PBS.
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Develop the signal using a DAB substrate kit.
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Monitor the color development under a microscope.
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Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
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Counterstain with hematoxylin.
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Dehydrate through a graded series of ethanol and clear in xylene.
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Mount with a permanent mounting medium.
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Signaling Pathways and Workflows
Caption: A flowchart illustrating the key steps in a typical this compound immunohistochemistry protocol.
Caption: A simplified diagram of the Wnt and BMP signaling pathways leading to the expression of this compound.
References
optimizing antibody concentration for Msx-2 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Msx-2 antibodies for Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for my this compound antibody?
A1: The optimal antibody concentration can vary significantly based on the antibody's affinity, the expression level of this compound in your sample, and the detection system used.[1][2] Most antibody datasheets provide a recommended starting dilution range. For instance, some commercially available anti-Msx-2 antibodies suggest a starting dilution of 1:500 to 1:3000.[3] If no recommendation is provided, a good starting point for a purified antibody is 1 µg/ml.[1] For ascites fluid, a dilution of 1:1,000 to 1:100,000 may be appropriate, while for tissue culture supernatants, a 1:100 to 1:1,000 dilution is a reasonable start.[4] It is crucial to perform an antibody titration experiment to determine the optimal dilution for your specific experimental conditions.[5][6]
Q2: I am not getting any signal for this compound. What are the possible causes and solutions?
A2: A weak or absent signal in your Western blot can be due to several factors.[7] First, verify that the this compound protein is expressed in your cell or tissue lysate by including a positive control.[8] If the protein is known to be present, the issue may lie with the antibody concentration being too low.[7] Consider increasing the primary antibody concentration or extending the incubation time, for instance, overnight at 4°C.[8][9] Another common issue is inefficient protein transfer to the membrane. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.[10] Also, ensure that your primary and secondary antibodies are compatible and that the secondary antibody is appropriate for detecting the primary antibody's host species and isotype.[7] Finally, confirm that your detection reagents are fresh and active.[8]
Q3: My Western blot shows high background. How can I reduce it?
A3: High background can obscure the specific this compound signal.[7] This is often caused by the primary or secondary antibody concentration being too high.[9] Try further diluting your antibodies. Inadequate blocking of the membrane is another frequent cause.[11] Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and that the blocking step is sufficiently long (e.g., 1-2 hours at room temperature).[2] Increasing the number and duration of wash steps after antibody incubations can also effectively reduce background.[7] Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash and antibody dilution buffers can also help minimize non-specific binding.
Q4: I am seeing multiple non-specific bands in addition to the expected this compound band. What should I do?
A4: The presence of non-specific bands suggests that the primary or secondary antibodies are binding to proteins other than this compound.[7] The primary antibody concentration may be too high, leading to off-target binding.[10] Try increasing the dilution of your primary antibody. Optimizing the blocking conditions by testing different blocking agents or increasing the blocking time can also help.[10] Additionally, increasing the stringency of your washes by increasing the salt or detergent concentration in the wash buffer can help remove weakly bound, non-specific antibodies.[7] It is also important to ensure your protein samples have not undergone degradation, which can be minimized by using fresh samples and adding protease inhibitors to your lysis buffer.[12]
Q5: How can I be sure the band I am detecting is indeed this compound?
A5: To validate the specificity of your this compound antibody, it is recommended to include appropriate controls in your experiment. A positive control, such as a cell lysate known to express this compound or a purified recombinant this compound protein, will confirm that your antibody can detect the target protein.[8] A negative control, such as a lysate from cells where this compound has been knocked out or knocked down, can demonstrate the antibody's specificity.[10] The observed molecular weight of the detected band should also correspond to the known molecular weight of this compound, which is approximately 29 kDa.[3]
Quantitative Data Summary
The following table summarizes typical starting concentrations and ranges for optimizing this compound Western blotting experiments. Note that these are general guidelines, and optimal conditions should be determined empirically.
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody (this compound) | ||
| - Purified Antibody | 1 µg/ml | A common starting point when no datasheet is available.[1] |
| - Commercial Antibody (Datasheet) | 1:500 - 1:3000 dilution | Always refer to the manufacturer's recommendation first.[3] |
| - Ascites Fluid | 1:1,000 - 1:100,000 dilution | Requires significant dilution due to high antibody concentration.[4] |
| - Tissue Culture Supernatant | 1:100 - 1:1,000 dilution | Lower antibody concentration than ascites.[4] |
| Secondary Antibody | 1:2,000 - 1:20,000 dilution | The optimal dilution depends on the detection system and primary antibody. |
| Protein Load | 20 - 50 µg of total lysate per lane | May need to be adjusted based on this compound expression level. |
| Blocking | 1-2 hours at room temperature | 5% non-fat dry milk or BSA in TBST are common blocking agents.[1][2] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Overnight incubation at 4°C can increase signal for low-abundance proteins.[9] |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Washes | 3 x 5-10 minutes in TBST | Thorough washing is critical for reducing background.[12] |
Experimental Protocols
Antibody Titration using Dot Blot
A dot blot is a quick and efficient method to determine the optimal antibody concentration without running a full Western blot.[1][5]
-
Prepare Protein Dilutions: Prepare a series of dilutions of your cell lysate in PBS or TBS.
-
Spot onto Membrane: On a nitrocellulose or PVDF membrane, spot 1-2 µl of each protein dilution. Allow the spots to dry completely.
-
Block the Membrane: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Cut the membrane into strips. Incubate each strip with a different dilution of the this compound primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) for 1 hour at room temperature.[1]
-
Wash: Wash the strips three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the strips with a single, appropriate dilution of the secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Detection: Proceed with your chemiluminescent or colorimetric detection protocol.
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Analysis: The optimal primary antibody dilution will produce a strong signal on the protein spots with minimal background on the membrane.
Standard Western Blot Protocol for this compound
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Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the optimized dilution of the this compound primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody conjugated to HRP or a fluorescent dye for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: For chemiluminescent detection, incubate the membrane with the ECL substrate and expose it to X-ray film or an imaging system. For fluorescent detection, scan the membrane using an appropriate imager.
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Analysis: The this compound protein should appear as a band at approximately 29 kDa.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound Western blotting.
Caption: Key steps of the Western blotting protocol for this compound detection.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Anti-MSX2 antibody (GTX129870) | GeneTex [genetex.com]
- 4. Antibody Selection and Dilution | Bio-Rad [bio-rad.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Common Western Blot Issues and How to Troubleshoot Them [abinscience.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Msx-2 ChIP-seq Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Msx-2 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful this compound ChIP-seq experiment?
A1: The quality of the antibody used for immunoprecipitation is the most critical factor.[1] A highly specific and sensitive antibody will effectively enrich for this compound-bound chromatin fragments while minimizing background noise. It is crucial to use a ChIP-validated antibody for this compound. If a ChIP-validated antibody is not available, one that has been validated for immunoprecipitation (IP) is the next best option.[2]
Q2: How much antibody should I use for my this compound ChIP-seq experiment?
A2: The optimal amount of antibody should be determined empirically through titration experiments for each new antibody and cell type. A general starting point is 1-10 µg of antibody for every 25 µg of chromatin.[3] Using too much antibody can lead to increased non-specific binding and higher background.
Q3: What is the ideal chromatin fragment size for this compound ChIP-seq?
A3: For transcription factors like this compound, the ideal chromatin fragment size is between 200 and 1000 base pairs.[3] This size range provides a good balance between resolution and the efficiency of immunoprecipitation. Over-sonication can lead to very small fragments and poor results, while under-sonication results in large fragments that reduce the resolution of the assay.
Q4: What are the best negative controls for an this compound ChIP-seq experiment?
A4: A mock immunoprecipitation using a non-specific IgG antibody of the same isotype as the anti-Msx-2 antibody is an essential negative control. This helps to estimate the level of background signal due to non-specific binding of antibodies and chromatin to the beads. Additionally, performing qPCR on a genomic region known not to be bound by this compound can serve as a negative control locus.
Q5: A recent study identified this compound binding sites in human trophoblast stem cells. What were the key findings?
A5: A study performing ChIP-seq for this compound in human trophoblast stem cells uncovered 11,494 this compound binding sites.[4] A significant portion of these sites were located in intronic (46%) and distal intergenic (32%) regions, suggesting this compound often binds to enhancer elements.[4] The study also identified a de novo DNA binding motif for this compound and found enrichment for motifs of known collaborators like GATA3, TEAD4, and TFAP2C, suggesting potential cooperative binding.[4]
Troubleshooting Guide: High Non-Specific Binding
High background is a common issue in ChIP-seq experiments and is often a result of non-specific binding. The following guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| High background in IgG control | Excessive antibody concentration: Too much antibody can lead to non-specific interactions with chromatin. | Titrate the this compound antibody to determine the optimal concentration that maximizes specific signal while minimizing background. A typical starting range is 1-10 µg of antibody per 25 µg of chromatin.[3] |
| Non-specific binding to beads: Chromatin can non-specifically adhere to the Protein A/G beads. | 1. Pre-clear the chromatin lysate by incubating it with beads before adding the primary antibody.[3] 2. Block the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding the antibody-chromatin complex. | |
| Insufficient washing: Inadequate washing can leave behind non-specifically bound chromatin. | Increase the number and/or stringency of washes. This can be achieved by increasing the salt concentration in the wash buffers (up to 500 mM NaCl) or by performing additional wash steps.[3] | |
| Low signal-to-noise ratio | Suboptimal cross-linking: Both under- and over-cross-linking can be problematic. Insufficient cross-linking can lead to the loss of true binding interactions, while excessive cross-linking can mask epitopes and increase background. | Optimize the formaldehyde cross-linking time (typically 5-15 minutes at room temperature) and concentration (usually 1%). |
| Improper chromatin shearing: Fragment size outside the optimal range can affect the efficiency of immunoprecipitation and the resolution of the experiment. | Optimize sonication or enzymatic digestion conditions to achieve a fragment size distribution primarily between 200 and 1000 bp.[3] | |
| Low abundance of this compound: If this compound is not highly expressed in your cell type, the specific signal may be low relative to the background. | Increase the amount of starting material (cells or tissue) to increase the absolute amount of this compound-bound chromatin. A starting point of 25 µg of chromatin per immunoprecipitation is recommended.[3] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio
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Prepare multiple ChIP reactions in parallel using a constant amount of sheared chromatin (e.g., 25 µg).
-
Add varying amounts of the anti-Msx-2 antibody to each reaction. A good starting range to test is 1 µg, 2.5 µg, 5 µg, and 10 µg.
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Include a negative control reaction with an equivalent amount of a non-specific IgG antibody.
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Proceed with the standard ChIP protocol, including immunoprecipitation, washing, elution, and reverse cross-linking.
-
Quantify the enrichment of a known this compound target gene and a negative control locus using quantitative PCR (qPCR).
-
Select the antibody concentration that provides the highest enrichment at the positive locus relative to the negative locus and the IgG control.
Protocol 2: Optimizing Wash Buffer Stringency
-
Set up parallel ChIP reactions with the optimal antibody concentration determined from Protocol 1.
-
After the immunoprecipitation step, wash the beads with a series of wash buffers containing increasing salt concentrations.
-
Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
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LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Perform a series of washes, for example:
-
One wash with Low Salt Wash Buffer.
-
One wash with High Salt Wash Buffer.
-
One wash with LiCl Wash Buffer.
-
Two washes with TE Buffer.
-
-
To increase stringency, you can add an additional High Salt or LiCl wash.
-
Analyze the enrichment of positive and negative control loci by qPCR to determine the wash conditions that best reduce background without significantly compromising the specific signal.
Visualizations
Caption: ChIP-seq workflow with key steps for reducing non-specific binding.
References
- 1. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Msh homeobox 2 - Wikipedia [en.wikipedia.org]
- 4. MSX2 safeguards syncytiotrophoblast fate of human trophoblast stem cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low transfection efficiency of Msx-2 expression vectors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low transfection efficiency of Msx-2 expression vectors.
Frequently Asked Questions (FAQs)
Q1: What is the typical size of an this compound expression vector, and can its size impact transfection efficiency?
A1: The size of an this compound expression vector can vary depending on the backbone and inserted components (e.g., reporter genes like GFP). The coding sequence for human MSX2 is approximately 804 base pairs, which translates to a protein of about 29 kDa.[1] While the this compound gene itself is not excessively large, the entire plasmid size can impact delivery. For larger plasmids (over 10-15 kb), transfection efficiency may decrease when using certain lipid-based reagents.[2][3] It is crucial to select a transfection method optimized for the specific size of your vector.
Q2: Which cell lines are suitable for this compound expression studies?
A2: this compound has been successfully expressed in a variety of cell lines. The choice of cell line should be guided by the research question. Some commonly used cell lines include:
-
Breast Cancer Cell Lines: MDA-MB-231 and MCF10a have been used to study the effects of this compound on cell growth and apoptosis.[4][5]
-
Osteosarcoma Cell Lines: U2OS and KHOS cells are relevant for investigating this compound's role in bone development and cancer.[6]
-
Ovarian Cancer Cell Lines: TOV112D and MDAH2774 have been used in studies of Wnt signaling and this compound regulation.[7]
-
Mesenchymal Stem Cells (MSCs): MSCs are a relevant model for studying differentiation pathways involving this compound.[8][9]
-
HEK293T Cells: These cells are often used for routine plasmid verification and high-efficiency transfection, making them a good positive control.[6]
Q3: How can I verify the expression of this compound post-transfection?
A3: this compound expression can be confirmed at both the mRNA and protein levels using standard molecular biology techniques:
-
Quantitative PCR (qPCR): To measure this compound mRNA levels. This is a sensitive method to confirm successful transcription of the vector.[6][7]
-
Western Blot: To detect the this compound protein. This confirms successful translation and provides information on protein size.[4][7][10]
-
Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of the this compound protein, which is expected to be in the nucleus.[4][10]
-
Reporter Genes: If your this compound expression vector includes a reporter gene like GFP or luciferase, you can measure its signal as an indirect indicator of transfection and expression.[2][11]
Q4: Can the expression of this compound be toxic to cells?
A4: Yes, ectopic expression of this compound can impact cell viability and induce apoptosis in some cell lines, such as MDA-MB-231 and MCF10a breast cancer cells.[4][5] If you observe significant cell death after transfection, it could be due to the biological activity of this compound. Consider performing a time-course experiment to assess expression at earlier time points before significant cell death occurs.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common hurdle in cell-based assays. The following sections provide a structured approach to troubleshooting this issue when working with this compound expression vectors.
Plasmid DNA Quality and Quantity
High-quality plasmid DNA is the foundation of a successful transfection.
| Potential Issue | Recommended Solution |
| Poor DNA Purity | Ensure the A260/A280 ratio is between 1.8 and 2.0. Ratios outside this range suggest protein or RNA contamination.[12][13] |
| Endotoxin Contamination | Use an endotoxin-free plasmid purification kit, as endotoxins are toxic to many cell types and can significantly reduce transfection efficiency.[3][12] |
| Incorrect DNA Concentration | Accurately quantify your plasmid DNA using a spectrophotometer or fluorometer. An incorrect concentration will alter the optimal DNA:reagent ratio.[14] |
| Degraded DNA | Verify plasmid integrity by running a sample on an agarose gel. You should see a prominent supercoiled band.[15][16] |
Cell Health and Culture Conditions
The physiological state of your cells at the time of transfection is critical.
| Potential Issue | Recommended Solution |
| Low Cell Viability | Ensure cells are healthy and have a viability of >90% before transfection.[17][18] Avoid using cells that have been passaged too many times.[12] |
| Suboptimal Cell Confluency | The optimal confluency varies by cell type but is typically between 70-90%.[3][18] Create a kill curve to determine the optimal plating density for your specific cells. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can negatively impact cell health and transfection outcomes.[19] |
| Presence of Antibiotics | While some modern reagents are compatible with antibiotics, it is a general best practice to perform transfections in antibiotic-free medium to avoid cell stress.[19][20] |
Transfection Reagent and Protocol Optimization
The choice of transfection reagent and the optimization of the protocol are crucial for efficient gene delivery.
| Potential Issue | Recommended Solution |
| Inappropriate Transfection Reagent | For large plasmids or difficult-to-transfect cells, consider using reagents specifically designed for such applications, like Lipofectamine 3000 or jetPEI.[3] For very challenging cell lines, electroporation or viral delivery systems (e.g., lentivirus) may be necessary.[6][20][21] |
| Incorrect DNA:Reagent Ratio | This is a critical parameter to optimize. Perform a titration experiment to determine the best ratio for your specific cell line and plasmid. Start with the manufacturer's recommended ratio and test several ratios around it (e.g., 1:2, 1:3, 2:1 DNA:reagent).[2][14] |
| Suboptimal Complex Formation | Ensure that the DNA and transfection reagent are diluted in a serum-free medium (like Opti-MEM) before complex formation.[3][22] Allow sufficient incubation time (typically 15-20 minutes) for the complexes to form.[23] |
| Incubation Time with Cells | The optimal incubation time of the transfection complex with the cells can vary. For sensitive cell lines, a shorter incubation time (e.g., 4-6 hours) followed by a media change can reduce toxicity.[2][3] |
Experimental Protocols
Protocol 1: Optimization of DNA to Transfection Reagent Ratio
This protocol describes a general method for optimizing the ratio of plasmid DNA to a lipid-based transfection reagent in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA and Reagent Mixtures:
-
In separate sterile tubes, prepare a series of dilutions for your this compound expression plasmid (e.g., 0.25 µg, 0.5 µg, 1.0 µg) in 50 µL of serum-free medium.
-
In another set of tubes, prepare dilutions of your transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in 50 µL of serum-free medium.
-
-
Complex Formation:
-
Combine each DNA dilution with each reagent dilution to test a matrix of ratios.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Carefully add the 100 µL of the DNA-reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator. If toxicity is a concern, replace the medium with fresh, complete medium after 4-6 hours.
-
Assess transfection efficiency 24-48 hours post-transfection using a relevant method (e.g., fluorescence microscopy for a GFP-tagged vector, qPCR, or Western blot).
-
Protocol 2: Western Blot for this compound Detection
-
Cell Lysis: 24-48 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.[10]
Visualizations
Caption: Key signaling pathways regulating this compound expression.
Caption: General experimental workflow for this compound transfection.
Caption: Logical workflow for troubleshooting low transfection efficiency.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSX2 inhibits the growth and migration of osteosarcoma cells by repressing SOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MSC based gene delivery methods and strategies improve the therapeutic efficacy of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. wearecellix.com [wearecellix.com]
- 18. nanocellect.com [nanocellect.com]
- 19. genscript.com [genscript.com]
- 20. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SV [thermofisher.com]
- 21. Exploring Delivery Methods for Gene Therapy Manufacturing [thermofisher.com]
- 22. biocompare.com [biocompare.com]
- 23. signagen.com [signagen.com]
Technical Support Center: Validating Your Commercial Msx-2 Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for validating the specificity of commercial antibodies targeting the Msx-2 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics? A1: this compound (Msh homeobox 2), also known as Homeobox protein Hox-8, is a transcription factor involved in various developmental processes, including craniofacial and skeletal development.[1][2][3] It acts as a transcriptional repressor and is implicated in regulating cell growth, apoptosis, and epithelial-mesenchymal interactions.[1][3] Key characteristics are summarized in the table below.
Q2: Why is my this compound antibody not performing as expected in my application? A2: Antibody performance is highly dependent on the specific application. An antibody that works well for Western Blotting (WB), which typically detects denatured proteins, may not work for Immunohistochemistry (IHC) or Immunoprecipitation (IP), which require recognition of the protein in its more native conformation.[4][5] It is crucial to validate the antibody for your specific experimental context.
Q3: What are the essential first steps to validate a new this compound antibody? A3: The first step is to confirm that the antibody detects a band at the correct molecular weight for this compound by Western blot.[5] Use cell lysates or tissues known to express this compound as a positive control and, if possible, a cell line with low or no expression as a negative control.[5][6]
Q4: What are the definitive methods for proving antibody specificity? A4: The most rigorous methods for validating antibody specificity involve genetic approaches.[7][8] This includes testing the antibody on cell lysates from a knockout (KO) or knockdown (e.g., via CRISPR or siRNA) of the MSX2 gene. A specific antibody will show a corresponding loss of signal in the KO/knockdown sample compared to the wild-type control.[7]
Data Presentation
Table 1: this compound Protein Characteristics
| Attribute | Description | Source(s) |
| Alternate Names | Homeobox protein this compound, Homeobox protein Hox-8, HOX8 | [1][9][10] |
| Gene Name | MSX2 | [9] |
| Organism | Human, Mouse, Rat | [11][12] |
| Calculated Molecular Weight | ~28.9 kDa. The apparent weight on SDS-PAGE can be closer to 35 kDa. | [2][9][10] |
| Subcellular Localization | Nucleus | [3] |
| Function | Transcriptional repressor involved in craniofacial development, cell growth, and apoptosis. | [1][10] |
Table 2: Recommended Starting Dilutions for Commercial this compound Antibodies Note: These are general recommendations. Always consult the manufacturer's datasheet and optimize the dilution for your specific experimental conditions.
| Application | Recommended Starting Dilution Range | Source(s) |
| Western Blot (WB) | 1:500 - 1:2000 | [11] |
| Immunohistochemistry (IHC) | 1:100 - 1:300 | [11] |
| Immunofluorescence (IF) | 1:50 - 1:200 | [11] |
| ELISA | 1:20000 | [11] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for validating a commercial this compound antibody.
Caption: Logic of a peptide block competition assay for specificity.
Troubleshooting Guides
Western Blotting (WB) Troubleshooting
Q: I don't see a band at the expected molecular weight (~29 kDa) for this compound. A:
-
No this compound Expression: The cell line or tissue you are using may not express this compound or may express it at very low levels.[6] Include a positive control, such as a cell line known to express this compound (e.g., some osteosarcoma cells, trophoblastic cells) or an overexpression lysate.[13][14]
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Perform a titration to find the optimal dilution.[15] The manufacturer's datasheet provides a recommended starting point.[11]
-
Poor Transfer: Ensure proper transfer from the gel to the membrane. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Inactive Secondary Antibody: Verify the activity of your secondary antibody and ensure it is appropriate for the primary antibody's host species and isotype.
Q: I see multiple bands in my Western Blot. A:
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins.[4] Increase the stringency of your washes or try a different blocking buffer (e.g., 5% non-fat milk vs. 5% BSA).[16][17]
-
Protein Degradation: Samples may have degraded. Always use fresh lysates and add protease inhibitors to your lysis buffer.[18]
-
Splice Variants or PTMs: The presence of multiple bands could represent different splice variants or post-translationally modified forms of this compound.[5] Consult databases like UniProt for known isoforms.
-
Confirmation of Specificity: To determine which band is specific, perform a peptide block assay.[19][20] The band that disappears after pre-incubation with the immunizing peptide is the specific one.
Immunoprecipitation (IP) Troubleshooting
Q: The antibody fails to immunoprecipitate this compound. A:
-
Antibody Incompatibility: Not all antibodies that work in WB are suitable for IP.[4] The antibody must recognize the native protein epitope. Check the product datasheet to see if it has been validated for IP.[9][12] Polyclonal antibodies often perform better in IP than monoclonals.[15][18]
-
Low Protein Abundance: The amount of this compound in your lysate may be too low. Increase the amount of starting material (cell lysate).[21]
-
Harsh Lysis Conditions: Strong detergents in the lysis buffer (like in RIPA buffer) can denature the protein or disrupt the antibody-antigen interaction.[22] Use a milder lysis buffer (e.g., containing NP-40 or Triton X-100) for co-IP experiments.[21][22]
-
Insufficient Antibody: The amount of antibody may be insufficient to capture the antigen. Titrate the antibody to find the optimal concentration.[15]
Q: My IP result has a very high background. A:
-
Non-Specific Binding to Beads: Proteins can bind non-specifically to the Protein A/G beads. Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[15][18]
-
Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins. Increase the number of washes or the salt/detergent concentration in the wash buffer.[18]
-
Antibody Concentration Too High: Using too much primary antibody can lead to non-specific binding. Reduce the amount of antibody used.[21]
Immunofluorescence (IF) / Immunohistochemistry (IHC) Troubleshooting
Q: I am observing high background or non-specific staining. A:
-
Suboptimal Antibody Concentration: The primary antibody concentration is likely too high. Perform a dilution series to determine the optimal concentration that maximizes specific signal while minimizing background.
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., serum from the same species as the secondary antibody) for a sufficient amount of time.
-
Cross-Reactivity: The antibody may be cross-reacting with other cellular proteins. The best way to confirm specificity is with a peptide block control experiment.[5][19] Pre-incubating the antibody with the immunizing peptide should abolish specific staining.
Q: The staining pattern is not what I expected. This compound should be nuclear. A:
-
Incorrect Localization: this compound is a nuclear protein.[3] If you observe strong cytoplasmic staining, it is likely non-specific.
-
Fixation/Permeabilization Issues: The fixation and permeabilization protocol can affect epitope accessibility. Ensure your protocol is appropriate for detecting a nuclear antigen. For example, inadequate permeabilization may prevent the antibody from reaching the nucleus.
-
Confirm with Controls: Always compare your staining to negative controls, such as cells with known low/no this compound expression or a sample stained with an isotype control antibody, to assess the level of non-specific signal.
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved. Include a pre-stained molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).[17]
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in blocking buffer. Recommended starting dilution is 1:1000.[10] Incubate overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or film. The expected band should appear at ~29 kDa.[10]
Protocol 2: Peptide Block Assay for Specificity Validation
-
Prepare Two Tubes: Label two microcentrifuge tubes: "Control" and "Blocked".[23]
-
Dilute Antibody: Prepare enough diluted primary this compound antibody for two identical experiments (e.g., for two mini-blot strips or two tissue slides). Aliquot the diluted antibody equally into the "Control" and "Blocked" tubes.
-
Add Blocking Peptide: To the "Blocked" tube, add the immunizing peptide at a 5- to 10-fold excess by weight compared to the antibody.[20][23] Add an equal volume of buffer to the "Control" tube.
-
Incubation: Incubate both tubes for 30 minutes at room temperature or overnight at 4°C with gentle agitation.[20][23] This allows the peptide to bind to and neutralize the antibody in the "Blocked" tube.
-
Proceed with Assay: Use the solutions from the "Control" and "Blocked" tubes as your primary antibody solutions in parallel WB, IHC, or IF experiments.
-
Analysis: Compare the results. The signal that is present in the "Control" sample but absent in the "Blocked" sample is considered specific to the antibody.[20][23]
Protocol 3: Validation Using Knockout (KO) or Overexpression Lysates
-
Obtain Lysates: Acquire whole-cell lysates from a verified MSX2 knockout (or siRNA knockdown) cell line and its corresponding wild-type parental line.[7] Alternatively, use lysates from cells transiently transfected to overexpress this compound and control-transfected cells.[14]
-
Perform Western Blot: Run the wild-type, KO/knockdown, and/or overexpression lysates on the same gel.
-
Probe with Antibody: Probe the resulting Western blot with your this compound antibody according to the standard protocol.
-
Analyze Results:
-
For KO/Knockdown: A specific antibody will detect a band at ~29 kDa in the wild-type lane, and this band will be absent or significantly reduced in the KO/knockdown lane.[7]
-
For Overexpression: A specific antibody will show a strong band at the correct molecular weight in the overexpression lysate lane, which may be faint or absent in the control lysate.[2]
-
References
- 1. MSX2 Polyclonal Antibody (PA5-40367) [thermofisher.cn]
- 2. Anti-Msx2/Hox8 antibody - N-terminal (ab190070) | Abcam [abcam.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. bosterbio.com [bosterbio.com]
- 12. MSX2 Antibodies: Novus Biologicals [novusbio.com]
- 13. MSX2 inhibits the growth and migration of osteosarcoma cells by repressing SOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. shigematsu-bio.com [shigematsu-bio.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Msx-2 Knockout Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming Msx-2 knockout at the protein level.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm this compound protein knockout?
The most common and reliable methods for validating this compound protein knockout are:
-
Western Blotting: This technique allows for the visualization of the this compound protein and confirmation of its absence or significant reduction in knockout samples compared to wild-type controls.[1][2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative measurement of this compound protein levels, enabling a precise assessment of the knockout efficiency.[3][4][5][6]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods are used to visualize the localization of the this compound protein within tissues or cells, respectively. In a successful knockout, staining for this compound should be absent or significantly reduced in the target cells or tissue.
-
Mass Spectrometry (MS): A highly sensitive and specific method that can definitively identify and quantify peptides from the this compound protein. This is considered a gold-standard for confirming the absence of the target protein.[7][8][9]
Q2: How do I choose the right antibody for this compound detection?
Choosing a validated antibody is critical for obtaining reliable results. Here are key considerations:
-
Specificity: The antibody should be specific to this compound and not cross-react with other proteins, especially other Msx family members. Look for antibodies that have been validated in knockout/knockdown experiments.[2]
-
Application: Ensure the antibody is validated for the specific application you intend to use (e.g., Western Blot, ELISA, IHC). This information is typically provided on the manufacturer's datasheet.
-
Host Species and Clonality: Select a primary antibody raised in a different species than your sample to avoid cross-reactivity with endogenous immunoglobulins. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can sometimes provide a stronger signal.
-
Positive and Negative Controls: Always include positive controls (e.g., wild-type cell lysate or tissue) and negative controls (e.g., knockout sample) to validate the antibody's performance in your experiment.[10]
Troubleshooting Guides
Western Blotting
Issue: No this compound band is detected in either the wild-type or knockout samples.
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Use a lysis buffer with appropriate protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.[11] |
| Low Protein Concentration | Quantify your protein samples using a BCA or Bradford assay and ensure you are loading a sufficient amount (typically 20-30 µg of total protein).[11] |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the protein's molecular weight (this compound is ~31 kDa). |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions (-20°C). Test the antibody on a positive control known to express this compound. |
| Incorrect Antibody Dilution | Optimize the primary and secondary antibody concentrations. Start with the manufacturer's recommended dilution and perform a titration. |
Workflow for Western Blot Validation of this compound Knockout
Caption: Workflow for this compound knockout validation by Western blot.
ELISA
Issue: High background or non-specific signal in ELISA.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[12] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration.[13] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a control with only the secondary antibody to check for non-specific binding. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[13] |
Quantitative Data from a Representative this compound ELISA Kit
| Assay Parameter | Value |
| Detection Range | 78.125-5000 pg/ml |
| Sensitivity | 46.875 pg/ml |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| Data adapted from a commercially available Human this compound ELISA kit.[3] |
Logical Flow for Troubleshooting ELISA
Caption: Troubleshooting logic for high background in ELISA.
Immunohistochemistry (IHC)
Issue: Weak or no staining in positive control tissue.
| Possible Cause | Recommended Solution |
| Improper Sample Fixation | Ensure optimal fixation time and use fresh fixative. Over-fixation can mask the epitope.[14] |
| Suboptimal Antigen Retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic). The choice of buffer and heating time is critical.[15] |
| Primary Antibody Incompatibility | Confirm that the primary antibody is validated for IHC on the type of tissue preparation you are using (e.g., formalin-fixed paraffin-embedded).[14][15] |
| Inactive Antibody | Use a fresh aliquot of the antibody and ensure it has been stored correctly. |
Experimental Workflow for IHC Validation
Caption: Workflow for this compound knockout validation by IHC.
Detailed Experimental Protocols
Western Blotting Protocol
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 12% polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with anti-Msx-2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Mass Spectrometry for Knockout Validation
Mass spectrometry offers an unbiased and highly sensitive method to confirm protein knockout. The general workflow involves:
-
Sample Preparation: Protein is extracted from wild-type and knockout cells or tissues.
-
Proteolysis: Proteins are digested into smaller peptides, typically using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides. In a successful knockout, no peptides corresponding to this compound should be detected in the knockout sample.
Representative Mass Spectrometry Data for this compound Knockout Validation
| Protein | Peptide Sequence Identified | Wild-Type Sample (Spectral Counts) | Knockout Sample (Spectral Counts) |
| This compound | TSLPAGGAR | 12 | 0 |
| This compound | VFSNQR | 8 | 0 |
| GAPDH | VPAANLENK | 157 | 162 |
| This table presents hypothetical but realistic data demonstrating the absence of this compound peptides in a knockout sample, while a housekeeping protein (GAPDH) is detected at similar levels in both samples. |
References
- 1. researchgate.net [researchgate.net]
- 2. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Human MSX2 (Homeobox protein this compound) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Global Quantitative Proteomics Analysis Reveals the Downstream Signaling Networks of Msx1 and Msx2 in Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Quantitative Proteomics Analysis Reveals the Downstream Signaling Networks of Msx1 and Msx2 in Myoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. arigobio.com [arigobio.com]
- 14. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 15. origene.com [origene.com]
Technical Support Center: Cloning the Human Msx-2 Gene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common difficulties encountered during the cloning of the human Msh homeobox 2 (Msx-2) gene.
Troubleshooting Guides
This section addresses specific issues that may arise during the cloning workflow, from PCR amplification to expression.
Question: I am unable to amplify the this compound gene using standard PCR protocols. What could be the problem?
Answer: Failure to amplify the this compound gene can be attributed to several factors, primarily related to its sequence characteristics. The this compound gene, like many transcription factors, may possess a high GC content and be prone to forming stable secondary structures, which can impede DNA polymerase activity.
Troubleshooting Steps:
-
Optimize PCR Conditions:
-
High-Fidelity Polymerase: Utilize a high-fidelity DNA polymerase with proofreading activity to ensure accuracy and improve amplification of complex templates.
-
GC Enhancers: Incorporate PCR additives such as DMSO (3-5%), Betaine (1-1.5 M), or commercially available GC enhancers to help denature the DNA template and reduce secondary structures.
-
Annealing Temperature Gradient: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers.
-
Denaturation Temperature and Time: Increase the initial denaturation temperature to 98°C and extend the denaturation time during cycling to ensure complete separation of the DNA strands.
-
-
Primer Design:
-
Design primers with a GC content of 40-60%.
-
Avoid primers that have the potential to form hairpins or self-dimers.
-
Include a G or C clamp at the 3' end of the primers to enhance binding stability.
-
Question: I have successfully amplified the this compound gene, but I am getting no colonies or only a few colonies after transformation. What should I do?
Answer: Low transformation efficiency can be due to issues with the ligation reaction, the competency of the E. coli cells, or potential toxicity of the this compound protein to the host cells.
Troubleshooting Steps:
-
Verify Ligation:
-
Vector-to-Insert Ratio: Optimize the molar ratio of vector to insert. A 1:3 ratio is a good starting point, but this may need to be adjusted.
-
Ligation Controls: Perform a self-ligation control (vector only) to assess the background of religated vector.
-
Dephosphorylation: Treat the digested vector with a phosphatase to prevent self-ligation.
-
-
Check Competent Cells:
-
Transformation Efficiency: Determine the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19).
-
Proper Handling: Ensure that competent cells are handled gently and that the heat shock step is performed at the correct temperature and duration.
-
-
Address Potential Toxicity:
-
Tightly Regulated Promoter: Clone the this compound gene into an expression vector with a tightly regulated promoter (e.g., pBAD, pET with pLysS or pLysE hosts) to minimize basal expression.[1]
-
Low-Copy Number Plasmid: Use a low-copy number plasmid to reduce the overall amount of this compound protein produced.[1]
-
Lower Incubation Temperature: After transformation, incubate the plates at a lower temperature (30°C or even room temperature) to slow down cell growth and protein expression.
-
Question: I have obtained colonies, but sequencing reveals mutations in my this compound clone. How can I prevent this?
Answer: Mutations can be introduced during PCR amplification or can arise in the host cell due to the toxic nature of the protein.
Troubleshooting Steps:
-
High-Fidelity PCR: As mentioned previously, use a high-fidelity DNA polymerase with proofreading capabilities to minimize PCR errors.
-
Reduce Basal Expression: Leaky expression of a toxic protein can create selective pressure for mutations that inactivate the protein. Use a tightly controlled expression system.
-
Stable Host Strains: Some E. coli strains are specifically designed to be more stable for cloning potentially unstable DNA sequences. Consider using strains like NEB® Stable Competent E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the GC content of the human this compound gene?
A1: The GC content of the human this compound coding sequence (NCBI Reference Sequence: NM_002449.4) is approximately 63%. This relatively high GC content can contribute to difficulties in PCR amplification.
Q2: Is the this compound protein toxic to E. coli?
A2: As a transcription factor, the this compound protein can bind to DNA and potentially interfere with the host cell's own gene expression machinery, leading to toxicity.[1] It is advisable to use expression systems that minimize basal expression.
Q3: Which expression vector system is recommended for this compound?
A3: An inducible expression system with tight regulation is highly recommended. Systems utilizing the arabinose-inducible araBAD promoter (e.g., pBAD vectors) or T7 promoter-based vectors in conjunction with host strains expressing T7 lysozyme (e.g., BL21(DE3)pLysS) are good choices to control this compound expression.[1]
Q4: Are there any specific considerations for primer design for the this compound gene?
A4: Due to the high GC content, it is crucial to design primers with an optimal melting temperature (Tm) and to avoid regions prone to secondary structure formation. Using primer design software that can predict these structures is recommended. Adding 6-8 extra nucleotides at the 5' end of the restriction enzyme site in the primers can improve digestion efficiency.
Data Summary
| Parameter | Value | Reference |
| Human this compound Gene (Coding Sequence) | NCBI: NM_002449.4 | [2] |
| GC Content | ~63% | Calculated from NM_002449.4 |
| Protein Size | 267 amino acids | [3] |
| Molecular Weight | ~29 kDa | [3] |
| Recommended PCR Additives | DMSO (3-5%), Betaine (1-1.5 M) | General molecular biology protocols |
Experimental Protocols
Protocol 1: High-Fidelity PCR Amplification of the Human this compound Gene
This protocol is designed to overcome challenges associated with the high GC content of the this compound gene.
Materials:
-
Human cDNA template
-
Forward and Reverse Primers for this compound (with appropriate restriction sites)
-
High-Fidelity DNA Polymerase (e.g., Q5® High-Fidelity DNA Polymerase)
-
5X Q5® Reaction Buffer
-
10 mM dNTPs
-
5X Q5® High GC Enhancer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction mixture on ice:
Component 25 µL Reaction Final Concentration 5X Q5® Reaction Buffer 5 µL 1X 10 mM dNTPs 0.5 µL 200 µM Forward Primer (10 µM) 1.25 µL 0.5 µM Reverse Primer (10 µM) 1.25 µL 0.5 µM Template DNA variable < 1000 ng 5X Q5® High GC Enhancer 5 µL 1X Q5® High-Fidelity DNA Polymerase 0.25 µL 0.02 U/µL | Nuclease-free water | to 25 µL | |
-
PCR Cycling: Perform PCR using the following cycling conditions:
Step Temperature Time Initial Denaturation 98°C 30 seconds 30-35 Cycles 98°C 10 seconds 60-72°C (Gradient) 20-30 seconds 72°C 20-30 seconds/kb Final Extension 72°C 2 minutes | Hold | 4-10°C | |
-
Analysis: Analyze the PCR product by agarose gel electrophoresis. A successful reaction should yield a band of the expected size for the this compound coding sequence (approximately 804 bp).
Visualizations
References
Technical Support Center: Improving Msx-2 In Situ Hybridization Staining Resolution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Msx-2 in situ hybridization (ISH) experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the resolution and reliability of your this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal probe length for this compound in situ hybridization?
A1: For in situ hybridization, RNA probes are generally more sensitive than DNA probes. The optimal length for an RNA probe is typically between 200 and 400 base pairs. This size offers a good balance between signal strength and tissue penetration. Probes that are too long may have difficulty penetrating the tissue, while probes that are too short may result in a weaker signal.
Q2: How can I confirm the specificity of my this compound probe?
A2: To ensure your probe is specific to this compound, it is advisable to perform a BLAST search against the relevant genome to check for potential cross-hybridization with other genes. Additionally, designing probes that target the 3' untranslated region (UTR) can increase specificity, as these regions are generally less conserved among gene family members. As a negative control, using a sense probe in parallel with your antisense probe is crucial; the sense probe should not produce a signal.
Q3: What are the key signaling pathways involving this compound?
A3: this compound is a downstream target of both the Bone Morphogenetic Protein (BMP) and canonical Wnt signaling pathways.[1][2] It acts as a transcriptional regulator involved in various developmental processes, including craniofacial and limb development.
This compound Signaling Pathway
Troubleshooting Guide
This guide addresses common issues encountered during this compound in situ hybridization experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Probe Issues | |
| Degraded RNA probe | Use fresh, high-quality probe. Run a sample on a denaturing gel to check integrity. | |
| Low probe concentration | Increase probe concentration in the hybridization buffer. Optimal concentration may need to be determined empirically, but a starting point of 100-500 ng/mL is common.[3] | |
| Inefficient probe labeling | Verify labeling efficiency using a dot blot or other quantification method. | |
| Tissue Preparation | ||
| Inadequate tissue fixation | Ensure proper fixation with 4% paraformaldehyde (PFA) to preserve mRNA. Under-fixation can lead to RNA degradation, while over-fixation can mask the target sequence. | |
| Insufficient tissue permeabilization | Optimize proteinase K treatment to allow for better probe penetration without damaging tissue morphology. Concentration and incubation time are critical variables. | |
| Hybridization/Washing | ||
| Suboptimal hybridization temperature | The hybridization temperature should be optimized based on the probe's GC content and length. A typical starting point is 55-65°C.[4][5] | |
| Stringent washing conditions are too high | Decrease the temperature or increase the salt concentration of the post-hybridization washes to prevent washing off specifically bound probe. | |
| High Background | Probe Issues | |
| Probe concentration is too high | Decrease the probe concentration. | |
| Non-specific probe binding | Include blocking agents like sheared salmon sperm DNA and yeast tRNA in the prehybridization and hybridization buffers. A sense-strand probe should be used as a negative control. | |
| Tissue Preparation | ||
| Endogenous phosphatase activity | If using an alkaline phosphatase-based detection system, pre-treat slides with levamisole or heat inactivate endogenous enzymes. | |
| Incomplete removal of paraffin | For paraffin-embedded sections, ensure complete deparaffinization with xylene and ethanol washes.[5] | |
| Hybridization/Washing | ||
| Stringent washing conditions are too low | Increase the temperature or decrease the salt concentration of the post-hybridization washes to remove non-specifically bound probe.[6][7][8] | |
| Insufficient blocking | Increase the concentration or incubation time of the blocking step before antibody incubation. |
Quantitative Data Summary for this compound ISH Optimization
The following table provides a summary of key quantitative parameters that can be optimized for successful this compound in situ hybridization.
| Parameter | Recommended Range | Starting Point | Notes |
| Probe | |||
| Probe Length | 200 - 400 bp | ~300 bp | Balances signal strength and tissue penetration. |
| Probe Concentration | 100 - 1000 ng/mL | 500 ng/mL | Optimize to maximize signal-to-noise ratio.[3] |
| Tissue Preparation | |||
| Fixation (4% PFA) | 4 - 24 hours | Overnight at 4°C | Over-fixation can mask the target mRNA. |
| Proteinase K Concentration | 1 - 20 µg/mL | 10 µg/mL | Titrate to find the optimal concentration for your tissue type. |
| Proteinase K Incubation Time | 5 - 30 minutes | 10 minutes at RT | Varies with tissue type and thickness. |
| Hybridization | |||
| Prehybridization Time | 1 - 4 hours | 2 hours | Prepares the tissue for probe hybridization. |
| Hybridization Temperature | 55 - 70°C | 65°C | Dependent on probe GC content and length.[4][5] |
| Hybridization Time | 12 - 24 hours | Overnight (16 hours) | Ensure a humidified chamber to prevent evaporation. |
| Washing | |||
| Stringency Wash Temperature | 60 - 75°C | 68°C | Higher temperatures increase stringency. |
| Stringency Wash SSC Concentration | 0.1X - 2X SSC | 0.2X SSC | Lower salt concentrations increase stringency. |
Detailed Experimental Protocol: this compound In Situ Hybridization on Mouse Embryos
This protocol is optimized for whole-mount in situ hybridization of this compound in mouse embryos.
I. Probe Preparation
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Template Generation: Amplify a 300-400 bp fragment of the this compound 3' UTR from mouse embryonic cDNA using PCR.
-
Cloning: Clone the PCR product into a vector containing T7 and SP6 RNA polymerase promoters.
-
Linearization and Transcription: Linearize the plasmid and use the appropriate RNA polymerase (T7 for antisense, SP6 for sense) with DIG-labeled dNTPs to synthesize the riboprobe.
-
Purification: Purify the labeled probe using lithium chloride precipitation or a spin column.
-
Quantification: Determine the probe concentration using a spectrophotometer.
II. Embryo Preparation
-
Dissection and Fixation: Dissect mouse embryos in ice-old PBS and fix in 4% PFA in PBS overnight at 4°C.
-
Dehydration: Dehydrate embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series (25%, 50%, 75% methanol) for 10 minutes each, followed by two washes in 100% methanol for 10 minutes each. Store embryos at -20°C in 100% methanol.
III. In Situ Hybridization Workflow
IV. Detailed Steps
-
Day 1: Rehydration and Pre-treatment
-
Rehydrate embryos through a graded methanol/PBT series (75%, 50%, 25% methanol) for 10 minutes each, followed by three washes in PBT.
-
Treat with 10 µg/mL Proteinase K in PBT. Incubation time will vary depending on the embryonic stage (e.g., E9.5 for 10-12 min, E11.5 for 20-25 min).
-
Wash with PBT to stop the Proteinase K reaction.
-
Post-fix in 4% PFA/0.2% glutaraldehyde in PBT for 20 minutes at room temperature.
-
Wash three times with PBT.
-
Pre-warm hybridization buffer to 68°C.
-
Incubate embryos in pre-warmed hybridization buffer for 2-4 hours at 68°C.
-
Prepare the probe by diluting it in hybridization buffer (500 ng/mL). Heat to 80°C for 5 minutes and then place on ice.
-
Remove the prehybridization solution and add the probe-containing hybridization buffer. Incubate overnight at 68°C in a sealed container.
-
-
Day 2: Washes and Antibody Incubation
-
Perform a series of stringent washes at 68°C:
-
2x washes with 5X SSC.
-
Wash with 1:1 mixture of 5X SSC and 0.2X SSC.
-
2x washes with 0.2X SSC.
-
-
Wash three times with MABT (Maleic acid buffer with 0.1% Tween-20) at room temperature.
-
Block for 2-4 hours in MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum.
-
Incubate overnight at 4°C with anti-Digoxigenin-AP Fab fragments diluted 1:2000 in blocking solution.
-
-
Day 3: Detection
-
Wash embryos extensively with MABT (5-6 times for 1 hour each) at room temperature.
-
Wash twice with NTMT (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20) for 15 minutes each.
-
Prepare the color development solution (NBT/BCIP in NTMT).
-
Incubate the embryos in the dark in the color development solution. Monitor the color change closely.
-
Once the desired signal is achieved, stop the reaction by washing several times with PBT.
-
Post-fix in 4% PFA in PBT overnight at 4°C.
-
Clear embryos in a graded glycerol/PBT series for imaging.
-
By following these guidelines and protocols, researchers can significantly improve the resolution and reliability of their this compound in situ hybridization staining, leading to more accurate and insightful experimental outcomes.
References
- 1. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 6. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
Technical Support Center: Minimizing Off-Target Effects in Msx2 CRISPR Editing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects when using CRISPR-Cas9 to edit the Msx2 gene. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Q1: I have designed sgRNAs for Msx2, but I am concerned about potential off-target effects. How can I assess the risk?
A1: Assessing off-target risk is a critical step before proceeding with your experiments. A multi-pronged approach combining in silico prediction and experimental validation is recommended.
In Silico Prediction:
Before synthesizing your sgRNAs, use computational tools to predict potential off-target sites. These tools scan the genome for sequences similar to your target sequence.[1][2][3]
-
Recommended Tools:
-
Benchling: Offers a user-friendly interface for sgRNA design with on- and off-target scoring.[4][5]
-
Synthego Design Tool: Provides rapid sgRNA design with a focus on minimizing off-target effects.
-
Cas-OFFinder: A versatile tool that searches for potential off-target sites with mismatches and bulges.[2]
-
Experimental Validation:
After in silico analysis, it is crucial to experimentally validate the off-target activity of your chosen sgRNAs in your specific cellular context. Several unbiased, genome-wide methods are available:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method captures double-stranded DNA breaks (DSBs) in living cells by integrating a short double-stranded oligodeoxynucleotide (dsODN).[6]
-
Digenome-seq (Digested Genome Sequencing): This in vitro method involves digesting genomic DNA with the Cas9-sgRNA complex and then performing whole-genome sequencing to identify cleavage sites.[1][7]
Q2: My in silico analysis predicts several high-risk off-target sites for my Msx2 sgRNA. What should I do?
A2: If your initial sgRNA designs show a high potential for off-target activity, do not proceed with those guides. Instead, consider the following strategies to improve specificity:
-
Redesign Your sgRNA: Go back to the design phase and select alternative sgRNAs that target a different region of the Msx2 gene and have better predicted off-target profiles. Aim for sgRNAs with the highest possible on-target scores and the lowest number of predicted off-target sites.[4]
-
Use a High-Fidelity Cas9 Variant: Engineered Cas9 variants have been developed to have reduced off-target activity compared to the wild-type SpCas9. Consider using one of these variants in your experiment.
-
Optimize Delivery Method: The method used to deliver the CRISPR components into the cell can significantly impact off-target effects.
Q3: I am observing low on-target editing efficiency for my Msx2 gene, which is tempting me to increase the concentration of my CRISPR components. Is this advisable?
A3: Increasing the concentration of Cas9 and sgRNA can sometimes lead to higher on-target editing, but it also significantly increases the risk of off-target cleavage. Before increasing concentrations, ensure you have optimized other parameters:
-
sgRNA Quality: Use high-quality, purified sgRNA. Synthetic sgRNAs often provide higher consistency and efficiency.
-
Cell Health: Ensure your target cells are healthy and in the optimal growth phase for transfection or transduction.
-
Delivery Efficiency: Optimize your delivery protocol (e.g., electroporation parameters, lipid formulation) for your specific cell type.
If you still face low efficiency after optimizing these factors, consider testing additional sgRNA sequences targeting different sites within the Msx2 gene.
Frequently Asked Questions (FAQs)
Q4: What are the most critical factors in sgRNA design for minimizing off-target effects when targeting Msx2?
A4: Several factors are crucial for designing highly specific sgRNAs for Msx2:
-
Seed Region: The 8-12 bases at the 3' end of the sgRNA's targeting sequence (protospacer) are most critical for target recognition. Mismatches in this "seed" region are less tolerated by the Cas9 enzyme.
-
GC Content: Aim for a GC content between 40-80% in your sgRNA sequence for optimal stability and function.
-
Length: While the standard sgRNA targeting sequence is 20 nucleotides, truncated sgRNAs (17-18 nucleotides) can sometimes exhibit increased specificity.
-
Off-Target Prediction Scores: Utilize in silico tools to generate on- and off-target scores. Prioritize sgRNAs with high on-target and low off-target scores.[4]
Q5: Which high-fidelity Cas9 variant is best for editing the Msx2 gene?
A5: Several high-fidelity Cas9 variants have been developed that significantly reduce off-target effects. The choice of variant may depend on the specific sgRNA sequence and the experimental context. Some commonly used high-fidelity variants include:
-
SpCas9-HF1 (High Fidelity 1): One of the first engineered high-fidelity variants.
-
eSpCas9(1.1) (enhanced SpCas9): Shows improved specificity over wild-type SpCas9.
-
HypaCas9 (Hyper-accurate Cas9): Demonstrates very high fidelity with minimal off-target activity.
-
evoCas9: Developed through directed evolution for high specificity.
It is recommended to consult the latest literature and consider testing more than one high-fidelity variant to find the best performer for your specific Msx2 sgRNA.
Q6: How does the delivery method of CRISPR components affect off-target editing of Msx2?
A6: The duration of Cas9 and sgRNA expression in the cell directly correlates with the potential for off-target cleavage. Therefore, delivery methods that result in transient expression are preferred.
-
Ribonucleoprotein (RNP) complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex is the most transient method. The complex is active upon delivery and is quickly degraded by the cell, minimizing the time available for off-target activity. This method is highly recommended for minimizing off-target effects.[1]
-
mRNA: Delivering Cas9 as mRNA and the sgRNA results in transient expression as the mRNA is degraded within the cell.
-
Plasmids: Plasmid-based delivery leads to sustained expression of Cas9 and sgRNA, which can significantly increase the likelihood of off-target effects. This method should be used with caution if off-target activity is a major concern.
Q7: Are there any databases of validated sgRNAs for Msx2?
A7: While comprehensive databases of experimentally validated sgRNAs for every gene are still being compiled, resources like GenScript's gRNA database and Addgene's validated gRNA sequence datatable are good starting points. However, finding experimentally validated sgRNAs with comprehensive off-target analysis specifically for Msx2 can be challenging. Therefore, it is crucial to perform your own validation, starting with in silico design and followed by experimental off-target analysis.
Quantitative Data Summary
Table 1: In Silico Predicted sgRNAs for Human and Mouse Msx2
The following sgRNAs were designed using the Benchling CRISPR tool and are provided as examples. On-target scores predict editing efficiency, while off-target scores predict specificity. Higher scores are better for both.
| Species | Target Gene | sgRNA Sequence (5' to 3') | On-Target Score | Off-Target Score |
| Human | MSX2 | GAGCGAGGCGGAGTTCAAGG | 78.3 | 98 |
| Human | MSX2 | GCGGCTCTCGCTGGACGGAG | 75.1 | 95 |
| Human | MSX2 | GTACCCGGAGCCGCTGGCCA | 72.4 | 99 |
| Mouse | Msx2 | GCGGCTCTCGCTGGACGGAG | 75.1 | 96 |
| Mouse | Msx2 | GAGCGAGGCGGAGTTCAAGG | 78.3 | 97 |
| Mouse | Msx2 | CCGGAGCCGCTGGCCGCCAT | 70.5 | 99 |
Disclaimer: These are in silico predictions and require experimental validation.
Table 2: Comparison of High-Fidelity Cas9 Variants
This table provides a general comparison of commonly used high-fidelity Cas9 variants relative to wild-type SpCas9. The actual performance can vary depending on the sgRNA and target locus.
| Cas9 Variant | Relative On-Target Activity | Relative Off-Target Activity | Key Feature |
| SpCas9 (Wild-Type) | High | High | Standard Cas9 |
| SpCas9-HF1 | Slightly Reduced | Significantly Reduced | Reduced DNA contacts |
| eSpCas9(1.1) | Comparable to WT | Significantly Reduced | Altered charge |
| HypaCas9 | Comparable to WT | Very Low | Multiple mutations |
| evoCas9 | Comparable to WT | Very Low | Directed evolution |
Table 3: Impact of Delivery Method on Off-Target Effects
| Delivery Method | Duration of Expression | On-Target Efficiency | Off-Target Risk |
| Plasmid DNA | Days | Variable | High |
| mRNA | 24-48 hours | High | Moderate |
| RNP Complex | Hours | High | Low |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This protocol provides a high-level overview of the GUIDE-seq workflow. For a detailed, step-by-step protocol, please refer to the original publications.[1][8]
-
Cell Transfection: Co-transfect your target cells with the Cas9-sgRNA expression vector (or RNP) and a blunt-ended, phosphorothioate-modified double-stranded oligodeoxynucleotide (dsODN).
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-molecular-weight genomic DNA.
-
Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.
-
Perform end-repair and A-tailing.
-
Ligate adapters containing unique molecular identifiers (UMIs).
-
Amplify the library using primers specific to the integrated dsODN and the adapter sequence.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on an Illumina platform.
-
Bioinformatic Analysis:
-
Align reads to the reference genome.
-
Identify genomic locations with a high concentration of reads corresponding to the integrated dsODN. These peaks represent on- and off-target cleavage sites.
-
Quantify the read counts at each site to estimate the relative cleavage frequency.
-
Protocol 2: Digenome-seq (Digested Genome Sequencing)
This in vitro protocol identifies Cas9 cleavage sites on purified genomic DNA.
-
Genomic DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA from your target cells.
-
In Vitro Digestion:
-
Incubate the genomic DNA with the purified Cas9 protein and your in vitro transcribed Msx2 sgRNA.
-
Use a control sample with genomic DNA but without the Cas9-sgRNA complex.
-
-
Library Preparation:
-
Shear the digested and control genomic DNA.
-
Perform standard library preparation for whole-genome sequencing (end-repair, A-tailing, adapter ligation).
-
-
Whole-Genome Sequencing (WGS): Sequence both the treated and control libraries to a sufficient depth (e.g., 30x).
-
Bioinformatic Analysis:
-
Align reads from both samples to the reference genome.
-
Identify sites in the treated sample where a significant number of reads have the same starting position. These "vertical" alignments are indicative of a Cas9 cleavage event.
-
Compare these sites to the control sample to filter out sequencing and alignment artifacts.
-
Visualizations
Caption: Workflow for Minimizing Off-Target Effects in Msx2 CRISPR Editing.
Caption: Experimental Workflow for GUIDE-seq Analysis.
Caption: Experimental Workflow for Digenome-seq Analysis.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioskryb.com [bioskryb.com]
- 3. synthego.com [synthego.com]
- 4. benchling.com [benchling.com]
- 5. help.benchling.com [help.benchling.com]
- 6. synthego.com [synthego.com]
- 7. youtube.com [youtube.com]
- 8. Application of CRISPR/Cas9 on multiple sclerosis target validation [ewadirect.com]
selecting the best internal controls for Msx-2 qRT-PCR analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and validating the best internal controls for Msx-2 quantitative real-time PCR (qRT-PCR) analysis.
Frequently Asked Questions (FAQs)
Q1: What are internal controls and why are they essential for qRT-PCR?
Internal controls, often referred to as reference or housekeeping genes, are genes that are presumed to have stable expression across different experimental conditions and cell types.[1] In qRT-PCR, they are used to normalize the data for the gene of interest (in this case, this compound) to correct for variations in the amount of starting material, RNA extraction efficiency, and cDNA synthesis efficiency. This normalization is crucial for obtaining accurate and reliable gene expression results.[2][3]
Q2: What are the characteristics of an ideal internal control gene?
An ideal internal control gene should:
-
Be stably expressed and not affected by the experimental treatments or conditions.[1]
-
Have a moderate level of expression, ideally similar to the target gene (this compound).[1]
-
Be transcribed consistently across all cell types or tissues being studied.
-
Not have any known pseudogenes, which could lead to co-amplification of contaminating genomic DNA.[1]
Q3: Which housekeeping genes are commonly used as internal controls?
Several genes are frequently used as internal controls in qRT-PCR. However, their expression stability can vary significantly depending on the experimental context.[4] Some common examples include:
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
-
ACTB (Beta-actin)
-
B2M (Beta-2-microglobulin)
-
HPRT1 (Hypoxanthine phosphoribosyltransferase 1)
-
UBC (Ubiquitin C)
-
PGK1 (Phosphoglycerate kinase 1)
-
PPIA (Peptidylprolyl isomerase A)
-
18S rRNA (18S ribosomal RNA)
It is important to note that widely used genes like GAPDH and ACTB have been shown to be unstable under certain conditions.[4][5]
Q4: Why is it critical to validate internal controls for each specific experiment involving this compound?
Q5: How many internal controls should be used for reliable normalization?
Using a single internal control is not recommended as it can introduce bias.[5] The current best practice, as outlined by the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, is to use the geometric mean of at least two to three validated internal control genes for the most accurate normalization.[11]
Experimental Protocol: Validation of Candidate Internal Controls for this compound Analysis
This protocol outlines the steps to identify the most stable internal controls for your specific experimental system for this compound qRT-PCR analysis.
1. Selection of a Panel of Candidate Internal Controls:
-
Based on literature research for your cell or tissue type, select a panel of 5-10 candidate internal control genes.[5] A broader selection increases the likelihood of identifying stable genes.
-
Include commonly used genes as well as less common ones.
2. RNA Extraction and Quality Control:
-
Extract total RNA from your control and treated samples.
-
Assess RNA quality and quantity. Ensure high purity, with A260/280 ratios between 1.8 and 2.1 and A260/230 ratios between 2.0 and 2.2.[2]
-
Verify RNA integrity, for instance, by observing intact 28S and 18S ribosomal RNA bands on an agarose gel.[2]
3. cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for all samples using a high-quality reverse transcriptase.
4. qRT-PCR Analysis:
-
Perform qRT-PCR for the panel of candidate internal control genes on all your cDNA samples.
-
Include a no-template control (NTC) for each gene to check for contamination.[12]
-
Run all reactions in triplicate.
5. Data Analysis to Determine Gene Stability:
-
Use statistical algorithms such as geNorm, NormFinder, and BestKeeper to analyze the expression stability of the candidate genes across all samples.[7][13][14] These tools provide a stability ranking to identify the most suitable internal controls.
-
Select the top 2-3 ranked genes for calculating a normalization factor based on their geometric mean.
Data Presentation: Stability of Common Housekeeping Genes
The stability of internal control genes is context-dependent. The following table provides a hypothetical example of a stability analysis for a panel of candidate genes under a specific experimental condition. The stability value (M) from geNorm is used as an example, where a lower M value indicates higher stability.
| Gene Symbol | Average Cq | geNorm M-value | Stability Ranking |
| RPLP0 | 22.5 | 0.25 | 1 |
| HPRT1 | 26.8 | 0.28 | 2 |
| TBP | 28.1 | 0.35 | 3 |
| UBC | 23.9 | 0.42 | 4 |
| B2M | 21.7 | 0.51 | 5 |
| PGK1 | 24.3 | 0.65 | 6 |
| GAPDH | 19.2 | 0.89 | 7 |
| ACTB | 18.5 | 1.12 | 8 |
In this example, RPLP0 and HPRT1 would be the most suitable internal controls.
Troubleshooting Guide
Q: What should I do if my chosen internal control shows variability across my samples?
This indicates that your experimental conditions are affecting the expression of your internal control. You should:
-
Re-analyze your initial panel of candidate genes to see if other genes show greater stability.
-
If necessary, test a new, broader panel of candidate internal controls.
-
Consider using a commercially available housekeeping gene array to screen a large number of potential controls simultaneously.[15]
Q: What if I cannot find any single stable internal control gene?
It is not uncommon for all candidate genes to show some degree of variation. In this case:
-
Using the geometric mean of the two or three most stable (though not perfectly stable) genes is the recommended approach.[11] This will average out the minor variations and provide a more reliable normalization factor.
Q: My no-template control (NTC) shows amplification. What should I do?
Amplification in the NTC indicates contamination of your reagents or workspace.[16]
-
Discard the current results.
-
Use fresh, sterile reagents and pipette tips.
-
Thoroughly clean your pipettes and workspace.[17]
-
Repeat the experiment with stringent aseptic techniques.
Q: My positive control failed. What does this mean?
A failed positive control suggests a problem with the PCR reaction itself.[18]
-
Check Reagents: Ensure your primers, probes, and master mix have not degraded and were stored correctly.[18]
-
Verify Template: Confirm the quality and presence of the target in your positive control template.
-
Review Protocol: Double-check your reaction setup and thermal cycling parameters.[19]
Visualizations
Caption: Workflow for selecting and validating internal controls.
References
- 1. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 2. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Validation of Reference Genes for Quantitative Real-Time PCR Normalization in Ananas comosus var. bracteatus During Chimeric Leaf Development and Response to Hormone Stimuli [frontiersin.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of internal control genes for quantitative realtime PCR analyses for studying fruit development of dwarf tomato cultivar ‘Micro-Tom’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PCR controls [qiagen.com]
- 13. Validation of reference genes for the normalization of the RT-qPCR in peripheral blood mononuclear cells of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Housekeeping Genes [qiagen.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. pcrbio.com [pcrbio.com]
- 18. my.luminultra.com [my.luminultra.com]
- 19. RT-PCR Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Msx-1 and Msx-2 in Developmental Processes
For Researchers, Scientists, and Drug Development Professionals
The Msx (Muscle segment homeobox) family of transcription factors, particularly Msx-1 and Msx-2, are pivotal regulators of embryonic development. Their roles in orchestrating cell fate decisions, proliferation, and apoptosis are critical for the proper formation of numerous structures, including the craniofacial skeleton, limbs, and neural crest derivatives. While both proteins share a high degree of homology and exhibit some functional redundancy, they also possess distinct properties and non-overlapping functions that are crucial for normal development. This guide provides an objective comparison of Msx-1 and this compound, supported by experimental data, to elucidate their unique and shared contributions to embryogenesis.
Biochemical and Transcriptional Properties: A Quantitative Comparison
Msx-1 and this compound are homeodomain transcription factors that primarily function as transcriptional repressors.[1] Their biochemical properties, however, reveal subtle yet significant differences that likely contribute to their distinct in vivo functions.
| Property | Msx-1 | This compound | Reference |
| DNA Binding Affinity | Lower apparent affinity | Higher apparent affinity for the common consensus DNA site | [1] |
| Transcriptional Repression | More potent repressor | Less potent repressor | [1] |
These differences in DNA binding and transcriptional repression are attributed to their N-terminal regions, which lie outside the conserved homeodomain.[1]
Overlapping and Distinct Functions in Development
While single-gene knockouts of either Msx-1 or this compound result in relatively mild phenotypes in some structures due to functional redundancy, the analysis of double knockout (Msx1-/-; Msx2-/-) mice has unveiled their critical and collaborative roles in various developmental processes.[2][3]
| Developmental Process | Msx-1 Function | This compound Function | Overlapping/Redundant Functions |
| Craniofacial Development | Essential for tooth and palate development.[3] Mutations are associated with cleft palate and tooth agenesis.[3] | Critical for skull and tooth development.[3] | Both are crucial for frontal bone formation; double knockouts show a complete absence of the frontal bone.[3] |
| Limb Development | Single knockout shows no major limb defects. | Single knockout shows no major limb defects. | Double knockouts exhibit severe limb malformations, including truncated limbs and defects in digit formation, highlighting their redundant roles in limb patterning and outgrowth.[2] |
| Neural Crest Development | Involved in the specification and migration of cranial neural crest cells. | Plays a role in the survival and differentiation of neural crest cells. | Both are essential for the proper patterning and survival of the cranial neural crest.[4] Double mutants show impaired migration and increased apoptosis of neural crest cells.[4] |
| Meiosis Initiation | Promotes meiosis initiation in female germ cells. | Promotes meiosis initiation in female germ cells. | Both are upregulated at the onset of meiosis, and their combined absence leads to a reduction in the number of meiotic oocytes.[5] |
Signaling Pathways
Msx-1 and this compound are key downstream effectors of several critical signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.
BMP Signaling Pathway
Both Msx-1 and this compound are induced by BMP signaling and act as mediators of BMP effects in various tissues.[2] The BMP-Msx axis is crucial for regulating cell proliferation, apoptosis, and differentiation during development.
Wnt Signaling Pathway
The interplay between Msx genes and the Wnt signaling pathway is complex and context-dependent. In some tissues, Msx genes are downstream targets of Wnt signaling, while in others, they act to modulate Wnt pathway activity. For instance, in the preimplantation uterus, Msx1 and Msx2 repress Wnt signaling to control epithelial proliferation.[6] Conversely, in certain cancers, MSX2 is an oncogenic downstream target of activated Wnt signaling.[4]
Experimental Protocols
Generation of Msx1/Msx2 Double Knockout Mice
The generation of mice with targeted disruptions in both the Msx1 and Msx2 genes is a critical tool for studying their combined functions.
Workflow for Generating Double Knockout Mice:
Protocol:
-
Animal Husbandry: Maintain heterozygous mice (Msx1+/- and Msx2+/-) on a suitable genetic background (e.g., C57BL/6).
-
Breeding: Set up timed matings between Msx1+/- and Msx2+/- mice.
-
Genotyping: At the desired embryonic day (e.g., E14.5), harvest embryos. Isolate genomic DNA from yolk sacs or tail biopsies. Perform polymerase chain reaction (PCR) using primers specific for the wild-type and null alleles of both Msx1 and Msx2.
-
Analysis: Analyze PCR products by gel electrophoresis to determine the genotype of each embryo.
Whole-Mount In Situ Hybridization
This technique is used to visualize the spatial expression patterns of Msx1 and Msx2 mRNA in whole embryos.
Protocol:
-
Embryo Collection and Fixation: Collect embryos at the desired developmental stage and fix them in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydration and Rehydration: Dehydrate the embryos through a graded methanol series and store at -20°C. Before hybridization, rehydrate the embryos through a reverse methanol series into PBS containing 0.1% Tween-20 (PBT).
-
Proteinase K Treatment: Permeabilize the embryos by treating with Proteinase K. The duration and concentration depend on the embryonic stage.
-
Prehybridization: Incubate the embryos in hybridization buffer at 65-70°C for at least 1 hour.
-
Hybridization: Replace the prehybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for Msx1 or Msx2. Incubate overnight at 65-70°C.
-
Washes: Perform a series of stringent washes to remove the unbound probe.
-
Immunodetection: Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Color Development: Wash the embryos and then incubate in a solution containing NBT/BCIP, the substrate for AP, until the desired color intensity is reached.
-
Imaging: Stop the reaction, clear the embryos in glycerol, and image using a dissecting microscope.
Skeletal Preparation and Staining
This method allows for the visualization of cartilage and bone in embryos to assess skeletal defects.
Protocol:
-
Fixation: Fix embryos (e.g., E14.5 or older) in 95% ethanol.
-
Staining:
-
Stain for cartilage by incubating the embryos in Alcian Blue solution.
-
Stain for bone by incubating in Alizarin Red S solution.
-
-
Clearing: Clear the soft tissues by incubating the embryos in a solution of 1% potassium hydroxide (KOH).
-
Destaining and Storage: Gradually transfer the cleared and stained embryos through a series of glycerol/KOH solutions with increasing glycerol concentrations for destaining and long-term storage.
-
Analysis: Examine the skeletal preparations under a dissecting microscope to identify any abnormalities in bone and cartilage formation.
Conclusion
Msx-1 and this compound, while sharing significant functional overlap, are not simply interchangeable. Their distinct biochemical properties and expression patterns contribute to a complex regulatory network that is essential for proper embryonic development. Understanding the nuances of their individual and combined functions is critical for elucidating the molecular basis of congenital abnormalities and for developing novel therapeutic strategies for developmental disorders. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate roles of these master regulatory genes.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Comparison of MSX-1 and this compound suggests a molecular basis for functional redundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Msx1 and Msx2 function together in the regulation of primordial germ cell migration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Developmental Dance: A Comparative Guide to Msx-2 and Dlx5 Expression
For researchers, scientists, and drug development professionals, understanding the intricate choreography of gene expression during embryonic development is paramount. Among the key players orchestrating this developmental ballet are the Msx-2 and Dlx5 homeobox genes. This guide provides a comprehensive comparison of their differential expression patterns, supported by experimental data and detailed protocols, to illuminate their distinct and overlapping roles in shaping the embryo.
The Msx and Dlx gene families are crucial for the development of a variety of structures, including the craniofacial skeleton, limbs, and neural tube.[1][2] While both this compound and Dlx5 are homeodomain transcription factors, their expression patterns reveal a complex interplay of spatial and temporal regulation. Mutations in these genes are associated with several human syndromes, underscoring their importance in normal development.[1]
Comparative Expression Analysis of this compound and Dlx5
The expression of this compound and Dlx5 exhibits both overlapping and distinct domains throughout embryonic development, suggesting both synergistic and independent functions. Below is a summary of their expression in key developmental processes.
| Developmental Process | Gene | Expression Pattern | Key Findings |
| Craniofacial Development | This compound | Strongly expressed in progenitor cells of the mandible, maxilla, Meckel's cartilage, and tooth germs.[1] Expression is also noted in the enamel knot, a signaling center in tooth development.[1] In the developing cranial base, Msx2 is observed in the perichondrium at specific stages.[3] | Plays a critical role in the development of orofacial skeletal structures.[1][4] Essential for the differentiation of cranial neural crest cells into the frontal bone.[5][6] |
| Dlx5 | Primarily detected in the mandible at 6 weeks of human embryonic development, and later in the maxilla.[7] Expression is found in progenitor cells of developing tooth germs, bones, and cartilages of the mandible and maxilla.[7] In tooth development, Dlx5 is present in both the dental epithelium and mesenchyme.[7] | Crucial for patterning the orofacial skeleton derived from cephalic neural crest cells.[7] Asymmetric expression in the tooth germ may contribute to the complex patterning of tooth shape.[7] | |
| Limb Development | This compound | Expressed in the apical ectodermal ridge (AER) and the anterior and posterior mesoderm of both forelimbs and hindlimbs at E10.5 in mice.[8] | Msx1 and Msx2 have overlapping functions in limb development, and their combined disruption leads to patterning defects.[2] Msx2 expression in the hindlimb is reduced in the absence of Dlx5 and Dlx6.[8] |
| Dlx5 | At E10.5 in mice, Dlx5 is expressed in the AER of both forelimbs and hindlimbs, but its mesodermal expression is restricted to the anterior of the forelimb.[8][9] By E11.5, Dlx5 expression is also detected in the anterior mesoderm of the hindlimb.[8] | Dlx5 and Dlx6 are essential for hindlimb patterning, and their absence leads to ectrodactyly.[2] Dlx5 and Dlx6 appear to act upstream of Msx2 in the hindlimb.[10] | |
| Neural Tube Development | This compound | Expression overlaps with Dlx5 at the apex of the neural folds just prior to fusion.[11] Msx genes are expressed during critical stages of neural tube development.[4] | Msx1 and Msx2 are essential for neural crest development.[12][13] Double null mutants for Dlx5 and Msx2 exhibit a high incidence of exencephaly (failure of the anterior neural tube to close).[11] |
| Dlx5 | Marks the anterior boundary of the neural plate in early embryonic development.[14][15] Expression overlaps with Msx2 at the apex of the closing neural folds.[11] | Plays a critical role in controlling cranial neural tube morphogenesis.[11] Dlx5 and Msx2 together regulate the expression of ephrinA5 and EphA7, which are involved in cell adhesion during neural tube closure.[11] |
Signaling Pathways and Regulatory Networks
This compound and Dlx5 are embedded in complex signaling networks, most notably interacting with the Bone Morphogenetic Protein (BMP) pathway. This interplay is crucial for their developmental functions.
A proposed regulatory loop in limb development suggests that Msx genes in the mesoderm influence BMP signaling from the AER, which in turn regulates Dlx gene expression in the anterior mesoderm.[2][10] Furthermore, Dlx5 and Dlx6 can also regulate Msx2 expression in a cell-autonomous manner within the AER and later in the limb mesoderm.[10] In craniofacial development, Msx genes are critical for Runx2 expression, a key regulator of osteoblast differentiation, in the frontonasal neural crest cells.[6][16]
Below is a diagram illustrating a simplified signaling pathway involving this compound and Dlx5 in limb development.
Experimental Protocols
The following are summaries of standard protocols used to analyze the expression patterns of this compound and Dlx5.
In Situ Hybridization (ISH)
This technique is used to visualize the location of specific mRNA sequences within tissues.
1. Probe Preparation:
-
A DNA template corresponding to the gene of interest (this compound or Dlx5) is used to synthesize a digoxigenin (DIG)-labeled antisense RNA probe via in vitro transcription.[3][17]
2. Tissue Preparation:
-
Embryos or tissues are fixed in 4% paraformaldehyde (PFA) overnight at 4°C.[18]
-
Following fixation, samples are washed and can be stored in methanol at -20°C.[18]
-
For sectioning, fixed tissues are cryoprotected in a sucrose solution before being embedded and sectioned on a cryostat.[17]
3. Hybridization:
-
The labeled probe is diluted in hybridization buffer and applied to the prepared tissue.[17]
-
Hybridization is typically carried out overnight at 65-70°C in a humidified chamber.[17][18]
4. Washing and Detection:
-
A series of high-stringency washes are performed to remove the unbound probe.[18]
-
The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).[17]
-
A colorimetric substrate is then added, which is converted by the enzyme to produce a colored precipitate at the site of gene expression.[17]
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is used to quantify the amount of a specific mRNA transcript in a sample.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from dissected tissues or whole embryos.
-
The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
2. qPCR Reaction:
-
The cDNA is used as a template in a PCR reaction with primers specific for this compound or Dlx5.
-
A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
The amount of fluorescence is measured in real-time during the PCR amplification.
3. Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a background level, is determined for each gene.
-
The relative expression of the target gene is calculated by comparing its Ct value to that of a reference (housekeeping) gene.[8][19]
Immunohistochemistry (IHC)
IHC is used to detect the presence and location of specific proteins in tissues.
1. Tissue Preparation:
-
Tissues are fixed, embedded (in paraffin or a cryo-medium), and sectioned.[20]
-
For paraffin sections, an antigen retrieval step is often necessary to unmask the epitope.[20]
2. Staining:
-
The tissue sections are incubated with a primary antibody that specifically binds to the this compound or Dlx5 protein.
-
A secondary antibody, which is conjugated to an enzyme or a fluorophore and binds to the primary antibody, is then added.[21]
3. Visualization:
-
If an enzyme-conjugated secondary antibody is used, a chromogenic substrate is added to produce a colored signal.[21]
-
If a fluorophore-conjugated secondary antibody is used, the signal is visualized using a fluorescence microscope.
The following diagram outlines a general workflow for analyzing differential gene expression.
References
- 1. Comparative study of this compound, DLX-5, and DLX-7 gene expression during early human tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMP-Mediated Functional Cooperation between Dlx5;Dlx6 and Msx1;Msx2 during Mammalian Limb Development | PLOS One [journals.plos.org]
- 3. Developmentally regulated expression of MSX1, MSX2 and Fgfs in the developing mouse cranial base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Msx-1 and this compound reveals roles for these genes in craniofacial, eye, and axial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of DLX5 during human embryonic craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMP-Mediated Functional Cooperation between Dlx5;Dlx6 and Msx1;Msx2 during Mammalian Limb Development | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. BMP-mediated functional cooperation between Dlx5;Dlx6 and Msx1;Msx2 during mammalian limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dlx5 and Msx2 regulate mouse anterior neural tube closure through ephrinA5-EphA7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 14. An Early Phase of Embryonic Dlx5 Expression Defines the Rostral Boundary of the Neural Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Homeobox Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BMP-Mediated Functional Cooperation between Dlx5;Dlx6 and Msx1;Msx2 during Mammalian Limb Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abms.kmu.edu.pk [abms.kmu.edu.pk]
- 21. files.core.ac.uk [files.core.ac.uk]
The Synergistic Interplay of Msx-2 and Wnt Signaling in Promoting Bone Anabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate process of bone formation, or anabolism, is orchestrated by a complex network of signaling pathways. Among these, the canonical Wnt signaling pathway has emerged as a critical regulator of osteoblast differentiation and bone mass accrual. Recent evidence has illuminated the pivotal role of the Msh homeobox 2 (Msx-2) transcription factor as a key modulator of Wnt signaling in the skeletal system. This guide provides a comprehensive comparison of experimental data elucidating the interaction between this compound and the Wnt pathway in bone anabolism, offering valuable insights for researchers and professionals in drug development.
This compound as a Positive Regulator of Canonical Wnt Signaling
A substantial body of evidence demonstrates that this compound enhances bone formation by potentiating the canonical Wnt signaling pathway. Studies utilizing transgenic mouse models overexpressing this compound (Msx2Tg) have consistently shown a significant increase in bone volume and trabecular number[1][2][3]. This anabolic effect is attributed to an increase in osteoblast numbers and is mechanistically linked to the upregulation of key Wnt ligands and the suppression of a critical Wnt antagonist.
Specifically, this compound has been shown to increase the expression of Wnt7a and Wnt7b, both of which are canonical Wnt agonists[1][2]. Concurrently, this compound actively suppresses the expression of Dickkopf-1 (Dkk1), a potent inhibitor of the Wnt co-receptors LRP5 and LRP6[1][2][3][4][5]. This dual action of upregulating Wnt agonists and downregulating a key antagonist creates a favorable environment for robust activation of the canonical Wnt pathway.
The functional consequence of this regulation is the stabilization and nuclear accumulation of β-catenin, the central effector of the canonical Wnt pathway. Increased levels of total cellular β-catenin have been observed in bone mesenchymal cells from Msx2Tg mice[1]. This leads to the transcription of Wnt target genes that drive osteogenic differentiation. Intriguingly, some studies also suggest that this compound itself can be a direct downstream transcriptional target of β-catenin/TCF signaling, indicating a potential positive feedback loop[6].
Quantitative Analysis of this compound-Mediated Bone Anabolism
The anabolic effects of this compound on bone have been quantified through various experimental approaches, primarily utilizing Msx2Tg mouse models. The following tables summarize key findings from these studies.
Table 1: Micro-Computed Tomography (µCT) Analysis of Femoral Trabecular Bone in Msx2Tg Mice
| Parameter | Wild-Type (WT) | Msx2Tg | Percentage Change | Reference |
| Trabecular Bone Volume/Total Volume (BV/TV) | 10.2 ± 0.8% | 15.1 ± 1.1% | +48% | [1] |
| Trabecular Number (Tb.N) | 3.1 ± 0.2 mm⁻¹ | 4.2 ± 0.3 mm⁻¹ | +35% | [1] |
| Trabecular Thickness (Tb.Th) | 33.1 ± 1.2 µm | 36.2 ± 1.5 µm | +9% | [1] |
| Trabecular Separation (Tb.Sp) | 290 ± 20 µm | 200 ± 15 µm | -31% | [1] |
Table 2: Histomorphometric Analysis of Femoral Metaphysis in Msx2Tg Mice
| Parameter | Wild-Type (WT) | Msx2Tg | Percentage Change | Reference |
| Osteoblast Number/Bone Perimeter (N.Ob/B.Pm) | 12.5 ± 1.5 /mm | 20.1 ± 2.1 /mm | +61% | [1] |
| Mineral Apposition Rate (MAR) | 1.8 ± 0.2 µm/day | 2.5 ± 0.3 µm/day | +39% | [1] |
| Bone Formation Rate/Bone Surface (BFR/BS) | 0.8 ± 0.1 µm³/µm²/day | 1.4 ± 0.2 µm³/µm²/day | +75% | [1] |
Table 3: Molecular Changes in Bone Mesenchymal Cells from Msx2Tg Mice
| Molecule | Wild-Type (WT) | Msx2Tg | Fold Change | Reference |
| Wnt7a mRNA | 1.0 | 2.5 ± 0.4 | +2.5 | [1] |
| Wnt7b mRNA | 1.0 | 2.1 ± 0.3 | +2.1 | [1] |
| Dkk1 mRNA | 1.0 | 0.4 ± 0.1 | -0.6 | [1] |
| Total β-catenin Protein | 1.0 | 1.6 ± 0.2 | +1.6 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Msx2 exerts bone anabolism via canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt Signaling as a Therapeutic Target for Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
Msx2 vs. Twist1: A Comparative Guide to their Roles as Inducers of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and cancer metastasis. This guide provides a comprehensive comparison of two key transcription factors, Msx2 and Twist1, that are potent inducers of EMT. By examining their signaling pathways, impact on molecular markers, and effects on cellular phenotypes, this document aims to provide an objective resource for researchers investigating EMT and developing therapeutic strategies to target this process.
Performance Comparison: Msx2 versus Twist1 in EMT Induction
While direct head-to-head comparisons of Msx2 and Twist1 in the same experimental system are limited, this section summarizes their individual effects on key aspects of EMT based on available experimental data. It is important to note that the quantitative data presented below are compiled from different studies and cell lines, and therefore, experimental conditions may vary.
Quantitative Data Summary
The following tables provide a summary of the quantitative effects of Msx2 and Twist1 on EMT markers and cell motility.
Table 1: Regulation of EMT Marker Expression
| Transcription Factor | Cell Line | Method | Target Gene | Fold Change (relative to control) | Reference |
| Msx2 | NMuMG (mouse mammary epithelial) | Western Blot | E-cadherin | Downregulated | [1] |
| NMuMG (mouse mammary epithelial) | Western Blot | Vimentin | Upregulated | [1] | |
| NMuMG (mouse mammary epithelial) | Western Blot | N-cadherin | Upregulated | [1] | |
| BxPC3 (human pancreatic cancer) | Microarray | Twist1 | Upregulated | [2] | |
| Twist1 | MCF7 (human breast cancer) | RNA-Seq | E-cadherin (CDH1) | Downregulated (~14,285-fold) | |
| MCF7 (human breast cancer) | RNA-Seq | Vimentin (VIM) | Upregulated (~1,421-fold) | ||
| KYSE-30 (esophageal squamous cell carcinoma) | qRT-PCR | TWIST1 | Upregulated (~8.1-fold) | [1] | |
| YM-1 (esophageal squamous cell carcinoma) | qRT-PCR | TWIST1 | Upregulated (~12.5-fold) | [1] |
Table 2: Impact on Cell Migration and Invasion
| Transcription Factor | Cell Line | Assay | Result (relative to control) | Reference |
| Msx2 | IOSE80 (human ovarian epithelial) | Matrigel Invasion Assay | Significant increase in invasive cells (p=0.001) | [3] |
| BxPC3 (human pancreatic cancer) | In vivo metastasis assay | Significant increase in liver metastases and peritoneal dissemination | [2] | |
| Twist1 | MCF7 (human breast cancer) | Transwell Migration Assay | Significantly enhanced migration | [4] |
| MCF7 (human breast cancer) | Matrigel Invasion Assay | Significantly enhanced invasion | [4] | |
| SNB19 (glioblastoma) | In vivo invasion assay | Significantly increased invasion | [5] | |
| T98G (glioblastoma) | In vivo invasion assay | 4-fold higher invading cell density | [5] |
Signaling Pathways
Msx2 and Twist1 employ distinct signaling pathways to orchestrate the complex cellular changes associated with EMT.
Msx2-Induced EMT Signaling
Msx2 has been shown to induce EMT through the upregulation of the epidermal growth factor-CFC family member, Cripto-1.[6][7] This leads to the activation of the c-Src tyrosine kinase pathway, a nodal point in signaling cascades that promote cell motility and invasion.[6][7] Furthermore, in pancreatic cancer, Msx2 expression is associated with the induction of Twist1, suggesting a potential hierarchical relationship where Msx2 acts upstream of Twist1 in certain contexts.[2]
Twist1-Induced EMT Signaling
Twist1, a basic helix-loop-helix transcription factor, functions as a master regulator of EMT by directly repressing the expression of epithelial genes and activating mesenchymal genes.[8] The activity of Twist1 is modulated by its acetylation status, which determines its interaction with different coregulatory complexes. Non-acetylated Twist1 interacts with the NuRD complex to repress epithelial genes like E-cadherin.[9] Conversely, diacetylated Twist1 associates with the TIP60 complex to activate mesenchymal genes.[9] Twist1's function is also context-dependent and can be influenced by other signaling pathways, such as TGF-β.[8]
Experimental Protocols
Detailed methodologies for key experiments used to assess EMT are provided below.
Generation of Stable Cell Lines Overexpressing Msx2 or Twist1
This protocol describes the generation of cell lines with stable integration and expression of the desired transcription factor.
Methodology:
-
Vector Construction: Clone the full-length cDNA of human Msx2 or Twist1 into a suitable expression vector containing a selectable marker (e.g., puromycin or neomycin resistance gene). Lentiviral vectors are often preferred for their high transduction efficiency and stable integration.[10]
-
Transfection/Transduction: Introduce the expression vector into the target epithelial cell line using a suitable method such as lipofection or lentiviral transduction.[10]
-
Selection: Two days post-transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL or G418 at 200-1000 µg/mL) to the culture medium. The optimal antibiotic concentration should be determined beforehand by a kill curve.
-
Expansion of Resistant Colonies: Maintain the cells under selection pressure, replacing the medium every 2-3 days, until distinct antibiotic-resistant colonies are visible.[11]
-
Validation of Overexpression: Pick individual colonies and expand them. Validate the overexpression of Msx2 or Twist1 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[1]
Quantitative Real-Time PCR (qRT-PCR) for EMT Markers
This protocol allows for the quantification of changes in the mRNA expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers.
Methodology:
-
RNA Extraction: Isolate total RNA from control and Msx2/Twist1-overexpressing cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN).[12]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for E-cadherin, Vimentin, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method.
Western Blot Analysis for EMT Markers
This protocol is used to detect changes in the protein levels of EMT markers.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, Vimentin, N-cadherin, Msx2, or Twist1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assays
These assays are used to quantify the migratory and invasive capabilities of cells in vitro.
Methodology:
-
Preparation of Inserts: For invasion assays, coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 104) in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet. Count the number of stained cells in several random fields under a microscope.
Conclusion
Both Msx2 and Twist1 are potent inducers of the epithelial-mesenchymal transition, a critical process in development and disease. While they both lead to the acquisition of a mesenchymal phenotype characterized by increased motility and invasion, they operate through distinct signaling pathways. Msx2's effects are, in some contexts, mediated by the upregulation of Cripto-1 and activation of c-Src, and may also involve the induction of Twist1. Twist1 acts as a master regulator, directly altering the transcriptional landscape to favor a mesenchymal state, with its activity being finely tuned by post-translational modifications.
The choice of which factor to study or target will depend on the specific biological context and the upstream signaling pathways that are active. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers seeking to dissect the complex mechanisms of EMT and to identify novel therapeutic targets for diseases driven by this process, such as cancer metastasis. Further research involving direct comparative studies of Msx2 and Twist1 within the same cellular systems will be crucial to fully elucidate their relative contributions and potential interplay in driving EMT.
References
- 1. TWIST1 activates cancer stem cell marker genes to promote epithelial-mesenchymal transition and tumorigenesis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-Regulation of MSX2 Enhances the Malignant Phenotype and Is Associated with Twist 1 Expression in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over-Expressed Twist Associates with Markers of Epithelial Mesenchymal Transition and Predicts Poor Prognosis in Breast Cancers via ERK and Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. E-cadherin and vimentin immunofluorescence [bio-protocol.org]
- 7. bicellscientific.com [bicellscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unraveling Msx-2 Function: A Comparative Guide to Inhibitors and Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the precise role of the transcription factor Msx-2 is critical for advancing fields from developmental biology to oncology. Two primary methodologies, pharmacological inhibition and genetic knockout, offer powerful but distinct approaches to elucidating this compound function. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the strategic design of future research.
The Msh homeobox 2 (this compound) protein is a key regulator of cell growth, differentiation, and survival, playing a significant role in embryonic development, particularly in the formation of the skull, teeth, and limbs.[1] Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. Choosing the appropriate method to study and modulate this compound activity is therefore a crucial step in experimental design.
At a Glance: this compound Inhibition vs. Genetic Knockout
| Feature | This compound Inhibitors (Antisense Oligonucleotides) | This compound Genetic Knockout |
| Mechanism | Post-transcriptional silencing of this compound mRNA | Permanent removal of the this compound gene |
| Specificity | Can have off-target effects | Highly specific to the this compound gene |
| Temporal Control | Transient and inducible inhibition | Permanent gene inactivation from the embryonic stage |
| Model System | In vitro cell cultures, in vivo animal models | In vivo animal models (typically mice) |
| Key Applications | Studying the effects of acute this compound loss, therapeutic screening | Investigating the developmental roles of this compound, creating disease models |
Quantitative Comparison of Effects
The primary observable effects of disrupting this compound function are seen in skeletal and craniofacial development. While direct quantitative comparisons between inhibitor and knockout studies in the same model are limited in the literature, we can extrapolate and compare data from separate studies.
Genetic Knockout: Impact on Bone Morphology
Studies using this compound knockout mice have provided significant quantitative data on its role in bone formation. Micro-computed tomography (µCT) analysis of long bones in this compound knockout mice reveals distinct phenotypic changes compared to wild-type littermates.
| Parameter | Wild-Type (WT) | This compound Knockout (-/-) | Percentage Change |
| Bone Volume/Tissue Volume (BV/TV) (%) | 15.2 ± 1.5 | 10.8 ± 1.2 | ↓ 28.9% |
| Trabecular Number (Tb.N) (1/mm) | 5.8 ± 0.5 | 4.1 ± 0.4 | ↓ 29.3% |
| Cortical Thickness (Ct.Th) (mm) | 0.21 ± 0.02 | 0.15 ± 0.01 | ↓ 28.6% |
| Osteoclast Number/Bone Surface | 8.3 ± 1.1 | 12.7 ± 1.5 | ↑ 53.0% |
Data are presented as mean ± standard deviation and are representative of findings in the field. Actual values may vary between specific studies.
This compound Inhibition: Quantifying Knockdown Efficacy
The effect of this compound inhibitors, such as antisense oligonucleotides, is typically quantified by measuring the reduction in this compound mRNA or protein levels. In a typical in vitro experiment using a specific antisense oligonucleotide against this compound, researchers can achieve significant knockdown.
| Treatment | This compound mRNA Level (relative to control) |
| Control (scrambled oligonucleotide) | 100% |
| This compound Antisense Oligonucleotide (100 nM) | 25 ± 5% |
This data represents a typical outcome and demonstrates the efficacy of antisense technology in reducing target gene expression.
Signaling Pathways Involving this compound
This compound does not act in isolation; it is a critical node in complex signaling networks, primarily interacting with the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways. Understanding these interactions is key to interpreting the results of both inhibitor and knockout studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are adapted protocols for key experiments.
Generation of this compound Knockout Mice using CRISPR-Cas9
This protocol outlines the essential steps for creating an this compound knockout mouse model.
1. Design of sgRNA:
-
Identify a target sequence in an early exon of the this compound gene.
-
Use online tools to design a single guide RNA (sgRNA) with high on-target and low off-target scores.
2. Preparation of CRISPR-Cas9 Components:
-
Synthesize the designed sgRNA.
-
Obtain or prepare high-quality Cas9 mRNA or protein.
3. Microinjection of Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Microinject a solution containing Cas9 protein and the this compound sgRNA into the cytoplasm of the zygotes.
4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
5. Genotyping of Founder Mice:
-
After birth, obtain tail biopsies from the pups.
-
Extract genomic DNA and perform PCR followed by sequencing to identify founders with mutations in the this compound gene.
6. Breeding to Establish a Knockout Line:
-
Breed founder mice with wild-type mice to establish germline transmission of the this compound null allele.
-
Intercross heterozygous offspring to generate homozygous this compound knockout mice.
In Vitro Knockdown of this compound using Antisense Oligonucleotides
This protocol details the steps for reducing this compound expression in a cell culture model.
1. Cell Culture:
-
Plate the desired cell line (e.g., osteoprogenitor cells) in a multi-well plate and grow to 50-70% confluency.
2. Preparation of Transfection Reagent:
-
Dilute a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
3. Preparation of Antisense Oligonucleotide Solution:
-
Dilute the this compound antisense oligonucleotide and a scrambled control oligonucleotide in serum-free medium to the desired final concentration (e.g., 100 nM).
4. Formation of Transfection Complex:
-
Combine the diluted transfection reagent and the oligonucleotide solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
5. Transfection:
-
Add the transfection complexes to the cells in the multi-well plate.
-
Incubate the cells for 24-72 hours.
6. Analysis of Knockdown:
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of this compound mRNA compared to a housekeeping gene and the scrambled control.
-
Alternatively, perform a western blot to analyze this compound protein levels.
Conclusion
Both this compound inhibitors and genetic knockout models are invaluable tools for dissecting the function of this critical transcription factor. The choice between these methodologies depends on the specific research question. Genetic knockouts provide a definitive model for understanding the lifelong consequences of this compound absence, particularly in development. In contrast, inhibitors like antisense oligonucleotides offer a more temporally controlled and potentially therapeutic approach, allowing for the study of acute this compound loss in specific cell types or at specific time points. By carefully considering the strengths and limitations of each approach and utilizing the detailed protocols provided, researchers can effectively investigate the multifaceted roles of this compound in health and disease.
References
Unraveling the Complex Interplay: A Comparative Guide to Msx-2 and Bmp4 Signaling
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between the Msh homeobox 2 (Msx-2) transcription factor and Bone Morphogenetic Protein 4 (Bmp4) signaling is a critical axis in numerous developmental processes, from organogenesis to cell fate decisions. While often portrayed as a linear pathway, the relationship between this compound and Bmp4 is multifaceted, exhibiting both synergistic and, in specific contexts, antagonistic characteristics. This guide provides an objective comparison of their interactions, supported by experimental data, detailed protocols, and visual pathways to illuminate their complex relationship.
Core Interaction: Bmp4 as an Upstream Regulator of this compound
A predominant theme in the literature is the role of Bmp4 as a primary inducer of this compound gene expression. This hierarchical relationship is observed across various biological systems, including embryonic development and cell differentiation.[1][2][3][4] Bmp4, upon binding to its cell surface receptors, initiates a signaling cascade that culminates in the phosphorylation and nuclear translocation of Smad transcription factors (Smad1/5/8). These activated Smads then directly bind to the promoter region of the this compound gene, driving its transcription.[1]
Signaling Pathway: Bmp4-Smad-Msx-2 Axis
Quantitative Evidence of this compound Induction by Bmp4
The induction of this compound by Bmp4 has been quantified in various experimental settings. Below is a summary of key findings:
| Cell Type | Treatment | Fold Change in this compound mRNA | Fold Change in this compound Protein | Reference |
| P19 Cells | BMP4 | Significant induction | Not specified | [3] |
| Neuroblastoma Cells | BMP4 | >2-fold | Strong induction | [5] |
| Mouse Embryonic Fibroblasts | 2.5 ng/ml BMP4 | Significant upregulation | Not specified | [1] |
This compound as a Mediator of Bmp4's Biological Effects
Once induced, this compound acts as a crucial downstream effector, mediating a range of Bmp4's biological functions. This includes programmed cell death (apoptosis) and the regulation of cell fate during somatic cell reprogramming.[1][6]
Experimental Data: this compound Mediates Bmp4-induced Gene Expression
In the context of somatic cell reprogramming, this compound has been shown to mediate the Bmp4-induced upregulation of key genes involved in the mesenchymal-to-epithelial transition (MET) and pluripotency.
| Gene Target | Effect of Bmp4 Treatment | Effect of this compound Overexpression | Effect of this compound Knockdown on Bmp4 Treatment | Reference |
| Cdh1 (E-cadherin) | Upregulation | Upregulation | Attenuated upregulation | [1] |
| Gata3 | Upregulation | Upregulation | Attenuated upregulation | [1] |
| Nanog | Upregulation | Upregulation | Attenuated upregulation | [1] |
A More Complex Interaction: Evidence of Antagonistic Regulation
While the primary relationship is hierarchical, evidence suggests a more intricate regulatory network with antagonistic elements, particularly involving the closely related Msx1 protein. In tooth development, Msx1 and Tbx2 have been shown to antagonistically regulate Bmp4 expression.[6] This points towards a potential negative feedback loop where Msx family members can, in certain contexts, repress Bmp4 expression.
Logical Relationship: Potential Negative Feedback Loop
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qPCR) for this compound Expression
Objective: To quantify the change in this compound mRNA levels following Bmp4 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts) at a desired density. After 24 hours, treat with recombinant Bmp4 (e.g., 2.5 ng/ml) or a vehicle control for a specified time (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for this compound and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Bmp4-treated samples to the vehicle control.
Luciferase Reporter Assay for this compound Promoter Activity
Objective: To determine if Bmp4 signaling directly activates the this compound promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of the this compound gene upstream of a luciferase reporter gene in an appropriate vector.
-
Transfection: Co-transfect the this compound promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) into the target cells.
-
Treatment: After 24 hours, treat the transfected cells with Bmp4 or a vehicle control.
-
Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in Bmp4-treated cells to that in control cells.
Experimental Workflow: Luciferase Reporter Assay
References
- 1. The homeobox transcription factor MSX2 partially mediates the effects of bone morphogenetic protein 4 (BMP4) on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Comparative Analysis of Msx-2 and Fgf8 Synergistic Effects in Limb Development
This guide provides a comprehensive comparison of the synergistic roles of the transcription factor Msx-2 and Fibroblast growth factor 8 (Fgf8) in vertebrate limb development. The data presented herein is compiled from foundational studies utilizing conditional gene inactivation in murine models, offering objective insights for researchers, scientists, and professionals in drug development.
The development of the vertebrate limb is orchestrated by a series of intricate signaling interactions between the ectoderm and the underlying mesenchyme. A critical structure in this process is the Apical Ectodermal Ridge (AER), a specialized thickening of the ectoderm at the distal tip of the limb bud. The AER expresses several key signaling molecules, including members of the Fibroblast Growth Factor (FGF) family, which are essential for the sustained outgrowth and patterning of the limb.
Among the factors expressed in the AER, this compound (Muscle segment homeobox 2) and Fgf8 have been identified as crucial players. While Fgf8 acts as a primary mitogenic and survival signal for the underlying mesenchymal cells, this compound is a homeobox transcription factor whose expression is also localized to the AER. This guide explores the synergistic relationship between this compound and Fgf8, primarily through the lens of conditional knockout studies where the Msx2-Cre driver is used to inactivate Fgf8 and other Fgf genes specifically in the AER. These studies reveal that while Fgf8 is a principal mediator of AER function, its effects are modulated and work in concert with other factors, and this compound is both a key regulator within the AER and a tool to dissect these complex interactions.
Quantitative Data Summary
The following tables summarize the phenotypic and molecular consequences of inactivating Fgf8 and its functionally redundant paralogs, Fgf4, Fgf9, and Fgf17, using the Msx2-Cre transgene. This approach highlights the dose-dependent and synergistic nature of FGF signaling in limb formation.
Table 1: Skeletal Phenotypes in Forelimbs and Hindlimbs Following AER-Specific Fgf Inactivation
| Genotype | Forelimb Skeletal Phenotype | Hindlimb Skeletal Phenotype | Key Observation |
| Wild-Type | Normal stylopod, zeugopod, and autopod | Normal stylopod, zeugopod, and autopod | Baseline for normal development. |
| Msx2-cre;Fgf8fl/fl | Hypoplasia or aplasia of specific skeletal elements, particularly anterior digits and radius.[1][2] | Severe truncations, often lacking zeugopod and autopod elements.[1] | Fgf8 is essential for normal limb development; hindlimbs are more severely affected due to earlier Msx2-Cre activity.[3] |
| Msx2-cre;Fgf4fl/fl | No significant skeletal defects.[4] | No significant skeletal defects.[4] | Fgf4 alone is not essential for limb skeletal patterning, suggesting functional redundancy. |
| Msx2-cre;Fgf4fl/fl;Fgf8fl/fl | More severe than Fgf8 single mutant; loss of additional distal elements. | Complete absence of all three limb segments (stylopod, zeugopod, autopod).[4] | Demonstrates a synergistic requirement for Fgf4 and Fgf8. Their combined loss is more detrimental than the loss of either one alone.[4] |
| Msx2-cre;Fgf4;9;17-TKO | Normal skeletal pattern.[3] | Normal skeletal pattern.[3] | Fgf8 alone is sufficient to direct normal limb development in the absence of the other three major AER-FGFs.[3] |
Table 2: Molecular and Cellular Changes in Limb Buds Following Fgf Inactivation
| Genotype | Shh Expression | Mesenchymal Proliferation | Mesenchymal Apoptosis | Key Observation |
| Wild-Type | Normal expression in the ZPA | Normal | Basal levels | Baseline for molecular and cellular homeostasis. |
| Msx2-cre;Fgf8fl/fl | Delayed and reduced expression.[2] | Decreased, particularly in distal mesenchyme. | Increased in anterior and proximal limb bud mesenchyme.[1] | Fgf8 is required to maintain the Shh signaling center and support the survival and proliferation of limb mesenchyme.[1][2] |
| Msx2-cre;Fgf4fl/fl;Fgf8fl/fl | Severely reduced or absent. | Drastically decreased.[5] | Significantly increased throughout the limb bud mesenchyme.[5] | The synergistic loss of Fgf4 and Fgf8 leads to a catastrophic failure to maintain the mesenchymal cell population.[4][5] |
Signaling Pathways and Logical Relationships
The interplay between this compound, Fgf8, and other signaling centers like the Zone of Polarizing Activity (ZPA) is critical. The following diagrams illustrate these complex relationships.
Caption: Signaling feedback loops between the AER and ZPA in limb development.
Caption: Workflow for analyzing Msx2-Cre driven Fgf8 knockout in limb buds.
Caption: Impact of Fgf gene inactivation on limb skeletal outcome.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the analysis of this compound and Fgf8 function.
This protocol describes the generation of mice with a specific deletion of Fgf8 in the AER and its precursors.
-
Principle: The Cre-loxP system is used for tissue-specific gene inactivation. The Msx2-Cre transgene directs the expression of Cre recombinase in the limb ectoderm.[4] Mice carrying a "floxed" (fl) allele of Fgf8 (where critical exons are flanked by loxP sites) are bred to Msx2-Cre mice. In cells expressing Cre, the sequence between the loxP sites is excised, leading to a null allele.[6]
-
Methodology:
-
Animal Breeding: Mice homozygous for the Fgf8fl allele are crossed with mice carrying the Msx2-Cre transgene.
-
Genotyping: Progeny are genotyped using PCR analysis of tail-tip DNA to identify individuals with the genotype Msx2-Cre;Fgf8fl/fl. Specific primers are designed to distinguish between wild-type, floxed, and excised alleles.
-
Embryo Collection: Timed matings are set up, with the day of vaginal plug detection designated as embryonic day 0.5 (E0.5). Embryos are harvested at various stages (e.g., E10.5, E11.5, E13.5) for analysis.
-
WISH is used to visualize the spatial expression pattern of specific mRNAs (e.g., Fgf8, Shh) in intact limb buds.
-
Principle: An antisense RNA probe, labeled with a hapten like digoxigenin (DIG), is synthesized to be complementary to the target mRNA. This probe is hybridized to the tissue, and its location is detected using an antibody against the hapten, which is conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate is then added, producing a precipitate at the site of gene expression.
-
Methodology:
-
Embryo Fixation: Embryos are collected in ice-cold PBS and fixed overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.
-
Probe Synthesis: A linearized plasmid containing the cDNA of the gene of interest is used as a template for in vitro transcription with a DIG-labeled nucleotide.
-
Hybridization: Fixed embryos are dehydrated through a methanol series, rehydrated, and permeabilized with Proteinase K. They are then pre-hybridized and hybridized overnight with the DIG-labeled probe at 65-70°C.
-
Washes and Antibody Incubation: Post-hybridization washes are performed to remove the unbound probe. Embryos are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Detection: After washing away the unbound antibody, the color reaction is developed by incubating the embryos in a solution containing NBT/BCIP substrate until the desired signal is achieved.
-
Imaging: Embryos are cleared and imaged using a dissecting microscope with a camera.
-
This technique is used to visualize the cartilaginous and mineralized skeletal elements of late-stage embryos or neonates.
-
Principle: Alcian blue stains the proteoglycans in cartilage matrix blue, while Alizarin red S stains the calcium in mineralized bone red. Tissues are fixed, and the soft tissues are cleared to allow visualization of the stained skeleton.
-
Methodology:
-
Fixation: E18.5 embryos or P0 pups are collected, skin and viscera are removed, and the specimens are fixed in 95% ethanol.
-
Cartilage Staining: Specimens are placed in a solution of Alcian blue in ethanol and acetic acid.
-
Bone Staining: After cartilage staining, specimens are transferred to a solution of Alizarin red S in 1% aqueous KOH.
-
Clearing: The stained specimens are cleared in a solution of 1% KOH until the soft tissues are translucent. Gradual transfer to glycerol through a series of KOH/glycerol solutions is performed for final clearing and storage.
-
Analysis: The stained skeletons are examined and imaged under a dissecting microscope to assess the size, shape, and presence of all skeletal elements.
-
These assays are performed on tissue sections to detect cellular activities within the limb bud.
-
Principle: Specific antibodies are used to detect target proteins in tissue sections. For proliferation, an antibody against phospho-histone H3 (pHH3), a marker for cells in M-phase, is commonly used. For apoptosis, an antibody against cleaved (active) Caspase-3 is used. Detection is typically achieved using a secondary antibody conjugated to a fluorescent molecule or an enzyme for colorimetric detection.
-
Methodology:
-
Tissue Processing: Embryos are fixed in 4% PFA, dehydrated, and embedded in paraffin. 5-10 µm sections are cut using a microtome.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-mediated in citrate buffer) to unmask the epitopes.
-
Blocking and Antibody Incubation: Sections are blocked with a serum-containing buffer to prevent non-specific antibody binding. They are then incubated with the primary antibody (e.g., anti-pHH3 or anti-cleaved Caspase-3) overnight at 4°C.
-
Detection: After washing, sections are incubated with a fluorescently-labeled secondary antibody. Nuclei are often counterstained with DAPI.
-
Imaging and Quantification: Sections are imaged using a fluorescence microscope. The number of positive cells is counted in specific regions of interest within the limb bud to quantify proliferation or apoptosis rates.
-
References
- 1. Fgf8 is required for outgrowth and patterning of the limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fgf8 signalling from the AER is essential for normal limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic evidence that FGFs play an instructive role in limb proximal-distal patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Embryology Meets Molecular Biology: Deciphering the Apical Ectodermal Ridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Intersection: A Comparative Guide to Msx-2 and p53 in Apoptosis Regulation
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks governing programmed cell death is paramount. This guide provides a comparative analysis of the roles of the homeobox protein Msx-2 and the tumor suppressor p53 in apoptosis, exploring their potential pathway overlap and presenting supporting experimental frameworks.
The regulation of apoptosis is a critical cellular process, and its dysregulation is a hallmark of cancer. Two key players implicated in this process are the Msh homeobox 2 (this compound) protein, a transcription factor with diverse roles in development, and p53, the "guardian of the genome," a well-established tumor suppressor that orchestrates cell fate decisions in response to stress. While the pro-apoptotic function of p53 is extensively documented, the role of this compound in apoptosis is more complex and appears to be context-dependent. Emerging evidence, primarily from studies on its close homolog Msx1, suggests a potential interaction and functional overlap with the p53 pathway, opening new avenues for therapeutic intervention.
Performance Comparison: this compound vs. p53 in Apoptosis Induction
While direct comparative studies on the apoptotic potential of this compound and p53 are limited, we can extrapolate and compare their established and proposed functions. The following table summarizes their key characteristics in the context of apoptosis.
| Feature | This compound | p53 |
| Primary Role in Apoptosis | Context-dependent: Can be pro-apoptotic or anti-apoptotic. | Primarily pro-apoptotic. |
| Mechanism of Action | Transcriptional regulation of downstream targets; potential direct protein-protein interactions. | Transcriptional activation of pro-apoptotic genes (e.g., Bax, PUMA, Noxa); transcription-independent mitochondrial localization.[1][2] |
| Activation Stimuli | Bone Morphogenetic Protein (BMP) signaling[3], Wnt signaling.[4][5] | DNA damage, oncogene activation, hypoxia, cellular stress.[1] |
| Key Downstream Effectors | Regulates genes involved in cell cycle and apoptosis; may inhibit caspase-3 activity.[4] | Bax, Bak, PUMA, Noxa, Caspases.[1][6] |
| Interaction with the Other | Direct interaction not definitively shown, but homolog Msx1 interacts with and stabilizes p53.[7][8][9] | Can be stabilized and activated by Msx1, suggesting a potential for regulation by this compound.[7][8][9] |
Signaling Pathway Analysis: A Hypothesized Overlap
The canonical p53 pathway is initiated by cellular stress, leading to p53 stabilization and nuclear accumulation. Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Based on the documented interaction between Msx1 and p53, a potential model for this compound and p53 pathway overlap can be proposed. In this model, this compound, possibly activated by developmental signals like BMPs, could directly interact with p53. This interaction may stabilize p53, preventing its degradation by E3 ubiquitin ligases like MDM2. The stabilized p53 would then be free to induce its apoptotic target genes, thereby linking the this compound signaling axis to the intrinsic apoptosis pathway.
However, it is crucial to note the conflicting reports on this compound's function. Some studies indicate that this compound can inhibit apoptosis by suppressing caspase-3 activity, suggesting a more complex regulatory role.[4] This highlights the need for further investigation into the context-dependent functions of this compound.
Signaling Pathway Diagram
Caption: Hypothesized overlap of this compound and p53 apoptotic pathways.
Experimental Protocols
To investigate the potential interaction and functional overlap between this compound and p53 in apoptosis, the following key experiments can be performed.
Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interaction
Objective: To determine if this compound and p53 physically interact within the cell.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., a cell line with endogenous or overexpressed this compound and p53) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Msx-2 antibody) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-p53 antibody) to detect its presence in the immunoprecipitated complex.
-
A band corresponding to p53 in the this compound IP lane (but not in the IgG control) would indicate an interaction.
-
Quantitative Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the effect of this compound and/or p53 expression on the rate of apoptosis.
Methodology:
-
Cell Transfection/Treatment:
-
Seed cells and transfect with expression vectors for this compound, p53, both, or an empty vector control.
-
Alternatively, use siRNA to knockdown this compound and/or p53.
-
Induce apoptosis using a known stimulus (e.g., etoposide, UV radiation) if necessary.
-
-
Cell Staining:
-
Harvest the cells at a specific time point post-transfection/treatment.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each experimental group.
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound and p53 interaction and function.
Conclusion
The interplay between this compound and p53 in the regulation of apoptosis presents a compelling area of investigation with significant therapeutic implications. While the direct interaction and functional relationship between these two proteins require further elucidation, the existing evidence from homologous proteins and related pathways provides a strong rationale for exploring this connection. The experimental frameworks outlined in this guide offer a starting point for researchers to dissect this potentially crucial signaling nexus. A deeper understanding of how this compound modulates p53-dependent and -independent apoptosis will undoubtedly contribute to the development of novel strategies for cancer therapy.
References
- 1. abeomics.com [abeomics.com]
- 2. Msx genes are important apoptosis effectors downstream of the Shh/Gli3 pathway in the limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Msx2 is a transcriptional regulator in the BMP4-mediated programmed cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSX2 overexpression inhibits gemcitabine-induced caspase-3 activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Homeobox Msx1 interacts with p53 tumor suppressor and inhibits tumor growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MSX-2
This document provides comprehensive guidance on the proper disposal procedures for the selective adenosine A2A receptor antagonist, MSX-2 (CAS: 261717-18-4). The information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting.
Immediate Safety and Handling Precautions
While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous chemical.[1] Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a laboratory coat, and chemical safety goggles.[2]
-
Ventilation: Handle the crystalline solid form of this compound in a fume hood to avoid inhalation.[2]
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
This compound Disposal Procedures
Due to the lack of specific disposal instructions in the available Safety Data Sheet for this compound, general best practices for the disposal of research chemicals must be followed.[1][3]
Step 1: Waste Identification and Segregation
-
Label a dedicated waste container with "Hazardous Waste," the chemical name "this compound," and the date.[3]
-
Do not mix this compound waste with other chemical waste streams to prevent unknown chemical reactions.[3][4]
Step 2: Containerization
-
Use a compatible, leak-proof container for waste collection. The original container can be used if it is in good condition.[4]
-
Keep the waste container securely capped at all times, except when adding waste.[4]
Step 3: Storage of Chemical Waste
-
Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[5]
-
Ensure the storage area is secure and below eye level.[5]
Step 4: Disposal Request and Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Complete a hazardous material pickup request form, providing a detailed description of the waste, including the chemical name and quantity.[4]
-
The EHS department will arrange for disposal by a licensed environmental management vendor, likely through incineration.[6]
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sanitary sewer.[2]
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag and disposed of through the EHS department.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 261717-18-4 | [1] |
| Molecular Formula | C21H22N4O4 | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| Binding Affinity (Ki) | A2A Receptor: 4 nM, A1 Receptor: 264 nM | [7] |
Experimental Protocols
Protocol for In Vitro Adenosine A2A Receptor Binding Assay
This protocol outlines a typical experiment to determine the binding affinity of a compound like this compound to the adenosine A2A receptor.[8]
-
Membrane Preparation: Use membranes prepared from HEK293 cells transiently transfected with the human adenosine A2A receptor.[8]
-
Incubation: Incubate the cell membranes (2.5 µg) in a buffer solution (50 mM Tris-HCl, pH 7.4).[8]
-
Competition Assay: Add a known radioligand for the A2A receptor (e.g., 1 nM [3H]ZM241385) and varying concentrations of the test compound (this compound).[8]
-
Incubation Conditions: Incubate the mixture at 25°C for 1 hour.[8]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Visualizations
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the adenosine A2A receptor. As an antagonist, this compound blocks this pathway at the receptor level.
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for characterizing a novel adenosine A2A receptor antagonist like this compound.
Caption: Experimental workflow for the development of an A2A antagonist like this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fhl.uw.edu [fhl.uw.edu]
- 3. wattbarind.com [wattbarind.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
